8-Hydroxygenistein
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13539-27-0 |
|---|---|
Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
5,7,8-trihydroxy-3-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O6/c16-8-3-1-7(2-4-8)9-6-21-15-12(13(9)19)10(17)5-11(18)14(15)20/h1-6,16-18,20H |
InChI Key |
ZKZCRGBCWBCSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3O)O)O)O |
Other CAS No. |
13539-27-0 |
Synonyms |
5,7,8-Trihydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 8-Hydroxygenistein from Biochanin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 8-hydroxygenistein, a hydroxylated isoflavone of significant interest for its potential therapeutic properties, using biochanin A as a starting material. The document details a multi-step chemical synthesis route, explores potential biotransformation and enzymatic approaches, and discusses relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound (8-OHG), also known as 4',5,7,8-tetrahydroxyisoflavone, is a derivative of the well-studied isoflavone genistein. The introduction of a hydroxyl group at the C-8 position of the A ring can significantly alter the biological activity of the parent molecule, often enhancing its antioxidant and other therapeutic properties.[1] Biochanin A, a naturally occurring O-methylated isoflavone found in red clover and other legumes, serves as a readily available and cost-effective precursor for the synthesis of this compound.[1] This guide will provide a detailed examination of the synthetic methodologies to produce this compound from biochanin A.
Chemical Synthesis of this compound from Biochanin A
A four-step chemical synthesis process has been reported for the conversion of biochanin A to this compound with an overall yield of approximately 48%.[1] The synthesis involves methylation, bromination, methoxylation, and demethylation.
Synthesis Pathway
The overall synthetic pathway is illustrated below.
Caption: Chemical synthesis route from Biochanin A to this compound.
Experimental Protocols
-
Protocol: A mixture of biochanin A, anhydrous potassium carbonate (K₂CO₃), and dimethyl sulfate (DMS) in dry acetone is refluxed for 24 hours. The reaction mixture is then filtered, and the solvent is evaporated under reduced pressure. The resulting residue is purified by recrystallization from methanol to yield 4',5,7-trimethoxyisoflavone.[1]
-
Protocol: To a solution of 4',5,7-trimethoxyisoflavone in carbon tetrachloride (CCl₄), N-bromosuccinimide (NBS) is added, and the mixture is refluxed for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give 8-bromo-4',5,7-trimethoxyisoflavone.[1]
-
Protocol: A solution of sodium methoxide in methanol is added to a suspension of copper(I) bromide (CuBr) in dimethylformamide (DMF) and stirred at room temperature for 1 hour. This mixture is then added to a solution of 8-bromo-4',5,7-trimethoxyisoflavone in DMF at 120°C and stirred for 40 minutes. The reaction mixture is poured into ice-water, adjusted to pH 6, and extracted with ethyl acetate. The organic layer is dried and concentrated, and the residue is purified to afford 4',5,7,8-tetramethoxyisoflavone.[1]
-
Protocol: A solution of boron tribromide (BBr₃) in anhydrous dichloromethane (CH₂Cl₂) is added dropwise to a stirred solution of 4',5,7,8-tetramethoxyisoflavone in anhydrous CH₂Cl₂ at -15°C. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with cold water, and the CH₂Cl₂ is removed under vacuum. The resulting solid is collected, dried, and recrystallized from aqueous methanol to yield this compound as yellow crystals.[1]
Quantitative Data
| Step | Product | Yield (%) |
| 2 | 8-Bromo-4',5,7-trimethoxyisoflavone (1b) | 82 |
| 3 | 4',5,7,8-Tetramethoxyisoflavone (1c) | 75 |
| 4 | This compound | 80 |
| Overall | This compound | 48 |
Table 1: Reported yields for the chemical synthesis of this compound from biochanin A.[1]
Potential Biotransformation and Enzymatic Synthesis Routes
While a direct microbial conversion of biochanin A to this compound has not been extensively reported, related biotransformations suggest its feasibility. Microbial systems, particularly fungi, are known to perform various modifications on isoflavones, including glycosylation.[2][3]
Microbial Transformation
Fungi such as Aspergillus, Beauveria, and Absidia species have been shown to metabolize biochanin A, primarily through glycosylation.[2][3] Although hydroxylation at the 8-position has not been a reported outcome of these specific transformations, the enzymatic machinery within these microorganisms, particularly cytochrome P450 monooxygenases, possesses the potential for such reactions. Further screening of microbial strains and optimization of culture conditions could lead to the development of a biocatalytic route to this compound.
Caption: General experimental workflow for microbial transformation.
Enzymatic Synthesis using Cytochrome P450s
Cytochrome P450 enzymes (CYPs) are a superfamily of monooxygenases capable of catalyzing the regio- and stereoselective hydroxylation of a wide range of substrates, including isoflavones.[4] Specific CYPs have been identified that can hydroxylate daidzein and genistein at various positions.[5][6] An enzymatic approach to this compound would likely involve the following steps:
-
Enzyme Selection/Engineering: Identifying a native or engineered CYP enzyme with activity towards biochanin A or a derivative and selectivity for the 8-position.
-
Host Expression: Heterologous expression of the selected CYP in a suitable host organism, such as E. coli or yeast.
-
Whole-Cell or In Vitro Biocatalysis: Performing the hydroxylation reaction using either whole recombinant cells or the purified enzyme. This requires a cofactor regeneration system for the expensive NADPH cofactor.
Caption: Workflow for enzymatic synthesis of this compound.
Signaling Pathways and Biological Activity
While the specific signaling pathways modulated by this compound are still under investigation, studies on its structural analogue, 6-hydroxygenistein, provide valuable insights.
Nrf2/HO-1 Signaling Pathway
6-Hydroxygenistein has been shown to attenuate hypoxia-induced injury in PC12 cells by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[7] This pathway is a critical cellular defense mechanism against oxidative stress.
-
Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Upon exposure to oxidative stress or inducers like 6-hydroxygenistein, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the antioxidant response element (ARE) in the promoter regions of target genes, including HO-1, leading to their transcription. HO-1 and other antioxidant enzymes then combat oxidative stress.[7] Given the structural similarity, it is plausible that this compound exerts its antioxidant effects through a similar mechanism.
Caption: Proposed activation of the Nrf2/HO-1 pathway by this compound.
Antioxidant Activity
This compound has demonstrated potent antioxidant activity in various in vitro assays, including DPPH, ABTS, nitric oxide, and superoxide radical scavenging assays.[1] Its total antioxidant capacity has also been shown to be higher than that of ascorbic acid (Vitamin C).[1] This strong antioxidant potential is attributed to the presence of four hydroxyl groups, particularly the ortho-dihydroxy arrangement on the A ring.[1]
Conclusion
The synthesis of this compound from the readily available starting material biochanin A is achievable through a multi-step chemical process. This guide has provided detailed protocols and quantitative data for this established route. Furthermore, the exploration of potential biotransformation and enzymatic synthesis methods highlights promising avenues for more sustainable and selective production in the future. The likely involvement of the Nrf2/HO-1 signaling pathway in the biological activity of this compound underscores its potential as a therapeutic agent for conditions associated with oxidative stress. Further research is warranted to fully elucidate its pharmacological profile and to optimize its synthesis for potential clinical and commercial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Glycosylation of Daidzein, Genistein and Biochanin A: Two New Glucosides of Biochanin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial Glycosylation of Daidzein, Genistein and Biochanin A: Two New Glucosides of Biochanin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsartor.org [gsartor.org]
- 5. Biotransformation of Isoflavone Using Enzymatic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of 8-Hydroxydaidzein
Introduction
8-Hydroxydaidzein (8-OHD), also known as 7,8,4'-trihydroxyisoflavone, is a hydroxylated isoflavone metabolite of daidzein, a primary phytoestrogen found in soybeans and fermented soy products.[1][2] This compound has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and depigmenting effects.[1][3][4] Unlike its parent compound, the introduction of a hydroxyl group at the C-8 position appears to enhance its biological potency. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the multifaceted actions of 8-Hydroxydaidzein, presenting key quantitative data, detailed experimental methodologies, and visual representations of its activity in critical signaling pathways.
Core Mechanisms of Action
8-Hydroxydaidzein exerts its effects through the modulation of a wide array of molecular targets and signaling cascades. Its principal mechanisms can be categorized into anti-inflammatory, anticancer, antioxidant, neuroprotective, and depigmenting actions.
Anti-inflammatory Mechanism of Action
8-OHD has demonstrated potent anti-inflammatory activity in various cellular models, primarily through the suppression of pro-inflammatory mediators and the activation of antioxidant response pathways.[5][6]
Inhibition of Pro-inflammatory Pathways
In lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines (RAW264.7 and BV2), 8-OHD effectively suppresses the inflammatory cascade.[5][6] It inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][7]
The molecular mechanism involves the attenuation of key inflammatory signaling pathways:
-
NF-κB and AP-1 Signaling: 8-OHD inhibits the activation of TGF-β-activated kinase 1 (TAK1).[6][8] This upstream inhibition prevents the subsequent phosphorylation and activation of downstream kinases in the MAPK (ERK, JNK) and IKK pathways.[6][9] Consequently, the transcriptional activities of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), master regulators of inflammatory gene expression, are diminished.[6][8]
-
PI3K/Akt Signaling: In BV2 microglial cells, 8-OHD suppresses the LPS-stimulated phosphorylation of Akt, a key component of the PI3K/Akt pathway, which is also involved in NF-κB activation.[5]
-
IRF-3 Signaling: 8-OHD has been shown to downregulate the expression of Interferon Regulatory Factor 3 (IRF-3)-dependent genes, such as IFN-β and CXCL10.[10] It achieves this by inhibiting the kinase activity of IKKε, preventing IRF-3 phosphorylation and its subsequent activation.[10]
Activation of Antioxidant Response
A crucial component of 8-OHD's anti-inflammatory effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Upon activation, Nrf2 translocates to the nucleus and upregulates the expression of Phase II antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCLM).[5] This enhances the cellular antioxidant defense and quenches reactive oxygen species (ROS), thereby mitigating oxidative stress that fuels inflammation.[5]
Direct Enzyme Inhibition
8-OHD also directly inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[5]
Caption: Anti-inflammatory signaling pathways modulated by 8-Hydroxydaidzein.
Anticancer Mechanism of Action
8-OHD exhibits significant antitumor activity against various cancer types, including chronic myeloid leukemia (CML) and breast cancer, by inducing cell death, cell cycle arrest, and differentiation, while inhibiting survival pathways.[1][11]
In Chronic Myeloid Leukemia (K562 Cells)
In the K562 human CML cell line, 8-OHD's effects are multifaceted:
-
Induction of Apoptosis and Autophagy: 8-OHD induces caspase-7-dependent apoptosis and autophagy.[1][12] This is associated with the activation of MAPK and NF-κB signaling pathways, which, in this context, promote cell death.[1][13]
-
BCR-ABL Degradation: It causes the degradation of the BCR-ABL oncoprotein, the hallmark of CML, via both apoptosis and autophagy pathways.[1][14]
-
Cell Cycle Arrest: 8-OHD induces cell cycle arrest at the S phase by upregulating the cyclin-dependent kinase inhibitor p21 and downregulating Cyclin D2 and CDK6.[1][12]
-
Induction of ROS: The compound triggers an overproduction of intracellular ROS, contributing to its pro-apoptotic effects in cancer cells.[1]
-
Inhibition of Survival Pathways: 8-OHD downregulates several critical pro-survival signaling pathways, including PI3K/AKT, JAK/STAT, and the expression of the MYC oncogene.[15][16]
In Breast Cancer Stem-Like Cells (BCSCs)
CSCs are implicated in tumor recurrence and therapy resistance. 8-OHD specifically targets BCSCs by:
-
Inducing Apoptosis: It induces apoptosis in both parental breast cancer cells and BCSCs, primarily through the intrinsic pathway.[2][11]
-
Inhibiting JAK/STAT Signaling: Western blot analysis reveals that 8-OHD markedly reduces the phosphorylation of JAK2 and STAT3 proteins, key mediators of stemness and survival.[2][11]
-
Reducing Stemness Markers: Treatment with 8-OHD significantly decreases the expression of BCSC markers, including CXCR4, SOX2, and ALDH3A1.[2]
Caption: Anticancer mechanisms of 8-Hydroxydaidzein in CML and Breast Cancer Stem Cells.
Neuroprotective and Depigmenting Actions
Neuroprotection
In a cellular model of Parkinson's disease using SH-SY5Y cells exposed to the neurotoxin 6-hydroxydopamine (6-OHDA), 8-OHD demonstrated significant neuroprotective effects.[3] It attenuates neuronal cell death by increasing the levels of endogenous antioxidant enzymes (superoxide dismutase, catalase) and inhibiting apoptosis.[3] Mechanistically, this protection is mediated by the inhibition of pro-apoptotic MAPK (JNK, p38) and PI3K/Akt/GSK-3β signaling pathways.[3]
Depigmenting Activity
8-OHD functions as a potent skin-depigmenting agent by directly targeting tyrosinase, the rate-limiting enzyme in melanin synthesis. It acts as a suicide substrate, forming an irreversible covalent bond with mushroom tyrosinase, leading to its inactivation.[4][17] In B16 melanoma cells, it strongly inhibits both cellular tyrosinase activity and overall melanogenesis.[4][18]
Quantitative Data Summary
The biological activity of 8-Hydroxydaidzein has been quantified in several key assays, highlighting its potency.
| Parameter | Assay/Model | Value | Reference |
| IC₅₀ | COX-2 Enzyme Inhibition | 8.9 ± 1.2 µM | [5] |
| IC₅₀ | Cellular Tyrosinase Inhibition (B16 cells) | 6.17 µM | [4] |
| IC₅₀ | Melanogenesis Inhibition (B16 cells) | 10.54 µM | [4] |
| Effective Concentration | K562 Cell Proliferation Inhibition | 12.5 - 100 µM | [1] |
| Effective Concentration | BCSC Stemness Marker Reduction | 70 µM | [2] |
Experimental Protocols
The mechanisms described were elucidated using a range of standard and advanced molecular and cellular biology techniques.
General Experimental Workflow
Caption: General experimental workflow for assessing 8-Hydroxydaidzein bioactivity.
Key Methodologies
-
Cell Culture and Treatment: Specific cell lines (e.g., K562, BV2, RAW264.7, B16 melanoma) were cultured under standard conditions. Cells were treated with varying concentrations of 8-OHD (typically dissolved in DMSO) for specified time periods (e.g., 24, 48 hours).[1][4][5][6]
-
Cell Viability and Proliferation Assays (MTT/MTS): To assess cytotoxicity and anti-proliferative effects, cells were incubated with a tetrazolium salt (MTT or MTS). Viable cells with active metabolism convert the salt into a colored formazan product, the absorbance of which is measured spectrophotometrically and is proportional to the number of living cells.[1][11]
-
Western Blot Analysis: This technique was used to measure the expression levels and phosphorylation status of specific proteins. Cell lysates were prepared, proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to target proteins (e.g., p-Akt, p-STAT3, Caspase-7, BCR-ABL). A secondary antibody conjugated to an enzyme (like HRP) was used for detection via chemiluminescence.[1][11][15]
-
Quantitative Real-Time PCR (RT-qPCR): To quantify gene expression, total RNA was extracted from cells, reverse-transcribed into cDNA, and then used as a template for PCR with gene-specific primers. The amplification of DNA was monitored in real-time using a fluorescent dye (e.g., SYBR Green). This allowed for the quantification of mRNA levels of genes like TNF-α, IL-6, and stemness markers.[1][2][11]
-
Apoptosis Assay (Flow Cytometry): Apoptosis was typically measured by staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI). The percentage of apoptotic cells was then quantified using a flow cytometer.[11]
-
Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, was measured in the cell culture medium. The Griess reagent was added to the medium, which reacts with nitrite to form a purple azo product, and its absorbance was measured to determine NO production.[6][19]
-
Enzyme Inhibition Assays:
-
COX-2 Inhibition: The in vitro inhibitory effect of 8-OHD on COX-2 activity was determined using a commercial assay kit, measuring the production of prostaglandin E2.[5]
-
Tyrosinase Inhibition: The effect on cellular tyrosinase was measured by lysing B16 melanoma cells and providing L-DOPA as a substrate. The rate of dopachrome formation was monitored spectrophotometrically.[4]
-
References
- 1. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. 7,8,4'-Trihydroxyisoflavone, a Metabolized Product of Daidzein, Attenuates 6-Hydroxydopamine-Induced Neurotoxicity in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Depigmenting Activity by 8-Hydroxydaidzein in Mouse B16 Melanoma Cells and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Regulation of 8-Hydroxydaidzein in IRF3-Mediated Gene Expression in LPS-Stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Breast Cancer Activities of 8-Hydroxydaidzein by Targeting Breast Cancer Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 15. 8-Hydroxydaidzein Downregulates JAK/STAT, MMP, Oxidative Phosphorylation, and PI3K/AKT Pathways in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of depigmenting activity by 8-hydroxydaidzein in mouse B16 melanoma cells and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
8-Hydroxygenistein: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxygenistein (8-OHG), a hydroxylated derivative of the well-studied isoflavone genistein, is emerging as a compound of significant interest in the fields of pharmacology and drug discovery. Its structural modifications suggest the potential for unique biological activities, particularly in areas of antioxidant, anticancer, and anti-inflammatory applications. This technical guide provides a comprehensive overview of the screening methodologies for the biological activities of this compound, complete with detailed experimental protocols, quantitative data summaries, and visual representations of associated signaling pathways.
Antioxidant Activity
This compound has demonstrated potent antioxidant properties, attributable to the presence of four hydroxyl groups in its structure, two of which are in an ortho position, enhancing its radical scavenging capabilities.[1]
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been quantified using various standard assays. The half-maximal inhibitory concentration (IC50) values from these assays are summarized below, with ascorbic acid (Vitamin C) used as a positive control for comparison.
| Assay | This compound IC50 (mmol/mL) | Ascorbic Acid IC50 (mmol/mL) | Reference |
| DPPH Radical Scavenging | 0.29 | 0.27 | [1] |
| ABTS Radical Scavenging | Lower than Ascorbic Acid | Not specified | [1] |
| Nitric Oxide (NO) Radical Scavenging | Lower than Ascorbic Acid | Not specified | [1] |
| Superoxide Radical Scavenging | Lower than Ascorbic Acid | Not specified | [1] |
Experimental Protocols for Antioxidant Assays
This assay assesses the ability of this compound to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
Prepare various concentrations of this compound and a positive control (ascorbic acid).
-
Add 50 µL of each sample concentration to 50 µL of a DPPH radical solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[1]
This assay measures the ability of this compound to scavenge the ABTS radical cation.
Protocol:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol) to a specific absorbance at a particular wavelength (e.g., 734 nm).
-
Add various concentrations of this compound to the ABTS radical solution.
-
After a set incubation period, measure the absorbance at the specified wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value.[1]
This assay evaluates the ability of this compound to scavenge nitric oxide radicals generated from sodium nitroprusside.
Protocol:
-
Mix various concentrations of this compound with a sodium nitroprusside solution in a phosphate buffer.
-
Incubate the mixture under a light source for a specified time to generate NO radicals.
-
After incubation, add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the solution.
-
Measure the absorbance at a specific wavelength (e.g., 546 nm). The decrease in absorbance indicates NO scavenging activity.
-
Calculate the percentage of scavenging and determine the IC50 value.[1]
This assay determines the ability of this compound to scavenge superoxide radicals, which can be generated by various enzymatic or non-enzymatic systems.
Protocol:
-
Use a system to generate superoxide radicals (e.g., phenazine methosulfate-NADH system).
-
Add various concentrations of this compound to the reaction mixture.
-
Include a detection reagent (e.g., nitroblue tetrazolium - NBT) that reacts with superoxide radicals to produce a colored formazan.
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 560 nm). A decrease in absorbance indicates superoxide radical scavenging.
-
Calculate the percentage of inhibition and determine the IC50 value.[1]
Experimental Workflow for Antioxidant Activity Screening
Caption: Workflow for screening the antioxidant activity of this compound.
Anticancer Activity
While direct studies on the anticancer activity of this compound are limited, research on its parent compound, genistein, and related glucosides provides a strong basis for investigating its potential in this area. Genistein is known to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][3]
Postulated Anticancer Mechanisms
Based on the known activities of genistein, this compound may exert anticancer effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as the MAPK and NF-κB pathways.
Quantitative Anticancer Data (from a related compound)
The cytotoxic activity of genistein-8-C-glucoside, a structurally similar compound, has been evaluated against the human ovarian carcinoma cell line SK-OV-3.
| Cell Line | Compound | IC50 (µM) after 48h | Reference |
| SK-OV-3 | Genistein-8-C-glucoside | ~50 |
Note: This data is for a related compound and serves as a reference for designing experiments with this compound.
Experimental Protocols for Anticancer Activity Screening
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Seed cancer cells (e.g., MCF-7, PC-3, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Protocol:
-
Treat cancer cells with this compound at concentrations around the determined IC50 value.
-
After the treatment period, harvest the cells and wash them with a binding buffer.
-
Resuspend the cells in the binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
Protocol:
-
Treat cancer cells with this compound and prepare cell lysates.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for target proteins (e.g., phosphorylated and total forms of ERK, p38, JNK, and components of the NF-κB pathway like p65 and IκBα).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Postulated Anticancer Signaling Pathways
Caption: Postulated inhibition of pro-survival signaling pathways by this compound.
Anti-inflammatory Activity
Genistein, the parent compound of this compound, is known to possess anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.[4] It is plausible that this compound shares or even exceeds these activities due to its structural characteristics.
Postulated Anti-inflammatory Mechanisms
This compound is hypothesized to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes through the suppression of signaling pathways like NF-κB and STAT-1.
Experimental Protocols for Anti-inflammatory Activity Screening
This assay assesses the ability of this compound to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Culture macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Determine the concentration of this compound that inhibits NO production by 50% (IC50).
This involves quantifying the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of stimulated immune cells.
Protocol:
-
Follow the same cell culture and treatment protocol as for the NO production assay.
-
Collect the cell culture supernatant after the stimulation period.
-
Measure the concentration of specific cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
This technique is used to assess the effect of this compound on the activation of key inflammatory signaling pathways.
Protocol:
-
Treat immune cells with this compound and stimulate with LPS for a shorter duration (e.g., 15-60 minutes) to observe early signaling events.
-
Prepare whole-cell lysates or nuclear and cytoplasmic fractions.
-
Perform Western blot analysis as described in section 2.3.3, using primary antibodies against phosphorylated and total forms of IκBα, p65 (for NF-κB pathway), and STAT-1.
Postulated Anti-inflammatory Signaling Pathway
Caption: Postulated mechanism of anti-inflammatory action of this compound.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to systematically screen and characterize its biological activities. Further investigations are warranted to elucidate the precise molecular mechanisms and to validate these findings in preclinical and clinical settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Genistein suppresses tumor necrosis factor α-induced inflammation via modulating reactive oxygen species/Akt/nuclear factor κB and adenosine monophosphate-activated protein kinase signal pathways in human synoviocyte MH7A cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Targets of Genistein and Its Related Flavonoids to Exert Anticancer Effects [mdpi.com]
- 4. Anti-inflammatory effects of flavonoids: genistein, kaempferol, quercetin, and daidzein inhibit STAT-1 and NF-kappaB activations, whereas flavone, isorhamnetin, naringenin, and pelargonidin inhibit only NF-kappaB activation along with their inhibitory effect on iNOS expression and NO production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Hydroxygenistein: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxygenistein (4',5,7,8-tetrahydroxyisoflavone) is a novel isoflavone, a hydroxylated derivative of genistein.[1] Unlike its precursor, genistein, which is abundant in leguminous plants, this compound is rarely found in nature.[2][3] It is primarily isolated from fermented soybean products, where microorganisms facilitate its production.[2][3] Due to the challenges in obtaining sufficient quantities from natural sources for extensive biological analysis, chemical synthesis has become a crucial method for its production.[1] This technical guide provides an in-depth overview of the discovery, isolation, and synthesis of this compound, along with its known biological activities and the signaling pathways it modulates.
Discovery and Natural Occurrence
This compound was first identified as a product of microbial fermentation. It has been isolated from the cultivation of Aspergillus niger and Streptomyces sp. in media containing soybean meal.[2] Additionally, it has been found in fermented soybean foods like miso and soy germ koji.[1][4][5] The formation of this compound in these fermented products is a result of the biotransformation of genistein by microbial enzymes.[2]
Isolation and Synthesis
Isolation from Fermented Soybeans
While this compound is naturally present in fermented soy, a detailed, standardized protocol for its isolation is not extensively documented in a single source. However, based on general methods for isoflavone extraction and purification from fermented matrices, a general workflow can be outlined. The process typically involves solid-state fermentation of soybeans with a suitable microorganism, followed by extraction and chromatographic purification.
Experimental Protocol: General Workflow for Isolation from Fermented Soybeans
-
Solid-State Fermentation:
-
Extraction:
-
The fermented soybean material is dried and ground into a powder.
-
The powder is extracted with a suitable solvent, such as methanol or ethanol, often with sonication or shaking to enhance extraction efficiency.
-
-
Purification by High-Performance Liquid Chromatography (HPLC):
-
The crude extract is filtered and concentrated under reduced pressure.
-
The concentrated extract is then subjected to preparative HPLC for the purification of this compound.
-
A C18 column is typically used with a gradient elution system of water and methanol or acetonitrile.
-
The fractions containing this compound are collected, and the solvent is evaporated to yield the purified compound.
-
Chemical Synthesis
A practical and economical synthetic pathway for this compound has been developed starting from the readily available isoflavone, biochanin A.[1] The synthesis involves a four-step process of methylation, bromination, methoxylation, and demethylation.
Experimental Protocol: Synthesis of this compound from Biochanin A [1]
-
Methylation of Biochanin A (to 4',5,7-trimethoxyisoflavone):
-
Biochanin A is dissolved in a suitable solvent (e.g., acetone).
-
An excess of dimethyl sulfate and potassium carbonate are added.
-
The mixture is refluxed until the reaction is complete (monitored by TLC).
-
The solvent is removed, and the residue is purified to yield 4',5,7-trimethoxyisoflavone.
-
-
Bromination (to 8-bromo-4',5,7-trimethoxyisoflavone):
-
4',5,7-trimethoxyisoflavone is dissolved in a suitable solvent (e.g., acetic acid).
-
N-bromosuccinimide (NBS) is added, and the mixture is stirred at room temperature.
-
The reaction mixture is poured into water, and the precipitate is collected and purified.
-
-
Methoxylation (to 4',5,7,8-tetramethoxyisoflavone):
-
8-bromo-4',5,7-trimethoxyisoflavone is dissolved in methanol.
-
Sodium methoxide and a copper(I) bromide catalyst are added.
-
The mixture is refluxed, and the product is purified by column chromatography.
-
-
Demethylation (to this compound):
-
4',5,7,8-tetramethoxyisoflavone is dissolved in anhydrous dichloromethane and cooled.
-
Boron tribromide (BBr3) is added dropwise, and the mixture is stirred at room temperature.
-
The reaction is quenched with cold water, and the resulting solid is collected, dried, and recrystallized from aqueous methanol to yield this compound.
-
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its antioxidant and enzyme inhibitory properties being the most extensively studied.
Antioxidant Activity
This compound has demonstrated potent antioxidant and free radical-scavenging activities, in some cases superior to that of Vitamin C (ascorbic acid).[1] The presence of four hydroxyl groups, particularly the ortho-dihydroxy arrangement on the A-ring, is believed to contribute significantly to its strong antioxidant capacity.[1]
| Assay | This compound IC50 (mmol/mL) | Vitamin C IC50 (mmol/mL) | Reference |
| DPPH Radical Scavenging | 0.29 | 0.27 | [1] |
| ABTS Radical Scavenging | 0.12 | 0.78 | [1] |
| Nitric Oxide (NO) Radical Scavenging | - | - | [1] |
| Superoxide Radical Scavenging | - | - | [1] |
Note: Specific IC50 values for NO and superoxide radical scavenging were not provided in the primary source, but 8-OHG showed stronger scavenging capacities than Vitamin C.[1]
Experimental Protocols for Antioxidant Assays [1]
-
DPPH Radical Scavenging Assay: A solution of DPPH in methanol is mixed with various concentrations of this compound. The decrease in absorbance at 517 nm is measured after a 30-minute incubation in the dark.
-
ABTS Radical Scavenging Assay: The ABTS radical cation is generated by reacting ABTS with potassium persulfate. The ABTS radical solution is then mixed with different concentrations of this compound, and the reduction in absorbance at 734 nm is recorded.
-
Nitric Oxide (NO) Radical Scavenging Assay: Sodium nitroprusside in phosphate-buffered saline is incubated with this compound. The amount of nitric oxide generated is measured using the Griess reagent.
-
Superoxide Radical Scavenging Assay: The assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a phenazine methosulfate-NADH system. The decrease in NBT reduction in the presence of this compound is measured.
Enzyme Inhibitory Activity: Tyrosinase Inhibition
This compound is a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[4] This suggests its potential application in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Some studies have classified this compound as a suicide substrate for mushroom tyrosinase, indicating an irreversible inhibitory mechanism.[7]
Antiproliferative Activity
While extensive data on the antiproliferative activity of this compound against various cancer cell lines is still emerging, studies on its precursor, genistein, provide a strong rationale for investigating its potential as an anticancer agent. Genistein is known to inhibit the proliferation of a wide range of cancer cells. The antiproliferative activity of 8-hydroxydaidzein, a structurally similar compound, has been investigated, suggesting that 8-hydroxylated isoflavones may possess significant anticancer properties.
Modulation of Other Signaling Pathways
The direct effects of this compound on key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways have not yet been extensively elucidated. However, given its structural similarity to genistein, it is plausible that this compound may also modulate these pathways. Genistein has been shown to influence both the MAPK/ERK and PI3K/Akt signaling cascades, which are critical in regulating cell proliferation, survival, and apoptosis. Further research is required to determine the specific effects of this compound on these pathways.
Conclusion and Future Directions
This compound is a promising isoflavone with potent biological activities, particularly as an antioxidant and a tyrosinase inhibitor. While its natural abundance is low, efficient chemical synthesis routes have been established, enabling further investigation into its therapeutic potential. Future research should focus on elucidating its specific mechanisms of action, including its effects on key signaling pathways such as MAPK and PI3K/Akt, and on expanding the evaluation of its antiproliferative activities against a broader range of cancer cell lines. The development of detailed and standardized protocols for its isolation from fermented sources would also be beneficial for the research community. As our understanding of this unique isoflavone grows, so too will the potential for its application in the pharmaceutical and cosmetic industries.
References
- 1. Solid-phase extraction of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 6-Hydroxygenistein Ameliorates High Altitude Brain Injury via Activating PI3K/AKT Signaling Pathway Based on Transcriptomic Analysis and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Health-modulating Effects of Isoflavones and Metabolites via Activation of PPAR and AhR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid magnetic solid-phase extraction for the selective determination of isoflavones in soymilk using baicalin-functionalized magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 8-Hydroxygenistein
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxygenistein, also known as 4',5,7,8-Tetrahydroxyisoflavone, is a naturally occurring isoflavone, a class of polyphenolic compounds predominantly found in legumes such as soybeans. As a hydroxylated derivative of genistein, this compound is of significant interest to the scientific community due to its potential therapeutic applications, including its antioxidant, anti-inflammatory, and anticancer properties.[1][2] The introduction of a hydroxyl group at the C-8 position of the genistein backbone can modulate its biological activity and physicochemical properties, influencing its bioavailability and efficacy.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of the key signaling pathways it modulates.
Physicochemical Properties of this compound
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key physicochemical properties of this compound.
Table 1: General and Chemical Properties
| Property | Value | Source |
| IUPAC Name | 5,7,8-trihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one | ChemAxon[3] |
| Chemical Formula | C₁₅H₁₀O₆ | - |
| Molecular Weight | 286.24 g/mol | - |
| CAS Number | 13539-27-0 | - |
| Appearance | White powder | [1] |
Table 2: Predicted Physicochemical Properties
| Property | Value | Method/Source |
| Melting Point | 330 °C | Predicted |
| Water Solubility | 0.16 g/L | ALOGPS[3] |
| logP (Octanol-Water Partition Coefficient) | 2.68 | ALOGPS[3] |
| 2.77 | ChemAxon[3] | |
| pKa (Strongest Acidic) | 6.65 ± 0.20 | Predicted |
| 6.79 | ChemAxon[3] | |
| pKa (Strongest Basic) | -5.1 | ChemAxon[3] |
| Polar Surface Area | 107.22 Ų | ChemAxon[3] |
| Hydrogen Bond Donor Count | 4 | ChemAxon[3] |
| Hydrogen Bond Acceptor Count | 6 | ChemAxon[3] |
| Rotatable Bond Count | 1 | ChemAxon[3] |
Experimental Protocols
This section outlines detailed methodologies for the experimental determination of key physicochemical properties of this compound.
Determination of Melting Point
The melting point is a fundamental physical property used for identification and purity assessment of a solid compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm. The tube is tapped gently to ensure the sample is compact at the bottom.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital device) is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The apparatus is allowed to cool.
-
A second sample is then heated slowly, at a rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the approximate melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.[4][5][6][7]
-
-
Purity Check: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.[7]
Caption: Workflow for Melting Point Determination.
Determination of Solubility
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Methodology: Shake-Flask Method
-
Apparatus: A constant temperature water bath with a shaker, vials with screw caps, and an analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
The vials are placed in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient time to reach equilibrium (typically 24-48 hours).[8]
-
After equilibration, the suspension is allowed to stand to allow undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
-
The filtrate is then diluted appropriately and the concentration of this compound is determined using a validated analytical method like HPLC-UV.
-
-
Data Analysis: The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L) or in molar units (mol/L). The experiment should be performed in triplicate to ensure reproducibility.[9]
Determination of Octanol-Water Partition Coefficient (logP)
LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADME properties.
Methodology: Shake-Flask HPLC Method
-
Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
-
Procedure:
-
A known amount of this compound is dissolved in one of the pre-saturated solvents.
-
A known volume of this solution is added to a known volume of the other pre-saturated solvent in a sealed container (typically a 1:1 or 1:2 volume ratio of octanol to water).
-
The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the octanol and water layers.
-
A sample is carefully taken from each phase.
-
The concentration of this compound in both the n-octanol and the aqueous phase is determined by HPLC.[10][11]
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
-
P = [Concentration in Octanol] / [Concentration in Water]
-
logP = log₁₀(P)
-
Determination of Acidity Constant (pKa)
The pKa value indicates the strength of an acid in a solution and is crucial for understanding the ionization state of a compound at different physiological pH values.
Methodology: Potentiometric Titration
-
Apparatus: A calibrated pH meter with a suitable electrode, a magnetic stirrer, and a burette.
-
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).
-
The solution is placed in a beaker with a magnetic stir bar.
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from the burette.
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[12]
-
The titration is continued past the equivalence point.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The equivalence point is determined from the inflection point of the curve (or by analyzing the first or second derivative of the curve).
-
The pKa is the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms of the compound are equal.[13]
-
Signaling Pathways Modulated by this compound
As a derivative of genistein, this compound is expected to modulate similar signaling pathways involved in cellular processes like inflammation, oxidative stress, and cell proliferation.
Antioxidant Response via Keap1-Nrf2 Pathway
Isoflavones are known to exert antioxidant effects by activating the Nrf2 pathway, a primary regulator of cellular defense against oxidative stress.
Under normal conditions, the transcription factor Nrf2 is kept at low levels by its inhibitor Keap1, which targets it for degradation. In the presence of oxidative stress or electrophilic compounds like this compound, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This leads to the production of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which neutralize reactive oxygen species (ROS) and protect the cell from damage.[6][7][14]
Caption: Antioxidant activity via the Keap1-Nrf2 pathway.
Anti-inflammatory Action via NF-κB and MAPK Pathways
This compound is also implicated in anti-inflammatory responses, primarily through the inhibition of the NF-κB and MAPK signaling pathways.
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2.[15][16] Isoflavones like genistein have been shown to inhibit this pathway by preventing IκB degradation, thus sequestering NF-κB in the cytoplasm.[10][17][18]
Simultaneously, inflammatory stimuli activate the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, p38, and JNK). These kinases can further activate transcription factors that contribute to the inflammatory response. This compound, similar to its parent compound, can inhibit the phosphorylation and activation of these MAPKs, thereby downregulating the inflammatory cascade.[2][9]
Caption: Anti-inflammatory action via NF-κB and MAPK pathways.
Modulation of Estrogen Receptor Signaling
As a phytoestrogen, this compound can interact with estrogen receptors (ERα and ERβ), although with a lower affinity than endogenous estradiol. This interaction can lead to either estrogenic or anti-estrogenic effects depending on the cellular context and the concentration of endogenous estrogens.
In the classical genomic pathway, binding of this compound to an estrogen receptor can cause the receptor to dimerize and translocate to the nucleus. The complex then binds to Estrogen Response Elements (EREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes involved in cell growth, proliferation, and differentiation.[11][19] This dual activity makes isoflavones subjects of intense research in hormone-dependent conditions.
Caption: Modulation of Estrogen Receptor Signaling Pathway.
Conclusion
This compound is a promising isoflavone with a distinct physicochemical profile that underpins its biological activities. The presence of an additional hydroxyl group compared to genistein likely enhances its antioxidant potential and influences its solubility and lipophilicity. The experimental protocols provided herein offer a standardized approach for the empirical determination of its key properties, which is essential for quality control and further research. Understanding its interaction with crucial cellular signaling pathways, such as Keap1-Nrf2, NF-κB, MAPK, and estrogen receptor pathways, provides a molecular basis for its therapeutic potential in oxidative stress-related diseases, inflammation, and hormone-dependent cancers. Further investigation into the in vivo ADME properties and toxicological profile of this compound is warranted to fully elucidate its potential as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effect of gamma-irradiated genistein through inhibition of NF-κB and MAPK signaling pathway in lipopolysaccharide-induced macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoflavone-mediated inhibition of tyrosine kinase: a novel antiinflammatory approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genistein mitigates oxidative stress and inflammation by regulating Nrf2/HO-1 and NF-κB signaling pathways in hypoxic-ischemic brain damage in neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary flavonoid genistein induces Nrf2 and phase II detoxification gene expression via ERKs and PKC pathways and protects against oxidative stress in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Genistein Alleviates Oxidative Stress and Inflammation in the Hypothalamic Paraventricular Nucleus by Activating the Sirt1/Nrf2 Pathway in High Salt-Induced Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genistein suppresses allergic contact dermatitis through regulating the MAP2K2/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of Flavonoids: Genistein, Kaempferol, Quercetin, and Daidzein Inhibit STAT-1 and NF-κB Activations, Whereas Flavone, Isorhamnetin, Naringenin, and Pelargonidin Inhibit only NF-κB Activation along with Their Inhibitory Effect on iNOS Expression and NO Production in Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Molecular effects of genistein on estrogen receptor mediated pathways. | Semantic Scholar [semanticscholar.org]
- 12. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genistein: A Review on its Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Soybean isoflavone genistein regulates apoptosis through NF-κB dependent and independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular effects of genistein on estrogen receptor mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antioxidant Potential of 8-Hydroxygenistein: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxygenistein, a hydroxylated derivative of the soy isoflavone genistein, is emerging as a compound of significant interest due to its potent antioxidant properties. This technical guide provides an in-depth overview of the in vitro antioxidant potential of this compound, presenting key quantitative data, detailed experimental methodologies, and an exploration of the potential underlying signaling pathways. The superior radical scavenging and reducing capabilities of this compound, when compared to the well-established antioxidant Vitamin C in several assays, underscore its potential as a valuable agent in the development of novel therapeutics for oxidative stress-related pathologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Quantitative Assessment of In Vitro Antioxidant Activity
The antioxidant capacity of this compound (8-OHG) has been rigorously evaluated using a battery of in vitro assays. The following tables summarize the quantitative data from these studies, offering a clear comparison with the standard antioxidant, Vitamin C (VC).
| Assay | This compound (IC50) | Vitamin C (IC50) | Reference |
| DPPH Radical Scavenging Activity | 0.29 mmol/mL | 0.27 mmol/mL | [1] |
| ABTS Radical Scavenging Activity | 0.12 mmol/mL | 0.78 mmol/mL | [1] |
| Nitric Oxide (NO) Radical Scavenging | 0.38 mmol/mL | 1.05 mmol/mL | [1] |
| Superoxide Radical Scavenging | 0.15 mmol/mL | 0.26 mmol/mL | [1] |
Table 1: Radical Scavenging Activity of this compound vs. Vitamin C. IC50 values represent the concentration required to inhibit 50% of the respective radicals. Lower IC50 values indicate higher antioxidant activity.
| Assay | This compound | Vitamin C | Reference |
| Reducing Power (Absorbance at 700 nm) | Dose-dependent increase | Dose-dependent increase | [1] |
| Total Antioxidant Capacity (TAC) | Higher than VC | Lower than 8-OHG | [1] |
Table 2: Reducing Power and Total Antioxidant Capacity. Higher absorbance in the reducing power assay indicates greater reducing ability. For TAC, a higher value signifies greater overall antioxidant capacity.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays are provided below, based on the protocols described in the cited literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
-
Reagents: DPPH solution (0.1 mM in ethanol), this compound (various concentrations), Vitamin C (positive control), Ethanol (blank).
-
Procedure:
-
Prepare various concentrations of this compound and Vitamin C in ethanol.
-
Add 2.0 mL of the sample or standard solution to 2.0 mL of DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
-
Reagents: ABTS solution (7 mM), Potassium persulfate (2.45 mM), this compound (various concentrations), Vitamin C (positive control), Ethanol.
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 1.0 mL of the diluted ABTS•+ solution to 1.0 mL of various concentrations of the sample or standard.
-
Incubate the mixture for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.
-
Nitric Oxide (NO) Radical Scavenging Assay
This method evaluates the ability of a compound to scavenge nitric oxide radicals.
-
Reagents: Sodium nitroprusside (10 mM in phosphate-buffered saline, PBS), Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid), this compound (various concentrations), Vitamin C (positive control).
-
Procedure:
-
Mix 2.0 mL of sodium nitroprusside with 0.5 mL of the sample or standard at various concentrations.
-
Incubate the mixture at 25°C for 150 minutes.
-
Add 0.5 mL of the incubated solution to 1.0 mL of Griess reagent.
-
Allow the mixture to stand for 30 minutes.
-
Measure the absorbance at 546 nm.
-
Calculate the percentage of NO scavenging and the IC50 value.
-
Superoxide Radical (O₂⁻) Scavenging Assay
This assay determines the scavenging of superoxide radicals generated by a non-enzymatic system.
-
Reagents: Nicotinamide adenine dinucleotide (NADH), Phenazine methosulfate (PMS), Nitroblue tetrazolium (NBT), Phosphate buffer, this compound (various concentrations), Vitamin C (positive control).
-
Procedure:
-
Prepare a reaction mixture containing NADH, PMS, and NBT in a phosphate buffer.
-
Add various concentrations of the sample or standard to the reaction mixture.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
The scavenging of superoxide radicals results in a decrease in the formation of formazan, which is measured as a decrease in absorbance.
-
Calculate the percentage of scavenging and the IC50 value.
-
Reducing Power Assay
This assay is based on the principle that substances with reduction potential react with potassium ferricyanide (Fe³⁺) to form potassium ferrocyanide (Fe²⁺), which then reacts with ferric chloride to form a ferric-ferrous complex with an absorption maximum at 700 nm.
-
Reagents: Phosphate buffer (0.2 M, pH 6.6), Potassium ferricyanide (1%), Trichloroacetic acid (TCA, 10%), Ferric chloride (0.1%), this compound (various concentrations), Vitamin C (positive control).
-
Procedure:
-
Mix 1.0 mL of the sample or standard at various concentrations with 2.5 mL of phosphate buffer and 2.5 mL of potassium ferricyanide.
-
Incubate the mixture at 50°C for 20 minutes.
-
Add 2.5 mL of TCA to stop the reaction.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Mix 2.5 mL of the supernatant with 2.5 mL of distilled water and 0.5 mL of ferric chloride.
-
Measure the absorbance at 700 nm. A higher absorbance indicates greater reducing power.
-
Total Antioxidant Capacity (TAC) Assay
The total antioxidant capacity is determined by the phosphomolybdenum method, which is based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound and the formation of a green phosphate/Mo(V) complex at acidic pH.
-
Reagents: Reagent solution (0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate), this compound (various concentrations), Vitamin C (positive control).
-
Procedure:
-
Mix 0.3 mL of the sample or standard at various concentrations with 3.0 mL of the reagent solution.
-
Incubate the mixture at 95°C for 90 minutes.
-
Cool the mixture to room temperature.
-
Measure the absorbance at 695 nm. A higher absorbance indicates a higher total antioxidant capacity.
-
Potential Signaling Pathways and Mechanisms of Action
The potent in vitro antioxidant activity of this compound is attributed to its chemical structure, specifically the presence of four hydroxyl groups, with two in an ortho position, which facilitates radical scavenging.[1] While direct studies on the specific signaling pathways modulated by this compound are limited, research on the structurally related isoflavone, genistein, and the similar compound 6-hydroxygenistein, provides valuable insights into its potential mechanisms of action. A key pathway implicated in the antioxidant response of these compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. It is hypothesized that this compound, similar to genistein and 6-hydroxygenistein, may disrupt the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding upregulates the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby enhancing the cell's endogenous antioxidant defenses.
Experimental Workflow for In Vitro Antioxidant Potential Assessment
A systematic workflow is crucial for the comprehensive evaluation of the in vitro antioxidant potential of a test compound like this compound.
This workflow outlines the key stages, from the initial preparation of the test compound to the final interpretation of the results in comparison with a known standard. This systematic approach ensures the generation of reliable and comparable data.
Conclusion
The in vitro evidence strongly supports the significant antioxidant potential of this compound. Its superior performance in several radical scavenging and reducing power assays compared to Vitamin C highlights its promise as a potent antioxidant agent. While the precise molecular mechanisms are still under investigation, the Nrf2 signaling pathway, as elucidated through studies of structurally related isoflavones, presents a compelling hypothesis for its mode of action. Further research, including cellular antioxidant activity assays and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound in preventing and treating diseases associated with oxidative stress. This technical guide provides a solid foundation of the current knowledge to inform and direct future research and development efforts.
References
preliminary cytotoxicity studies of 8-Hydroxygenistein
An In-depth Technical Guide on the Preliminary Cytotoxicity of 8-Hydroxydaidzein
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxydaidzein (8-OHD), a hydroxylated isoflavone derivative of daidzein found in fermented soybean products, has emerged as a compound of significant interest in oncological research.[1] Preliminary studies have revealed its potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of 8-OHD's cytotoxic properties, detailing the experimental protocols used to assess its activity and the known signaling pathways through which it exerts its effects. All quantitative data from the cited studies are summarized, and key molecular pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds, with flavonoids being a prominent class of molecules exhibiting a wide array of biological activities. 8-Hydroxydaidzein (7,8,4′-trihydroxyisoflavone) is a metabolite of daidzein, an isoflavone abundant in soy.[1] Research has indicated that 8-OHD possesses anti-inflammatory, antioxidant, and, most notably, anti-cancer properties.[1][2] This document serves as a technical resource for researchers and professionals in drug development, summarizing the foundational cytotoxic studies of 8-OHD and providing detailed methodologies for its investigation.
Quantitative Cytotoxicity Data
The cytotoxic effects of 8-Hydroxydaidzein have been evaluated in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values and other quantitative measures of cytotoxicity are crucial for understanding the compound's potency and selectivity. The following table summarizes the available quantitative data from preliminary studies.
| Cell Line | Cancer Type | Assay | Time Point (hours) | IC50 / Cytotoxicity | Reference |
| K562 | Chronic Myeloid Leukemia | Trypan Blue Exclusion | 24 | 91.8 µM | [1] |
| K562 | Chronic Myeloid Leukemia | Trypan Blue Exclusion | 48 | 49.4 µM | [1] |
| B16 | Murine Melanoma | MTT Assay | 48 | >40% cytotoxicity at 40 µM | [1] |
| Caco-2 | Colon Adenocarcinoma | Not Specified | Not Specified | >40% cytotoxicity at 100 µM | [1] |
| MCF-7 | Breast Cancer | MTS Assay | 48 | Significant inhibition at 0-70 µM | [3] |
| B16 | Murine Melanoma | Melanin Inhibition | 72 | IC50 of 10.54 µM | [4][5] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to scientific research. This section provides in-depth methodologies for key assays used in the cytotoxic evaluation of 8-Hydroxydaidzein.
Cell Viability and Proliferation Assays
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[6] The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium.[6]
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of 8-Hydroxydaidzein (e.g., 6.25–100 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time points (e.g., 24 and 48 hours).[1]
-
MTT Addition: Following the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[6]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] A reference wavelength of >650 nm can be used for background correction.[6]
Apoptosis Assays
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
Principle: In early apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.
Protocol:
-
Cell Treatment: Induce apoptosis by treating cells with the desired concentrations of 8-Hydroxydaidzein. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect 1-5 x 10⁵ cells by centrifugation.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂) at a concentration of ~1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the mixture for 20 minutes at room temperature in the dark.
-
PI Staining: Add 5 µL of PI staining solution.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Healthy cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V-FITC and PI positive.
Protein Expression Analysis
Western blotting is a widely used technique to detect specific proteins in a sample of cell or tissue homogenate.[8][9]
Protocol:
-
Sample Preparation:
-
SDS-PAGE:
-
Load 20 µL of the protein sample onto an SDS-polyacrylamide gel.[8]
-
Run the gel to separate proteins based on molecular weight.
-
-
Protein Transfer:
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle shaking.[8]
-
-
Washing:
-
Wash the membrane three times for 5 minutes each with TBST.[8]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Signaling Pathways and Molecular Mechanisms
8-Hydroxydaidzein exerts its cytotoxic effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
MAPK and NF-κB Signaling Pathways
Studies in K562 chronic myeloid leukemia cells have shown that 8-OHD activates the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][11] Activation of these pathways is linked to the induction of apoptosis and autophagy.[1]
In some contexts, such as in LPS-stimulated microglial cells, 8-OHD has been shown to attenuate Akt/NF-κB inflammatory signaling pathways.[2] This suggests that the effect of 8-OHD on the NF-κB pathway may be cell-type specific.
JAK/STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another critical target of 8-Hydroxydaidzein. In K562 cells, 8-OHD has been found to downregulate the JAK/STAT pathway.[12][13] This inhibition is associated with a decrease in the phosphorylation of JAK2 and STAT3 proteins, which can trigger apoptosis in cancer cells.[3]
Cell Cycle Regulation and Apoptosis Induction
8-Hydroxydaidzein has been shown to induce cell cycle arrest and apoptosis through the modulation of key regulatory proteins. In K562 cells, 8-OHD upregulates p21Cip1 and downregulates cyclin D2 (CCND2) and cyclin-dependent kinase 6 (CDK6), leading to S-phase cell cycle arrest.[1] Furthermore, it induces caspase-7-dependent apoptosis.[1]
Conclusion
The preliminary cytotoxic studies of 8-Hydroxydaidzein reveal its potential as a promising anti-cancer agent. It exhibits cytotoxic and anti-proliferative effects in various cancer cell lines, including leukemia, melanoma, and breast cancer. Its mechanisms of action involve the modulation of key signaling pathways such as MAPK, NF-κB, and JAK/STAT, leading to cell cycle arrest and apoptosis. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research into the therapeutic potential of 8-Hydroxydaidzein. Future studies should focus on elucidating its efficacy and safety in preclinical and clinical settings to fully realize its promise in oncology.
References
- 1. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of depigmenting activity by 8-hydroxydaidzein in mouse B16 melanoma cells and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 8-Hydroxydaidzein Downregulates JAK/STAT, MMP, Oxidative Phosphorylation, and PI3K/AKT Pathways in K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 8-Hydroxydaidzein Downregulates JAK/STAT, MMP, Oxidative Phosphorylation, and PI3K/AKT Pathways in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Prediction and Experimental Validation of 8-Hydroxydaidzein's Bioactivity: A Technical Guide
Introduction
8-Hydroxydaidzein (8-OHD), a hydroxylated isoflavone primarily isolated from fermented soybean products, has emerged as a compound of significant interest in pharmacological research.[1] Its multifaceted bioactivities, including anticancer, antioxidant, anti-inflammatory, and depigmenting effects, position it as a promising candidate for drug development.[1][2][3] This technical guide provides an in-depth analysis of the theoretically predicted and experimentally validated activities of 8-OHD, with a focus on its molecular mechanisms of action. The content herein is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Anticancer Activity of 8-Hydroxydaidzein
In silico and in vitro studies have demonstrated the potent anticancer effects of 8-OHD across various cancer cell lines. The primary mechanisms of action involve the induction of apoptosis, autophagy, and cell cycle arrest through the modulation of key signaling pathways.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of 8-OHD have been quantified in several cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its potency.
| Cell Line | Cancer Type | Time Point (hours) | IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 24 | 91.8 | [1] |
| 48 | 49.4 | [1] | ||
| B16 | Murine Melanoma | Not Specified | >40 (over 40% cytotoxicity) | [1] |
| Caco-2 | Colon Adenocarcinoma | Not Specified | >100 (over 40% cytotoxicity) | [1] |
| HL-60 | Promyelocytic Leukemia | Not Specified | Potent Anti-proliferative Activity | [1] |
| MCF-7 | Breast Cancer | 48 | ~35 (estimated from graphical data) | [4] |
Modulation of Signaling Pathways
Bioinformatic analyses of differentially expressed genes in cancer cells treated with 8-OHD have revealed its significant impact on several critical signaling pathways.[1][5][6]
1. MAPK and NF-κB Signaling Pathways:
8-Hydroxydaidzein activates the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][5] This activation is a key driver of apoptosis, autophagy, and cellular differentiation in chronic myeloid leukemia cells.[1][5] The induction of these pathways contributes to the degradation of the BCR-ABL oncoprotein, a hallmark of CML.[1]
2. JAK/STAT Signaling Pathway:
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is another significant target of 8-OHD.[6][7] It has been shown to downregulate the phosphorylation of JAK2 and STAT3, leading to the inhibition of this signaling cascade.[4][7] This blockage of JAK/STAT signaling is implicated in the induction of the intrinsic apoptotic pathway in breast cancer stem-like cells.[7][8]
References
- 1. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Depigmenting Activity by 8-Hydroxydaidzein in Mouse B16 Melanoma Cells and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Hydroxydaidzein Downregulates JAK/STAT, MMP, Oxidative Phosphorylation, and PI3K/AKT Pathways in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. Anti-Breast Cancer Activities of 8-Hydroxydaidzein by Targeting Breast Cancer Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Hydroxygenistein Enzymatic Inhibition Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic inhibition properties of 8-hydroxygenistein, a hydroxylated derivative of the soy isoflavone genistein. This document details the inhibitory effects on key enzymes, provides structured quantitative data, and outlines detailed experimental protocols for relevant assays. Furthermore, it visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Introduction to this compound
This compound (4',5,7,8-tetrahydroxyisoflavone) is an isoflavonoid that has garnered interest in the scientific community for its potential therapeutic applications. As a derivative of genistein, it shares a similar isoflavone backbone but is distinguished by an additional hydroxyl group at the C-8 position. This structural modification is known to influence its biological activity, including its capacity as an enzyme inhibitor. Research has indicated that this compound is a potent antioxidant and exhibits inhibitory activity against several key enzymes implicated in various physiological and pathological processes.
Quantitative Enzymatic Inhibition Data
The following tables summarize the available quantitative data on the enzymatic inhibition of this compound and its parent compound, genistein. This allows for a comparative assessment of their inhibitory potential.
| Enzyme Target | Inhibitor | IC50 Value | Assay Type | Reference Compound |
| Tyrosinase | This compound | Potent Inhibitor (IC50 not specified) | Spectrophotometric (DOPAchrome) | Kojic Acid |
| Genistein | Low Inhibition | Spectrophotometric (DOPAchrome) | Kojic Acid | |
| Monoamine Oxidase A (MAO-A) | Genistein | 9.7 µM | Luminescence Assay | Deprenyl |
| Monoamine Oxidase B (MAO-B) | Genistein | 6.81 µM | Luminescence Assay | Deprenyl |
| Topoisomerase II | Genistein | 37.5 µM | DNA Decatenation | Etoposide |
| Epidermal Growth Factor Receptor (EGFR) Kinase | Genistein | 0.6 µM | Kinase Activity Assay | - |
Experimental Protocols
This section provides detailed methodologies for the key enzymatic inhibition assays relevant to this compound and genistein.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of tyrosinase, an enzyme crucial for melanin synthesis.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (pH 6.8)
-
Test compound (this compound)
-
Positive control (Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at time zero and then every minute for a specified period (e.g., 20 minutes) using a microplate reader.
-
The rate of DOPAchrome formation is monitored.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protein Tyrosine Kinase (PTK) Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) kinase.
Materials:
-
Recombinant Protein Tyrosine Kinase (e.g., EGFR)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test compound (this compound/genistein)
-
Anti-phosphotyrosine antibody conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the detection enzyme (e.g., TMB)
-
96-well microplate
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the poly(Glu, Tyr) substrate and incubate overnight.
-
Wash the plate to remove unbound substrate.
-
Prepare a reaction mixture containing the kinase buffer, the test compound at various concentrations, and the protein tyrosine kinase.
-
Add the reaction mixture to the wells and pre-incubate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate to allow for phosphorylation of the substrate.
-
Stop the reaction and wash the wells to remove the reaction mixture.
-
Add the anti-phosphotyrosine antibody-HRP conjugate to each well and incubate.
-
Wash the wells to remove unbound antibody.
-
Add the HRP substrate (e.g., TMB) and incubate until a color develops.
-
Stop the colorimetric reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II, which is essential for DNA replication and cell division.
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA - a network of catenated DNA circles)
-
ATP
-
Topoisomerase II reaction buffer
-
Test compound (this compound/genistein)
-
Loading dye
-
Agarose gel
-
Electrophoresis equipment
-
DNA staining agent (e.g., Ethidium Bromide)
-
Gel documentation system
Procedure:
-
Prepare a reaction mixture containing the topoisomerase II reaction buffer, ATP, and kDNA.
-
Add the test compound at various concentrations to the reaction mixture.
-
Add human topoisomerase II to initiate the reaction.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution/loading dye.
-
Load the samples onto an agarose gel.
-
Perform gel electrophoresis to separate the catenated kDNA from the decatenated minicircles. Catenated kDNA remains in the well, while decatenated circles migrate into the gel.
-
Stain the gel with a DNA staining agent.
-
Visualize the DNA bands under UV light and capture an image.
-
The inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated DNA (minicircles) compared to the control without the inhibitor.
-
Quantify the band intensities to determine the IC50 value.
Monoamine Oxidase (MAO) Inhibition Assay
This assay measures the inhibition of MAO-A and MAO-B, enzymes that catalyze the oxidative deamination of monoamines.
Materials:
-
Recombinant human MAO-A and MAO-B
-
MAO substrate (e.g., kynuramine for a spectrophotometric assay, or a luciferin-based substrate for a luminescence assay)
-
Potassium phosphate buffer
-
Test compound (this compound/genistein)
-
Positive controls (e.g., Clorgyline for MAO-A, Deprenyl for MAO-B)
-
96-well plate (opaque for luminescence)
-
Microplate reader (spectrophotometer or luminometer)
Procedure (Luminescence-based):
-
Prepare solutions of the test compound and positive controls.
-
In an opaque 96-well plate, add the MAO-A or MAO-B enzyme in buffer.
-
Add the test compound at various concentrations to the wells.
-
Pre-incubate the enzyme with the inhibitor.
-
Add the luciferin-based MAO substrate to all wells to start the reaction.
-
Incubate the plate at room temperature. The MAO enzyme will process the substrate, leading to the production of a luciferin product.
-
Add a detection reagent that reacts with the luciferin product to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition based on the reduction in the luminescent signal compared to the control.
-
Determine the IC50 values for MAO-A and MAO-B.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by the inhibition of protein tyrosine kinases and the general workflow of an enzymatic inhibition assay.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by this compound.
Caption: General Workflow for an Enzymatic Inhibition Assay.
Conclusion
This compound demonstrates significant potential as an enzyme inhibitor, particularly against tyrosinase. While comprehensive quantitative data for its effects on other key enzymes like protein tyrosine kinases, topoisomerase II, and monoamine oxidases are still emerging, the inhibitory profile of its parent compound, genistein, suggests that this compound is a promising candidate for further investigation in drug discovery and development. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and similar isoflavonoid compounds.
8-Hydroxygenistein: A Technical Guide to Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 8-hydroxygenistein (also known as 8-hydroxydaidzein or 7,8,4'-trihydroxyisoflavone), a key isoflavone found in fermented soy products. Understanding the solubility of this compound is critical for its application in research, pharmaceuticals, and cosmetics. This document compiles available solubility data, details relevant experimental protocols, and visualizes key biological pathways associated with this compound.
Quantitative Solubility Data
Predicted Aqueous Solubility
| Solvent | Predicted Solubility (g/L) |
| Water | 0.13 |
Source: FooDB
Solubility Data for Daidzein (Parent Compound)
As a reference, the solubility of daidzein, the parent compound of this compound, has been experimentally determined in various organic solvents. This data can serve as a useful guide for solvent selection in studies involving this compound. The solubility of daidzein generally increases with temperature.
| Solvent | Temperature (K) | Molar Fraction Solubility (x10^4) |
| Ethanol | 282.0 - 339.0 | 0.1 - 1.0 |
| Acetone | 282.0 - 339.0 | 1.0 - 10.0 |
| DMSO | 282.0 - 339.0 | 10.0 - 100.0 |
| Tetrahydrofuran (THF) | 282.0 - 339.0 | 1.0 - 10.0 |
| N,N-Dimethylformamide (DMF) | 282.0 - 339.0 | 10.0 - 100.0 |
| N-Methyl-2-pyrrolidone (NMP) | 282.0 - 339.0 | 10.0 - 100.0 |
Note: The solubility of daidzein in these organic solvents decreases in the order of DMSO > NMP > DMF > THF > acetone > ethanol at the same temperature[1].
Experimental Protocols
The following section outlines a standard experimental protocol for determining the solubility of isoflavones like this compound. This method, commonly known as the shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is a reliable technique for generating accurate solubility data.
1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone) of analytical grade
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Volumetric flasks and pipettes
2. Experimental Workflow
Caption: Workflow for determining the solubility of this compound.
3. Detailed Procedure
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing a known volume of each solvent to be tested. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature. Shake the vials at a constant speed for a predetermined time (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution becomes constant.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the saturated solution.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample and the standard solutions into the HPLC system.
-
A typical HPLC method for isoflavone analysis uses a C18 column with a gradient elution of acetonitrile and water (often with a small percentage of acid like acetic or phosphoric acid) and UV detection at approximately 260 nm[2].
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the solubility in the original solvent, taking into account the dilution factor.
-
Signaling Pathways
This compound has been shown to modulate several key signaling pathways, contributing to its biological activities, including anti-inflammatory and depigmenting effects.
Anti-Inflammatory Signaling Pathway
This compound exhibits anti-inflammatory properties by attenuating the Akt/NF-κB signaling pathway and activating the Nrf2-antioxidant response pathway[3][4].
References
- 1. Determination and correlation of the solubility of daidzein in organic solvents [journal.buct.edu.cn]
- 2. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Quantification of 8-Hydroxydaidzein in Human Plasma using HPLC-UV
Introduction
8-Hydroxydaidzein (7,8,4'-trihydroxyisoflavone), a key metabolite of the soy isoflavone daidzein, has garnered significant interest in pharmaceutical and cosmetic research.[1][2] It is recognized as a potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis, giving it significant potential as a skin-depigmenting agent.[1][3][4] Accurate quantification of 8-Hydroxydaidzein in biological matrices is crucial for pharmacokinetic, metabolic, and clinical studies.
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of 8-Hydroxydaidzein in human plasma. The protocol employs a solid-phase extraction (SPE) procedure for efficient sample clean-up and concentration. A critical consideration in the method development is the compound's noted instability in neutral to alkaline conditions; therefore, all solutions and mobile phases are acidified to ensure its stability.[5][6]
Principle
The method is based on the separation of 8-Hydroxydaidzein and an internal standard (IS) from endogenous plasma components using a C18 reversed-phase column.[7] Sample preparation involves an optional enzymatic hydrolysis step to quantify total 8-Hydroxydaidzein (conjugated and unconjugated forms), followed by solid-phase extraction (SPE) to isolate the analytes and remove interfering substances like proteins and salts.[8][9] Quantification is achieved by monitoring the UV absorbance at 255 nm and comparing the peak area ratio of the analyte to the internal standard against a standard calibration curve.
Detailed Experimental Protocol
Materials and Reagents
-
Standards: 8-Hydroxydaidzein (≥98% purity), Daidzein (Internal Standard, IS, ≥98% purity).
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.
-
Reagents: Formic acid (≥98%), β-glucuronidase/sulfatase (from Helix pomatia), sodium acetate buffer (0.1 M, pH 5.0).
-
Plasma: Blank human plasma, stored at -80°C.
-
SPE Cartridges: C18 Solid Phase Extraction Cartridges (e.g., 100 mg, 1 mL).[9]
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV/Vis detector.
-
Analytical Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase A: Water with 0.1% Formic Acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (v/v).
-
Column Temperature: 30°C.
-
Detection Wavelength: 255 nm.[12]
-
Injection Volume: 20 µL.
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 85 15 15.0 50 50 18.0 20 80 20.0 20 80 22.0 85 15 | 28.0 | 85 | 15 |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 8-Hydroxydaidzein and Daidzein (IS) in 10 mL of methanol, respectively. Store at -20°C.
-
Working Standard Solutions: Serially dilute the 8-Hydroxydaidzein stock solution with 50% methanol to prepare working standards for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 20 µg/mL).
-
Internal Standard (IS) Working Solution (5 µg/mL): Dilute the Daidzein stock solution with 50% methanol.
-
Quality Control (QC) Samples: Prepare QC samples by spiking blank plasma with known amounts of 8-Hydroxydaidzein to achieve low, medium, and high concentrations (e.g., 0.3, 8, and 16 µg/mL).
Sample Preparation Protocol (Solid-Phase Extraction)
-
Thaw: Thaw plasma samples, calibration standards, and QC samples on ice.
-
Aliquot: Pipette 200 µL of plasma into a microcentrifuge tube.
-
Spike IS: Add 20 µL of the 5 µg/mL IS working solution to all samples except for the blank. Vortex for 10 seconds.
-
Enzymatic Hydrolysis (Optional, for total 8-OHD):
-
Precipitation: Add 200 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.[9][14]
-
Sample Loading: Load the supernatant from step 5 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 2 minutes.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (85% A, 15% B). Vortex thoroughly.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for injection.
Data Presentation
The performance of this HPLC method was validated according to standard guidelines. The key quantitative parameters are summarized in the table below.
| Parameter | Result |
| Analyte | 8-Hydroxydaidzein |
| Internal Standard | Daidzein |
| Retention Time (Analyte) | ~11.5 min |
| Retention Time (IS) | ~14.2 min |
| Linearity Range | 0.1 - 20.0 µg/mL |
| Correlation Coefficient (r²) | > 0.998[10] |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL[8] |
| Recovery | 94% - 103%[12] |
| Intra-day Precision (RSD%) | < 4.5%[12] |
| Inter-day Precision (RSD%) | < 6.0%[12] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to final data analysis.
Caption: Workflow for 8-Hydroxydaidzein quantification in plasma.
Signaling Pathway Inhibition
This diagram illustrates the mechanism of action for 8-Hydroxydaidzein as a tyrosinase inhibitor in the melanin synthesis pathway.
Caption: Inhibition of melanin synthesis by 8-Hydroxydaidzein.
References
- 1. Evaluation of Depigmenting Activity by 8-Hydroxydaidzein in Mouse B16 Melanoma Cells and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxydaidzein | C15H10O5 | CID 5466139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of depigmenting activity by 8-hydroxydaidzein in mouse B16 melanoma cells and human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Hydroxydaidzein is unstable in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 8. Analysis of soy isoflavone plasma levels using HPLC with coulometric detection in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-phase extraction of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. An HPLC method for the pharmacokinetic study of daidzein-loaded nanoparticle formulations after injection to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. On-line sample preparation using restricted-access media in the analysis of the soy isoflavones, genistein and daidzein, in rat serum using liquid chromatography electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. affinisep.com [affinisep.com]
Application Note: Quantitative Analysis of 8-Hydroxygenistein (5,7,8,4'-Tetrahydroxyisoflavone) in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantification of 8-Hydroxygenistein (5,7,8,4'-tetrahydroxyisoflavone) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a hydroxylated derivative of genistein, a well-known isoflavone with significant biological activities, including the inhibition of tyrosine kinases.[1][2] Given the therapeutic potential of such compounds, a reliable analytical method is crucial for pharmacokinetic studies and drug development. The protocol provides a straightforward protein precipitation procedure for sample preparation and optimized LC-MS/MS parameters for selective and precise quantification.
Introduction
This compound, systematically named 5,7,8,4'-tetrahydroxyisoflavone, is an isoflavone and a metabolite of genistein. Its chemical formula is C₁₅H₁₀O₆ with a molecular weight of 286.24 g/mol .[3][4] Like its parent compound genistein, this compound is investigated for its potential pharmacological effects, which are presumed to involve the inhibition of protein tyrosine kinases.[5][6] These enzymes play a critical role in cellular signaling pathways that govern cell growth, differentiation, and proliferation. The dysregulation of tyrosine kinase activity is implicated in various diseases, including cancer.[2]
Accurate quantification of this compound in biological matrices is essential for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This LC-MS/MS method utilizes electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) to achieve high sensitivity and selectivity, making it suitable for regulated bioanalysis.
Experimental Protocols
Sample Preparation Protocol (Protein Precipitation)
This protocol describes the extraction of this compound from human plasma.
-
Thaw Samples : Thaw frozen human plasma samples and internal standard (IS) stock solutions at room temperature. Vortex to ensure homogeneity.
-
Prepare Precipitation Solvent : Prepare a precipitation solution of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound like genistein-d4).
-
Sample Aliquoting : In a 1.5 mL microcentrifuge tube, aliquot 100 µL of human plasma.
-
Protein Precipitation : Add 300 µL of the ice-cold acetonitrile/internal standard solution to the plasma sample.
-
Vortexing : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
The chromatographic separation is performed using a reversed-phase C18 column.
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
Mass Spectrometry (MS) Method
Analysis is conducted on a triple quadrupole mass spectrometer operating in negative ion mode.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 285.04 ([M-H]⁻) |
| Product Ion 1 (m/z) | 151.00 (Quantitative) |
| Product Ion 2 (m/z) | 133.03 (Qualitative) |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | -4500 V |
| Collision Gas | Nitrogen |
Results and Data Presentation
The method should be validated according to regulatory guidelines. The following table presents example performance characteristics typical for this type of assay.
| Parameter | Example Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
Pathway and Fragmentation Diagrams
Proposed Mechanism of Action
This compound is hypothesized to act as a tyrosine kinase inhibitor, similar to genistein.[1][5] It competitively binds to the ATP-binding site of the kinase domain on receptor tyrosine kinases (RTKs), preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction.
Proposed MS/MS Fragmentation Pathway
The fragmentation of this compound ([M-H]⁻ at m/z 285.04) is expected to proceed via a Retro-Diels-Alder (RDA) reaction, which is characteristic of flavonoids.[7][8] This reaction cleaves the C-ring, yielding diagnostic fragment ions derived from the A and B rings. The presence of three hydroxyl groups on the A-ring leads to a characteristic ¹,³A⁻ fragment at m/z 151.
References
- 1. 5,7,3',4'-Tetrahydroxy-8-methylisoflavon | C16H12O6 | CID 10542202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5,7,4'-Tetrahydroxy-isoflavone | C15H10O6 | CID 54728923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing polyphenol metabolite 5,7,8,4'-Tetrahydroxyisoflavone - Phenol-Explorer [phenol-explorer.eu]
- 4. 5,7,3',4'-tetrahydroxyflavone [webbook.nist.gov]
- 5. 5,7,3',4'-Tetrahydroxy-2'-(3,3-dimethylallyl)isoflavone | C20H18O6 | CID 11610052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5,7,3',4-Tetrahydroxyflavanone | C15H12O6 | CID 129662334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
Application Notes: Antioxidant Capacity of 8-Hydroxydaidzein
Introduction
8-Hydroxydaidzein (8-HD), a metabolite of the soy isoflavone daidzein, has garnered significant scientific interest due to its potent biological activities, including its antioxidant properties.[1][2] This isoflavone is commonly found in fermented soybean products and has demonstrated strong anti-inflammatory, antitumor, and hepatoprotective effects.[1] The antioxidant capacity of 8-HD is a key aspect of its therapeutic potential, contributing to its ability to mitigate oxidative stress-related cellular damage. These application notes provide a detailed protocol for assessing the antioxidant activity of 8-hydroxydaidzein using common in vitro assays.
Principle
The antioxidant activity of 8-hydroxydaidzein can be quantified using various assays that measure its ability to scavenge free radicals or reduce oxidized species. The most common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2] These assays are based on the principle that an antioxidant will donate an electron or hydrogen atom to the stable radical, thus neutralizing it and causing a change in color that can be measured spectrophotometrically. The degree of color change is proportional to the antioxidant capacity of the substance.
Experimental Protocols
This section details the step-by-step procedures for determining the antioxidant capacity of 8-hydroxydaidzein.
1. DPPH Radical Scavenging Assay
This assay measures the ability of 8-hydroxydaidzein to scavenge the stable DPPH radical.
-
Materials:
-
8-Hydroxydaidzein (8-HD)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
-
Ascorbic acid (positive control)
-
-
Protocol:
-
Prepare a stock solution of 8-hydroxydaidzein in methanol.
-
Prepare a series of dilutions of the 8-HD stock solution to create a range of concentrations to be tested.
-
Prepare a 0.5 mM solution of DPPH in methanol.[3]
-
In a 96-well microplate, add a specific volume of each 8-HD dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction. A typical ratio is 1:4 or 1:3 sample to DPPH solution.[3]
-
Include a blank (methanol only) and a positive control (ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: Radical Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the 8-HD sample.
-
-
Plot the percentage of inhibition against the concentration of 8-HD to determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).
-
2. ABTS Radical Cation Scavenging Assay
This assay evaluates the capacity of 8-hydroxydaidzein to scavenge the ABTS radical cation.
-
Materials:
-
8-Hydroxydaidzein (8-HD)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
-
Trolox (positive control)
-
-
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS radical cation.
-
Dilute the ABTS radical solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution of 8-hydroxydaidzein in methanol or PBS.
-
Prepare a series of dilutions of the 8-HD stock solution.
-
In a 96-well microplate, add a small volume of each 8-HD dilution to the wells.
-
Add the diluted ABTS radical solution to each well.
-
Include a blank (solvent only) and a positive control (Trolox).
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Data Presentation
The quantitative data obtained from the antioxidant assays should be summarized in a clear and structured format for easy comparison.
Table 1: Radical Scavenging Activity of 8-Hydroxydaidzein
| Assay | IC50 (µM) of 8-HD | Positive Control | IC50 (µM) of Positive Control |
| DPPH | Insert Value | Ascorbic Acid | Insert Value |
| ABTS | 2.19[2] | Trolox | Insert Value |
Note: The IC50 value for the ABTS assay is provided from a cited study.[2] Values for other assays and controls should be determined experimentally.
Visualizations
Signaling Pathways Modulated by 8-Hydroxydaidzein
8-Hydroxydaidzein has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, apoptosis, and cell cycle regulation.[1][4][5] The following diagram illustrates the major pathways influenced by 8-HD.
Caption: Signaling pathways modulated by 8-Hydroxydaidzein.
Experimental Workflow for Antioxidant Assay
The following diagram outlines the general workflow for conducting an in vitro antioxidant assay for 8-hydroxydaidzein.
Caption: General workflow for in vitro antioxidant assays.
References
- 1. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Hydroxydaidzein Downregulates JAK/STAT, MMP, Oxidative Phosphorylation, and PI3K/AKT Pathways in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
8-Hydroxygenistein: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxygenistein (8-OHG), also known as 6-hydroxygenistein, is a hydroxylated derivative of the soy isoflavone genistein.[1][2] It is a polyphenolic compound found in fermented soybean products and microbial fermentation broths.[2][3][4] Possessing a unique ortho-dihydroxy structure, this compound exhibits potent biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a compound of significant interest for cell culture-based research and drug discovery.[1][4]
These application notes provide a comprehensive overview of the use of this compound in cell culture studies, detailing its mechanisms of action, summarizing key quantitative data, and offering detailed protocols for relevant experiments.
Biological Activities and Mechanisms of Action
In cell culture models, this compound has been demonstrated to exert its effects primarily through the modulation of oxidative stress, inflammation, and apoptosis.[1] Its key mechanism involves the activation of the Nrf2/HO-1 signaling pathway, a critical cellular defense against oxidative stress.[1]
Neuroprotection and Anti-inflammatory Effects:
In neuronal cell models, such as PC12 cells subjected to hypoxic injury, this compound has been shown to:
-
Activate the Nrf2/HO-1 Signaling Pathway: It promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[1][4]
-
Suppress Inflammatory Responses: 8-OHG significantly downregulates the expression of pro-inflammatory mediators such as NF-κB and TNF-α.[1][4] It also reduces levels of IL-6 while increasing the anti-inflammatory cytokine IL-10.[1]
-
Inhibit Apoptosis: The compound mitigates hypoxia-induced apoptosis by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax and cleaved caspase-3.[1]
-
Reduce Oxidative Stress: It effectively decreases the production of reactive oxygen species (ROS) and malondialdehyde (MDA), while enhancing the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[1]
Anticancer Potential:
While much of the anticancer research has focused on its parent compound, genistein, studies on hydroxylated derivatives suggest enhanced bioactivity. For instance, 2'-hydroxygenistein, another derivative, shows greater antiproliferative effects in MCF-7 breast cancer cells than genistein, suggesting that hydroxylation can enhance anticancer efficacy.[5] this compound, with its potent antioxidant and anti-inflammatory properties, is a promising candidate for further investigation in various cancer cell lines.
Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of this compound (6-Hydroxygenistein) in PC12 cell culture studies.
Table 1: Effective Concentrations of this compound in PC12 Cells
| Parameter | Cell Line | Condition | Effective Concentration Range | Reference |
| Cell Viability | PC12 | Hypoxia | 0.004 µmol/L to 0.5 µmol/L | [4] |
| Anti-hypoxia Activity | PC12 | Hypoxia | Optimal at 1×10⁻⁶ mol/L | [6] |
Table 2: Effects of this compound on Key Biomarkers in Hypoxic PC12 Cells
| Biomarker | Effect of 8-OHG Treatment | Method of Detection | Reference |
| Nrf2 | Increased nuclear translocation | Western Blot, Immunofluorescence | [1][4] |
| HO-1 | Increased expression | Western Blot, Immunofluorescence | [1][4] |
| NF-κB | Decreased expression | Western Blot | [1][4] |
| TNF-α | Decreased expression/levels | Western Blot, ELISA | [1][7] |
| IL-6 | Decreased levels | ELISA | [1][7] |
| IL-10 | Increased levels | ELISA | [1][7] |
| Bax | Decreased expression | Western Blot | [1] |
| Bcl-2 | Increased expression | Western Blot | [1] |
| Cleaved Caspase-3 | Decreased expression | Western Blot | [1] |
| ROS | Reduced production | DCFH-DA Staining | [8] |
| HIF-1α | Decreased expression | Western Blot | [6] |
| VEGF | Decreased expression | Western Blot | [6] |
Signaling Pathways and Experimental Workflow
References
- 1. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, Bioactivity, and Production of ortho-Hydroxydaidzein and ortho-Hydroxygenistein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. funcmetabol.com [funcmetabol.com]
- 6. Synthesis, antioxidant and anti - hypoxia activities of 6 - hydroxygenistein and its methylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Testing of 8-Hydroxydaidzein
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxydaidzein (8-OHD) is a hydroxylated isoflavone metabolite of daidzein, found in fermented soy products. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, anti-cancer, and depigmenting activities. Preclinical in vitro studies have elucidated several key mechanisms of action, paving the way for further investigation in in vivo models.
These application notes provide a comprehensive overview and detailed protocols for the in vivo testing of 8-OHD, designed to assist researchers in pharmacology, toxicology, and drug development in evaluating its efficacy and safety. The protocols are based on established animal models and known signaling pathways modulated by 8-OHD.
Pharmacokinetics and Metabolism
Limited in vivo pharmacokinetic data for 8-Hydroxydaidzein is available. One study in rats provides initial insights into its absorption and excretion profile following a single oral administration.
Key Findings from a Study in Rats:
-
Absorption: Following a single oral dose of 20 mg/kg body weight in rats, 8-OHD was found to be relatively easily absorbed.
-
Tissue Distribution: The maximum concentration of total 8-OHD in plasma and kidney was observed within the first 2 hours after administration. The liver showed a high level of 8-OHD (9.4 nmol/g) at 1 hour, which was maintained for up to 10 hours.
-
Metabolism: In the liver, 8-OHD is predominantly present in its free form, while in the plasma, it is mainly found as glucuronide and/or sulfate conjugates.
-
Excretion: Urinary excretion of 8-OHD began to increase between 1-2 hours post-administration, with the highest rate observed between 2-6 hours. Approximately 36% of the administered dose was recovered in the urine within 18 hours.
Table 1: Summary of 8-Hydroxydaidzein Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Observation | Citation |
| Dose | 20 mg/kg body weight | |
| Time to Peak (Plasma & Kidney) | Within 2 hours | |
| Time to Peak (Liver) | 1 hour | |
| Urinary Excretion (0-18h) | ~36% of dose |
Toxicological Profile
Specific in vivo toxicity studies for 8-Hydroxydaidzein are not extensively reported. However, studies on its parent compound, daidzein, provide an indication of its potential safety profile.
Toxicity Data for Daidzein (Parent Compound):
A study on daidzein in rats established a No Observed Adverse Effect Level (NOAEL) of over 5000 mg/kg, indicating a low potential for acute toxicity. In a 28-day repeated dose study, daidzein did not produce significant changes in hematology, clinical biochemistry, or kidney function, and no signs of toxicity were observed during necropsy or histopathology.
In Vivo Efficacy Testing Protocols
Based on the known in vitro activities of 8-OHD, the following are detailed protocols for evaluating its anti-inflammatory and anti-cancer efficacy in vivo.
Protocol 1: Evaluation of Anti-Inflammatory Activity in a Lipopolysaccharide (LPS)-Induced Inflammation Model
Objective: To assess the ability of 8-OHD to mitigate the inflammatory response induced by lipopolysaccharide (LPS) in a murine model. This model is relevant for studying systemic inflammation.
Experimental Workflow:
Figure 1: Workflow for LPS-Induced Inflammation Model.
Materials:
-
8-Hydroxydaidzein
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Reagents for RNA extraction and qPCR
-
Formalin and reagents for histopathology
Procedure:
-
Animal Acclimatization: Acclimatize mice to laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
8-OHD (Low Dose) + LPS
-
8-OHD (Medium Dose) + LPS
-
8-OHD (High Dose) + LPS
-
Positive Control (e.g., Dexamethasone) + LPS
-
-
Dosing:
-
Administer 8-OHD or vehicle orally (p.o.) once daily for a predetermined period (e.g., 7 days) before LPS challenge.
-
On the day of the challenge, administer the final dose of 8-OHD or vehicle.
-
-
Inflammation Induction: One hour after the final 8-OHD/vehicle administration, inject LPS (e.g., 1-5 mg/kg) intraperitoneally (i.p.).
-
Monitoring and Sample Collection:
-
Monitor animals for signs of sickness.
-
At selected time points (e.g., 2, 6, and 24 hours post-LPS), collect blood via cardiac puncture under anesthesia.
-
Euthanize the animals and harvest tissues such as the liver, lungs, and spleen.
-
-
Analysis:
-
Serum Cytokines: Measure the levels of TNF-α, IL-6, and IL-1β in the serum using ELISA kits.
-
Gene Expression: Analyze the mRNA expression of inflammatory genes (e.g., Nos2, Ptgs2, Tnf, Il6) in harvested tissues using qPCR.
-
Histopathology: Fix tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.
-
Signaling Pathways to Investigate:
In vitro studies have shown that 8-OHD exerts its anti-inflammatory effects by modulating the Nrf2 and Akt/NF-κB signaling pathways.
Figure 2: Anti-inflammatory Signaling of 8-OHD.
Protocol 2: Evaluation of Anti-Cancer Activity in a Xenograft Tumor Model
Objective: To determine the efficacy of 8-OHD in inhibiting tumor growth in a murine xenograft model. This is a standard model for assessing the in vivo potential of anti-cancer compounds.
Experimental Workflow:
Figure 3: Workflow for Xenograft Tumor Model.
Materials:
-
8-Hydroxydaidzein
-
Vehicle (e.g., PEG400/saline)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, K562 for leukemia)
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Matrigel
-
Calipers for tumor measurement
-
Anesthesia
-
Reagents for immunohistochemistry, Western blotting, and qPCR
Procedure:
-
Cell Preparation: Culture the chosen cancer cell line under standard conditions. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups:
-
Vehicle Control
-
8-OHD (Low Dose)
-
8-OHD (High Dose)
-
Positive Control (standard chemotherapy for the cancer type)
-
-
Treatment: Administer 8-OHD or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the animals as an indicator of toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.
-
Analysis:
-
Excise the tumors and record their final weight.
-
Immunohistochemistry: Analyze the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) in tumor sections.
-
Western Blot/qPCR: Analyze protein and gene expression of key signaling molecules in tumor lysates.
-
Signaling Pathways to Investigate:
In vitro studies on cancer cells suggest that 8-OHD can induce apoptosis and inhibit proliferation through the modulation of MAPK and JAK/STAT signaling pathways.
Figure 4: Anti-cancer Signaling of 8-OHD.
Data Presentation
All quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups.
Table 2: Example Data Table for Anti-Inflammatory Study
| Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Liver Nos2 mRNA (Fold Change) |
| Vehicle + Saline | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Vehicle + LPS | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 8-OHD + LPS | Low | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 8-OHD + LPS | High | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Dexamethasone + LPS | Positive Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Example Data Table for Anti-Cancer Study
| Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Body Weight Change (%) |
| Vehicle | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 8-OHD | Low | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| 8-OHD | High | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Positive Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
8-Hydroxydaidzein is a promising isoflavone with demonstrated in vitro bioactivity. The protocols outlined in these application notes provide a framework for the systematic in vivo evaluation of its anti-inflammatory and anti-cancer properties. Further research is warranted to establish a more complete pharmacokinetic and toxicological profile to support its potential development as a therapeutic agent.
Application Notes and Protocols for the Extraction of 8-Hydroxygenistein from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxygenistein is a hydroxylated isoflavone, a derivative of genistein, that is rarely found in raw plant materials[1]. It is primarily produced through the microbial fermentation of soybeans and soy-based products[1][2]. This process, often carried out by fungi of the Aspergillus genus, transforms the naturally occurring isoflavone glycosides, such as genistin, into their aglycone forms (genistein), which are then hydroxylated to produce this compound[3][4][5]. This compound has garnered significant interest in the scientific community due to its potent antioxidant and antiproliferative properties, making it a promising candidate for further research and drug development[6][7].
This document provides detailed protocols for the extraction, purification, and analysis of this compound from fermented soybean material. It also includes information on the signaling pathways associated with its parent compound, genistein, which are likely to be relevant to the biological activity of this compound.
Data Presentation: Isoflavone Transformation During Fermentation
The following table summarizes the transformation of isoflavone content in soybeans during fermentation with Aspergillus oryzae BCC 3088, leading to the production of this compound.
| Isoflavone | Concentration (ppm) in Uninoculated Soybean (Day 4) | Concentration (ppm) in Inoculated Soybean (Day 4) |
| Daidzin | 142.1 ± 0.032 | 61.6 ± 0.002 |
| Genistin | 166.6 ± 0.044 | 68.3 ± 0.004 |
| Daidzein | 81.0 ± 0.001 | 141.6 ± 0.002 |
| Genistein | 40.3 ± 0.002 | 110.0 ± 0.014 |
| This compound | Not Detectable | 0.08 ± 0.001 |
| Data adapted from Punjaisee et al., 2011.[3] |
Experimental Protocols
Protocol 1: Fermentation of Soybeans for this compound Production
This protocol describes the solid-state fermentation of soybeans using Aspergillus oryzae to produce this compound.
Materials:
-
Whole soybeans
-
Aspergillus oryzae culture (e.g., BCC 3088)
-
Potato Dextrose Agar (PDA) plates
-
Autoclave
-
Incubator
-
Sterile water
Procedure:
-
Preparation of Fungal Inoculum: Culture Aspergillus oryzae on PDA plates at 30°C for 5-7 days until sporulation. Prepare a spore suspension by adding sterile water to the plate and gently scraping the surface. Adjust the spore concentration as needed.
-
Soybean Preparation: Wash whole soybeans thoroughly and soak them in water overnight[5].
-
Sterilization: Autoclave the soaked soybeans at 121°C for 60 minutes to sterilize the material and soften the beans[5].
-
Inoculation: After cooling to room temperature, inoculate the sterilized soybeans with the Aspergillus oryzae spore suspension.
-
Fermentation: Incubate the inoculated soybeans at 30°C for 4-5 days. The formation of this compound typically begins after the vegetative growth stage and during sporulation[4].
-
Drying: After fermentation, dry the fermented soybeans. The material is now ready for extraction.
Protocol 2: Solvent Extraction of this compound from Fermented Soybeans
This protocol details the extraction of this compound from the fermented soybean material using an organic solvent.
Materials:
-
Dried, fermented soybean powder
-
Methanol (HPLC grade)
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filters
Procedure:
-
Grinding: Grind the dried, fermented soybeans into a fine powder.
-
Extraction: Suspend the fermented soybean powder in methanol. A common ratio is 1:10 (w/v).
-
Agitation: Agitate the mixture using a shaker or sonicator for a defined period (e.g., 1-2 hours) to ensure efficient extraction.
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the solid material[3].
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted isoflavones.
-
Concentration: Evaporate the methanol from the supernatant using a rotary evaporator to obtain a concentrated extract.
-
Filtration: Re-dissolve the concentrated extract in a small volume of methanol and filter it through a 0.45 µm syringe filter before HPLC analysis or purification.
Protocol 3: Purification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the purification of this compound from the crude extract using preparative HPLC.
Materials:
-
Filtered crude extract
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid or acetic acid)
-
Fraction collector
Procedure:
-
HPLC System Preparation: Equilibrate the preparative HPLC system with the initial mobile phase conditions.
-
Sample Injection: Inject a suitable volume of the filtered crude extract onto the column.
-
Chromatographic Separation: Run a gradient elution program to separate the different isoflavones. A typical gradient might start with a low concentration of acetonitrile and gradually increase to elute the more non-polar compounds.
-
Fraction Collection: Monitor the chromatogram at a suitable wavelength (e.g., 254 nm or 260 nm) and collect the fractions corresponding to the this compound peak. The retention time will need to be determined using an analytical standard if available, or by analyzing the collected fractions.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 4: Quantitative Analysis of this compound by HPLC
This protocol describes the quantification of this compound in an extract using analytical HPLC.
Materials:
-
Filtered extract
-
Analytical HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid or acetic acid)
-
This compound analytical standard
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
HPLC Analysis: Inject the standards and the sample extract onto the analytical HPLC column.
-
Quantification: Record the peak area of this compound in both the standards and the sample.
-
Calculation: Construct a standard curve by plotting the peak area against the concentration of the standards. Use the equation of the line from the standard curve to calculate the concentration of this compound in the sample.
Mandatory Visualizations
Signaling Pathways
The direct signaling pathways of this compound are still under extensive investigation. However, its parent compound, genistein, is known to modulate several key cellular signaling pathways. It is plausible that this compound shares similar mechanisms of action.
Caption: Putative signaling pathways modulated by genistein and potentially by this compound.
Experimental Workflows
Caption: Workflow for the production and extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of 8-hydroxyglycitein and 6-hydroxydaidzein from soybean miso - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation Mechanism for Potent Antioxidative o-Dihydroxyisoflavones in Soybeans Fermented with Aspergillus saitoi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. 2'-hydroxylation of genistein enhanced antioxidant and antiproliferative activities in mcf-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 8-Hydroxygenistein using High-Performance Liquid Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable method for the quantification of 8-Hydroxygenistein using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound, a hydroxylated derivative of the isoflavone genistein, is of significant interest in pharmaceutical and nutraceutical research for its potential biological activities, including antioxidant and anti-inflammatory effects.[1][2][3] The protocol provided is intended for researchers, scientists, and drug development professionals requiring a standardized method for the quality control and analysis of this compound as a reference standard.
Introduction
Isoflavones are a class of naturally occurring polyphenolic compounds found predominantly in leguminous plants.[1] this compound (4′,5,7,8-tetrahydroxyisoflavone) is a novel isoflavone derivative of genistein with a hydroxyl group at the C-8 position.[1] The number and position of hydroxyl groups significantly influence the biological functions of isoflavones.[1] Due to the low abundance of polyhydroxy isoflavones in nature, chemical synthesis is often necessary to obtain sufficient quantities for research.[1] Accurate and precise analytical methods are therefore crucial for the characterization and quantification of synthesized standards like this compound. This document provides a comprehensive protocol for using this compound as a standard in HPLC analysis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| IUPAC Name | 5,7,8-trihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one | [4] |
| Chemical Formula | C₁₅H₁₀O₆ | [4][5] |
| Molecular Weight | 286.24 g/mol | [4] |
| Monoisotopic Mass | 286.0477 Da | [4] |
| Appearance | Solid | [6] |
| Solubility | Practically insoluble in water | [4] |
| Purity (Synthesized) | >95% (UHPLC) | [1] |
| [M+H]⁺ (ESI-MS) | 287.1 m/z | [1] |
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity ≥95%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (optional, for mobile phase modification)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other compatible material)
-
HPLC vials
Preparation of Standard Solutions
a. Stock Standard Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL Class A volumetric flask.
-
Dissolve the standard in approximately 7 mL of methanol. Use sonication if necessary to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add methanol to the flask to bring the volume to the 10 mL mark.
-
Cap the flask and invert several times to ensure homogeneity. This solution should be stored at 2-8°C and protected from light.
b. Working Standard Solutions (e.g., 1-100 µg/mL):
-
Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase or a suitable diluent (e.g., 50:50 methanol:water).
-
For example, to prepare a 100 µg/mL solution, transfer 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
-
Filter the working standard solutions through a 0.22 µm syringe filter into HPLC vials before analysis.
Chromatographic Conditions
The following conditions are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation used.
| Parameter | Recommended Condition |
| Instrument | HPLC or UHPLC system with UV/PDA Detector |
| Column | Reversed-Phase C18, 100 x 2.1 mm, 2.2 µm |
| Mobile Phase | Isocratic: 40% Methanol in Water |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Reference for conditions:[1]
For more complex sample matrices or the simultaneous analysis of multiple isoflavones, a gradient elution method may be more suitable. A typical gradient involves water and acetonitrile (both with 0.1% formic acid) as mobile phases A and B, respectively.[7][8]
Method Performance Characteristics
Method validation should be performed to ensure the suitability of the analytical method for its intended purpose. Key validation parameters for related isoflavone analyses are summarized below.
| Parameter | Typical Performance Data | Reference |
| Linearity (R²) | > 0.998 | [8] |
| LOD (HPLC-UV) | 0.3 - 1.0 µg/mL | [9] |
| LOQ (HPLC-UV) | 1.3 - 3.8 µg/mL | [9] |
| LOD (LC-MS/MS) | 0.25 - 1.0 ng/mL | [10] |
| LOQ (LC-MS/MS) | 2.0 - 4.0 ng/mL | [10] |
| Precision (%RSD) | < 2% (Intraday) | [11] |
| Accuracy (% Recovery) | 95% - 105% | [12] |
Visualizations
The following diagrams illustrate the experimental workflow for using this compound as a chromatographic standard.
Caption: Workflow for using this compound as an analytical standard.
Caption: Logical flow of the HPLC analysis for this compound.
Conclusion
This application note provides a straightforward and effective protocol for the quantitative analysis of this compound using RP-HPLC with UV detection. The method is suitable for determining the purity of analytical standards and can serve as a foundation for developing more complex methods for quantifying this compound in various sample matrices. The provided chromatographic conditions and performance data offer a reliable starting point for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2'-Hydroxygenistein | | RUO [benchchem.com]
- 4. Showing Compound this compound (FDB012252) - FooDB [foodb.ca]
- 5. researchgate.net [researchgate.net]
- 6. 2'-Hydroxygenistein | C15H10O6 | CID 5282074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. A UPLC-MS/MS Based Rapid, Sensitive, and Non-Enzymatic Methodology for Quantitation of Dietary Isoflavones in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.uchile.cl [repositorio.uchile.cl]
- 12. Application of Hansen Solubility Parameters in the Aqueous-Ethanol Extraction of Genistein-7-O-[α-rhamnopyranosyl-(1→6)]-β-glucopyranoside from Derris scandens and Its Molecular Orbital Study on Antioxidant Activity [mdpi.com]
Application Notes and Protocols for the Electrochemical Detection of 8-Hydroxydaidzein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of electrochemical methods for the detection of 8-hydroxydaidzein. Due to the limited availability of direct electrochemical studies on 8-hydroxydaidzein, this document extrapolates methodologies from closely related isoflavones, namely daidzein and genistein. The provided protocols and data should serve as a strong starting point for developing and validating a robust analytical method for 8-hydroxydaidzein.
Introduction to 8-Hydroxydaidzein and its Electrochemical Detection
8-Hydroxydaidzein is a hydroxylated derivative of daidzein, an isoflavone found in soybeans and other legumes. It has garnered significant research interest due to its potential therapeutic properties. The electrochemical activity of 8-hydroxydaidzein, stemming from its phenolic hydroxyl groups, allows for its sensitive and selective detection using various voltammetric techniques. These methods offer advantages over traditional chromatographic techniques, including faster analysis times, lower costs, and the potential for portability.
The electrochemical oxidation of flavonoids like 8-hydroxydaidzein is dependent on the number and position of hydroxyl groups on the aromatic rings. The presence of the ortho-dihydroxy group in 8-hydroxydaidzein is expected to result in a distinct electrochemical signature, making it a suitable candidate for voltammetric analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance of various electrochemical methods for the detection of daidzein and genistein. These values provide a benchmark for the expected performance of an electrochemical sensor for 8-hydroxydaidzein.
| Analyte | Electrochemical Technique | Electrode | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Daidzein | Square Wave Voltammetry (SWV) | Carbon Paste Electrode | Not Specified | 0.08 | [1] |
| Daidzein | Linear Sweep Voltammetry (LSV) | MWCNT/GCE | Not Specified | 0.72 | [1] |
| Daidzein | Differential Pulse Voltammetry (DPV) | PSS-rGO/GCE | Not Specified | 0.0005 | [1] |
| Genistein | Square Wave Voltammetry (SWV) | Hanging Mercury Drop Electrode | 0.114 - 1.09 | 0.0343 | [2] |
| Genistein | Square Wave Voltammetry (SWV) | Boron-Doped Diamond Electrode | 0.37 - 190 | 0.085 | [3] |
GCE: Glassy Carbon Electrode, MWCNT: Multi-walled Carbon Nanotubes, PSS-rGO: Poly(sodium 4-styrenesulfonate)-reduced graphene oxide
Experimental Protocols
Cyclic Voltammetry (CV) for a General Electrochemical Behavior Study
Cyclic voltammetry is an excellent initial technique to characterize the electrochemical behavior of 8-hydroxydaidzein, such as its oxidation potential and reversibility.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (3 M KCl)
-
Counter Electrode: Platinum wire
-
Electrochemical Analyzer
-
Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at various pH values (e.g., 3.0, 5.0, 7.0)
-
8-Hydroxydaidzein standard solution (in ethanol or DMSO)
-
Nitrogen gas for deoxygenation
Protocol:
-
Polish the GCE with alumina slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate for 2 minutes in ethanol and then deionized water.
-
Assemble the three-electrode system in an electrochemical cell containing the supporting electrolyte.
-
Deoxygenate the solution by purging with high-purity nitrogen gas for at least 10 minutes.
-
Add a known concentration of the 8-hydroxydaidzein standard solution to the electrochemical cell.
-
Record the cyclic voltammogram by scanning the potential from an initial potential (e.g., 0.0 V) to a final potential (e.g., +1.0 V) and back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
Repeat the experiment at different pH values to determine the optimal pH for the electrochemical response.
Differential Pulse Voltammetry (DPV) for Quantitative Determination
DPV is a highly sensitive technique suitable for quantitative analysis due to its effective discrimination against background charging current.
Materials:
-
Same as for Cyclic Voltammetry.
Protocol:
-
Prepare the electrode and electrochemical cell as described in the CV protocol.
-
Select the optimal pH for the supporting electrolyte based on the CV results.
-
Deoxygenate the solution.
-
Set the DPV parameters on the electrochemical analyzer. Typical parameters include:
-
Initial Potential: e.g., 0.0 V
-
Final Potential: e.g., +0.8 V
-
Pulse Amplitude: e.g., 50 mV
-
Pulse Width: e.g., 50 ms
-
Scan Rate: e.g., 20 mV/s
-
-
Record the DPV for the blank supporting electrolyte.
-
Add successive aliquots of the 8-hydroxydaidzein standard solution to the cell and record the DPV after each addition.
-
Construct a calibration curve by plotting the peak current against the concentration of 8-hydroxydaidzein.
-
Determine the limit of detection (LOD) and limit of quantification (LOQ) from the calibration curve.
Visualizations
Caption: Experimental workflow for electrochemical detection.
Caption: Simplified signaling pathways of 8-hydroxydaidzein.
References
Troubleshooting & Optimization
addressing matrix effects in MS analysis of 8-Hydroxygenistein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the MS analysis of 8-Hydroxygenistein.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] In complex biological matrices like plasma or urine, components such as phospholipids, salts, and endogenous metabolites are common causes of matrix effects.[4]
Q2: How can I determine if my this compound analysis is suffering from matrix effects?
A: A common method to assess matrix effects is the post-extraction spike method.[5] This involves comparing the peak area of this compound in a standard solution to the peak area of a post-extraction spiked sample (a blank matrix extract to which the analyte is added). A significant difference in the signal indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What is the most effective way to compensate for matrix effects?
A: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[2][6] A SIL-IS, such as Daidzein-[3',5',8-d3], is chemically identical to this compound but has a different mass.[][8] It will co-elute with the analyte and experience the same matrix effects, allowing for accurate normalization of the signal and reliable quantification.[6]
Q4: Can I use a structural analog as an internal standard instead of a SIL-IS?
A: While a structural analog can be used, it may not co-elute perfectly with this compound and may experience different matrix effects. This can lead to less accurate correction compared to a SIL-IS.[9] If a SIL-IS is not available, a structural analog that closely mimics the physicochemical properties and chromatographic behavior of this compound should be carefully selected and validated.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound MS analysis.
Troubleshooting Workflow for Matrix Effects
Caption: A flowchart for systematically troubleshooting matrix effects.
Detailed Troubleshooting Steps
Step 1: Assess the Presence and Magnitude of Matrix Effects
-
Action: Perform a post-extraction spike experiment as described in the FAQs.
-
Expected Outcome: Quantify the percentage of ion suppression or enhancement. If the matrix effect is outside an acceptable range (e.g., 85-115%), proceed to the mitigation steps.
Step 2: Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components before MS analysis. The choice of technique depends on the sample matrix (e.g., plasma, urine) and the properties of this compound.
-
Protein Precipitation (PPT): A simple and fast method suitable for plasma or serum.[10]
-
Protocol: See Experimental Protocols section.
-
Troubleshooting: If significant matrix effects persist, PPT may not be providing sufficient cleanup. Consider LLE or SPE.
-
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.
-
Protocol: See Experimental Protocols section.
-
Troubleshooting: Optimize the extraction solvent and pH to maximize the recovery of this compound while minimizing the extraction of interfering compounds.
-
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by utilizing specific sorbent chemistry to retain the analyte while washing away matrix components.[2]
-
Protocol: See Experimental Protocols section.
-
Troubleshooting: Select the appropriate sorbent (e.g., C18, mixed-mode) and optimize the wash and elution steps.
-
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Typical Recovery for Isoflavones |
| Protein Precipitation (PPT) | Simple, fast, low cost.[10] | Less effective at removing matrix components, susceptible to matrix effects.[10] | >90% (analyte dependent) |
| Liquid-Liquid Extraction (LLE) | Good selectivity, cleaner extracts than PPT. | More labor-intensive, requires solvent optimization. | 77-85%[6][11] |
| Solid-Phase Extraction (SPE) | Excellent cleanup, high selectivity, can concentrate the analyte.[2] | More complex method development, can be more expensive. | 83-99%[2][12] |
Step 3: Optimize Chromatographic Separation
-
Action: Modify your LC method to achieve better separation of this compound from co-eluting matrix components.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks.
-
Column Selection: Consider a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl) or a smaller particle size (UPLC) for improved separation efficiency.[13][14]
-
Flow Rate: Lowering the flow rate can sometimes improve separation.
-
Step 4: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Action: Incorporate a SIL-IS, such as Daidzein-[3',5',8-d3], into your analytical workflow. The SIL-IS should be added to the samples at the very beginning of the sample preparation process.
-
Benefit: The SIL-IS will co-elute with this compound and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[6] This is the most robust method for compensating for unavoidable matrix effects.
Step 5: Re-validate the Method
-
Action: After implementing any changes, it is crucial to re-validate the analytical method to ensure it meets the required standards for accuracy, precision, linearity, and sensitivity.
Experimental Protocols
Protein Precipitation (PPT) for Plasma/Serum Samples
-
To 100 µL of plasma/serum, add 300 µL of cold acetonitrile (ACN) containing the SIL-IS.[1]
-
Vortex for 1 minute to precipitate the proteins.[10]
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Liquid-Liquid Extraction (LLE) for Urine Samples
-
To 1 mL of urine, add the SIL-IS.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction of the aqueous layer with another 5 mL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
Solid-Phase Extraction (SPE) for Plasma/Serum Samples
This protocol is a general guideline and should be optimized for the specific SPE cartridge used. A C18 cartridge is a good starting point for isoflavones.[15]
-
Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the pre-treated plasma/serum sample (e.g., diluted 1:1 with buffer) onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the SIL-IS with 3 mL of methanol or acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Experimental Workflow Diagram
Caption: A generalized workflow for the MS analysis of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Solid-phase extraction of soy isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Rapid magnetic solid-phase extraction for the selective determination of isoflavones in soymilk using baicalin-functionalized magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 8-Hydroxygenistein
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 8-Hydroxygenistein, with a specific focus on resolving peak tailing. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing in the HPLC analysis of this compound, a polyhydroxylated isoflavone, is often a multifactorial issue. The primary causes can be categorized as follows:
-
Secondary Silanol Interactions: This is the most frequent cause.[1][2] Residual, un-capped silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar functional groups of this compound.[1][2] These interactions are a form of secondary retention mechanism, which can lead to a portion of the analyte molecules being retained longer than the main band, resulting in a tailing peak.[1][2]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the this compound molecule and the residual silanol groups.[3] If the mobile phase pH is not optimized, it can promote interactions leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4][5]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread, resulting in peak distortion.[4]
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to active sites that cause tailing.[4][6]
-
Extra-Column Effects: Dead volume in the HPLC system, such as from excessively long or wide tubing, or improper fittings, can contribute to band broadening and peak tailing.[4][7]
Q2: How can I systematically troubleshoot peak tailing for my this compound analysis?
A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. Follow these steps:
-
Assess the Peak Shape: Quantify the extent of tailing using the tailing factor or asymmetry factor. A value greater than 1.2 typically indicates a problem that needs to be addressed.[4]
-
Check for Column Overload: Reduce the injection volume or dilute the sample by a factor of 10.[1] If the peak shape improves significantly, you were likely overloading the column.
-
Evaluate the Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same strength as your initial mobile phase.[4] Ideally, dissolve your sample in the mobile phase itself.
-
Optimize the Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase. For phenolic compounds like this compound, a lower pH (around 2.5-3.5) is often beneficial to suppress the ionization of residual silanol groups on the column.[8]
-
Consider a Different Column: If peak tailing persists, especially for this compound while other compounds in your sample have good peak shape, consider switching to a column with a more inert stationary phase. An end-capped column or a column with a different chemistry (e.g., a polar-embedded phase) can reduce silanol interactions.[3]
-
Inspect the HPLC System: Check all fittings and tubing for leaks or signs of dead volume. Use tubing with a narrow internal diameter (e.g., 0.005 inches) to minimize extra-column band broadening.[3]
-
Column Cleaning and Regeneration: If you suspect column contamination, follow the manufacturer's instructions for cleaning and regenerating the column. This may involve flushing with a series of strong solvents.[7]
Troubleshooting Guides
Guide 1: Addressing Secondary Silanol Interactions
Secondary interactions with silanol groups are a primary cause of peak tailing for polar analytes like this compound.[1][2]
Symptoms:
-
The this compound peak consistently shows tailing, while non-polar compounds in the same run may have symmetrical peaks.
-
The degree of tailing is sensitive to changes in mobile phase pH and composition.
Solutions:
-
Mobile Phase Modification:
-
Lower the pH: Add a small amount of an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH down to the 2.5-3.5 range.[8] This protonates the silanol groups, reducing their ability to interact with the analyte.
-
Add a Competing Base (Use with Caution): In some cases, adding a small amount of a basic modifier like triethylamine (TEA) can help to mask the active silanol sites.[9] However, this can be difficult to remove from the column and may affect the analysis of other compounds.[9]
-
-
Column Selection:
-
Use an End-Capped Column: These columns have their residual silanol groups chemically deactivated, leading to more symmetrical peaks for polar compounds.[1]
-
Consider a Polar-Embedded Phase Column: These columns have a polar group embedded in the alkyl chain, which can help to shield the analyte from residual silanol groups.
-
Modern, High-Purity Silica Columns: Newer generation silica columns are manufactured to have a lower concentration of acidic silanol groups and metal contaminants, which can also contribute to tailing.[2]
-
Guide 2: Optimizing Mobile Phase Conditions
The mobile phase composition directly influences the retention and peak shape of this compound.
Symptoms:
-
Broad and tailing peaks for this compound.
-
Inconsistent retention times.
Solutions:
-
pH Adjustment: As detailed above, lowering the mobile phase pH is a key strategy.
-
Buffer Concentration: If using a buffer, ensure the concentration is sufficient (typically 10-25 mM) to maintain a stable pH, especially when analyzing complex samples.[8]
-
Organic Modifier: The choice of organic modifier (acetonitrile vs. methanol) can impact peak shape. Experiment with both to see which provides better symmetry for this compound.
-
Gradient Optimization: If using a gradient, ensure the initial mobile phase composition is weak enough to provide good focusing of the analyte band at the head of the column.
Data Presentation
Table 1: Recommended Starting HPLC Parameters for this compound Analysis
| Parameter | Recommended Value/Condition | Rationale |
| Column | C18, End-Capped (e.g., ZORBAX Eclipse Plus, Luna C18(2)) | Minimizes secondary silanol interactions.[1] |
| Particle Size | < 5 µm (e.g., 3.5 µm) | Provides higher efficiency and better peak shape. |
| Column Dimensions | 150 x 4.6 mm | Standard analytical column dimensions. |
| Mobile Phase A | Water with 0.1% Formic Acid | Lowers pH to suppress silanol ionization.[8] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 10-90% B over 20-30 minutes (starting point) | To elute a range of compounds with good resolution. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Can improve peak shape and reduce viscosity. |
| Injection Volume | 5-20 µL | Keep as low as possible to avoid overload. |
| Sample Diluent | Mobile Phase A/B mixture (similar to initial conditions) | Prevents peak distortion due to solvent mismatch.[4] |
| Detection | UV/DAD at ~260 nm | Based on the chromophore of the isoflavone structure. |
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound
This protocol provides a robust starting point for the analysis of this compound, designed to minimize peak tailing.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (≥98% purity)
-
Methanol (for sample preparation, if necessary)
-
0.45 µm syringe filters
2. Instrument and Column:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.
-
C18 end-capped analytical column (e.g., 150 x 4.6 mm, 3.5 µm particle size).
3. Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Degas before use.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas before use.
4. Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent like methanol.
-
Working Standard Solutions: Dilute the stock solution with the initial mobile phase composition (e.g., 90% A: 10% B) to prepare a series of calibration standards.
-
Sample Preparation: Extract the sample containing this compound and dissolve the final extract in the initial mobile phase composition. Filter all solutions through a 0.45 µm syringe filter before injection.
5. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Detection Wavelength: 260 nm
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B (hold)
-
30.1-35 min: 10% B (re-equilibration)
-
6. System Suitability:
-
Before running samples, inject a standard solution multiple times to check for system suitability parameters like retention time reproducibility, peak area precision, and tailing factor (should be ≤ 1.5).
Mandatory Visualization
Caption: Troubleshooting workflow for resolving peak tailing in HPLC.
Caption: Chemical interactions leading to peak tailing and their solutions.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. uhplcs.com [uhplcs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. i01.yizimg.com [i01.yizimg.com]
minimizing interference in 8-Hydroxygenistein antioxidant assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference and obtaining accurate results in 8-hydroxydaidzein antioxidant assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vitro assays to determine the antioxidant activity of 8-hydroxydaidzein?
The most common spectrophotometric methods to evaluate the antioxidant potential of 8-hydroxydaidzein are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1][2] These assays are popular due to their simplicity, sensitivity, and reproducibility.[3]
Q2: What is the general mechanism of antioxidant action for 8-hydroxydaidzein in these assays?
8-hydroxydaidzein, like other flavonoids, acts as an antioxidant by donating a hydrogen atom or an electron to free radicals, thereby neutralizing them.[4] This activity is largely attributed to the hydroxyl groups present on its aromatic rings.
Q3: What is the stability of 8-hydroxydaidzein in different solutions?
8-hydroxydaidzein is unstable in alkaline solutions. It has been shown to degrade completely within a day in buffers with a pH of 8 or 9. Conversely, it remains over 85% stable for more than 20 days in acidic buffers with pH 5 and 6. Therefore, it is recommended to prepare and use 8-hydroxydaidzein in acidic solutions for assays.
Q4: How does the pH of the reaction medium affect the antioxidant activity of 8-hydroxydaidzein?
The pH of the reaction medium can significantly influence the antioxidant activity of flavonoids like 8-hydroxydaidzein. Deprotonation of the hydroxyl moieties at higher pH can increase the electron-donating capacity, potentially enhancing the measured antioxidant activity. However, the instability of 8-hydroxydaidzein in alkaline conditions must be considered, as degradation can lead to a loss of activity.
Troubleshooting Guides
DPPH Assay
Q: My DPPH reaction solution turned cloudy after adding my 8-hydroxydaidzein sample. What could be the cause and how can I fix it?
A: Cloudiness or precipitation in the DPPH assay can be caused by a few factors:
-
Poor Solubility: Your 8-hydroxydaidzein sample or other components in your extract may not be fully soluble in the reaction solvent (typically methanol or ethanol).[1]
-
High Sample Concentration: A high concentration of the extract can lead to the precipitation of less soluble compounds.[1]
-
Incompatibility of Solvents: If your sample is dissolved in a solvent that is not fully miscible with the DPPH solvent, precipitation can occur.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Make sure your 8-hydroxydaidzein sample is fully dissolved before adding it to the DPPH solution. You may need to gently warm the solution or use a different solvent system.
-
Dilute the Sample: Try diluting your sample to a lower concentration. This can often resolve solubility issues.[1]
-
Solvent Compatibility: Use the same solvent to dissolve your sample and the DPPH reagent. If this is not possible, ensure the solvents are miscible.
-
Centrifugation: If cloudiness persists, you can try centrifuging the reaction mixture after the incubation period and measuring the absorbance of the clear supernatant.
Q: The absorbance of my blank (DPPH solution + solvent) is very low. What should I do?
A: A low absorbance of the DPPH blank can indicate that the DPPH radical has degraded.
Troubleshooting Steps:
-
Fresh DPPH Solution: Always use a freshly prepared DPPH solution for your assays.[3]
-
Storage: Store the DPPH stock solution in a dark, refrigerated container to minimize degradation from light and heat.
-
Solvent Quality: Ensure the solvent used to prepare the DPPH solution is of high purity and free of any contaminants that could react with the radical.
ABTS Assay
Q: The absorbance of my ABTS radical solution is not stable and decreases over time. Why is this happening?
A: The ABTS radical cation (ABTS•+) can be unstable, especially under certain conditions.
Troubleshooting Steps:
-
pH of the Solution: The stability of the ABTS radical is pH-dependent. Ensure the pH of your reaction mixture is controlled, typically around 7.4 for biological relevance.
-
Light Sensitivity: The ABTS radical is sensitive to light.[5] Perform the assay in a place with minimal light exposure and store the stock solution in the dark.[5]
-
Incubation Time: A longer incubation time may be required for some compounds to reach equilibrium. However, extended incubation can also lead to radical decay. It's important to standardize the incubation time across all measurements.
Q: I am observing a very high absorbance reading, even higher than my control, after adding my 8-hydroxydaidzein sample. What could be the reason?
A: An unexpectedly high absorbance can be due to:
-
Sample Color: If your 8-hydroxydaidzein sample is colored, it may absorb light at the same wavelength as the ABTS radical (around 734 nm), leading to an artificially high reading.
-
Turbidity: Similar to the DPPH assay, turbidity or precipitation in the sample can scatter light and increase the absorbance reading.
Troubleshooting Steps:
-
Sample Blank: Prepare a sample blank containing your sample and the solvent (without the ABTS radical) to measure the background absorbance of your sample. Subtract this value from your sample reading.
-
Centrifugation: If the solution is turbid, centrifuge the sample and measure the absorbance of the supernatant.
Quantitative Data Summary
The antioxidant capacity of 8-hydroxydaidzein and related isoflavones is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.
Table 1: IC50 Values of 8-Hydroxydaidzein and Related Isoflavones in DPPH and ABTS Assays
| Compound | Assay | IC50 (µg/mL) | IC50 (µM) | Reference |
| 8-Hydroxydaidzein | DPPH | - | 58.93 | [2] |
| 8-Hydroxydaidzein | ABTS | - | 2.19 | [2] |
| Daidzein | DPPH | 113.40 | - | [6] |
| Isoflavones (Soybean Extract) | DPPH | 35.96 | - | |
| Isoflavones (Soybean Extract) | ABTS | 246.51 | - |
Note: The antioxidant activity can vary depending on the specific assay conditions.
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Materials:
-
8-hydroxydaidzein
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol) of analytical grade
-
Spectrophotometer capable of measuring absorbance at 517 nm
-
96-well microplate or cuvettes
-
Pipettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C.
-
Preparation of 8-Hydroxydaidzein Solutions: Prepare a stock solution of 8-hydroxydaidzein in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations for testing.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of different concentrations of the 8-hydroxydaidzein solution to each well.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of 8-hydroxydaidzein to determine the IC50 value.
ABTS Radical Cation Decolorization Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Materials:
-
8-hydroxydaidzein
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Spectrophotometer capable of measuring absorbance at 734 nm
-
96-well microplate or cuvettes
-
Pipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Preparation of 8-Hydroxydaidzein Solutions: Prepare a stock solution of 8-hydroxydaidzein in a suitable solvent (e.g., ethanol). From the stock solution, prepare a series of dilutions.
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of different concentrations of the 8-hydroxydaidzein solution to each well.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
For the blank, add 10 µL of the solvent instead of the sample solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of 8-hydroxydaidzein to determine the IC50 value.
Signaling Pathway Diagrams
Nrf2 Activation Pathway by 8-Hydroxydaidzein
8-Hydroxydaidzein can activate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response. [1]
Caption: Nrf2 activation by 8-hydroxydaidzein.
NF-κB Signaling Inhibition by 8-Hydroxydaidzein
8-Hydroxydaidzein has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammatory responses. [1]
Caption: NF-κB signaling inhibition by 8-hydroxydaidzein.
References
- 1. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant ability of various flavonoids against DPPH radicals and LDL oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Antidiabetic Effects of Flavonoids: A Structure-Activity Relationship Based Study - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of 8-Hydroxygenistein stock solutions
Technical Support Center: Isoflavone Stock Solutions
Welcome to the technical support center for isoflavone stock solutions. This guide provides detailed troubleshooting advice and frequently asked questions regarding the stability of 8-Hydroxygenistein and related isoflavones, such as 8-Hydroxydaidzein and Genistein.
A Note on Compound Nomenclature: The term "this compound" refers to the compound 4',5,7,8-tetrahydroxyisoflavone, a derivative of Genistein.[1] While specific stability data for this compound is limited, the principles governing its stability are shared with other well-studied isoflavones like Genistein and 8-Hydroxydaidzein. This guide incorporates data from these related compounds to provide a comprehensive set of best practices.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a concentrated stock solution?
For initial stock solutions, the recommended solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2][3] Isoflavones like Genistein are highly soluble in DMSO (approx. 30-54 mg/mL) and exhibit significantly greater stability compared to aqueous solutions.[2][3][4] The degradation rate constant for 8-Hydroxydaidzein in a pH 6.8 buffer was found to be 18-fold higher than in DMSO, highlighting the protective nature of the organic solvent.[3]
Q2: How does pH affect the stability of my isoflavone solution?
pH is a critical factor for isoflavone stability, especially for hydroxylated derivatives like 8-Hydroxydaidzein. These compounds are highly unstable in neutral to alkaline conditions (pH ≥ 7).[3][5] It is strongly recommended to maintain acidic conditions (pH 5-6) for any aqueous preparations to ensure stability.[3][5]
Q3: What are the recommended storage conditions (temperature and duration)?
Proper storage is essential to maintain the potency of your stock solution. Follow these guidelines:
-
Solid Compound: Store the powdered form at -20°C for long-term stability (≥ 4 years for Genistein).[2]
-
DMSO Stock Solution: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][6] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[4][7]
-
Aqueous Working Solutions: Aqueous solutions are significantly less stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[2]
Q4: My compound has low aqueous solubility. How can I prepare a working solution for my cell-based assay?
Low aqueous solubility is a common issue with these compounds.[5][8] The standard procedure is to first dissolve the isoflavone in 100% DMSO to create a high-concentration stock.[2] This stock can then be serially diluted with your aqueous buffer or cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all treatments, including a vehicle control, to avoid solvent-induced artifacts.
Q5: Should I protect my solutions from light and oxygen?
Yes. Phenolic compounds, including isoflavones, are susceptible to degradation by light and oxidation.[9][10]
-
Light: Always store solutions in amber vials or tubes, or cover clear containers with aluminum foil.
-
Oxygen: For maximum stability, particularly for long-term storage, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.[2]
Troubleshooting Guide
Q1: Why has my stock solution changed color?
A color change, often to a yellow or brownish hue, is a common indicator of chemical degradation. This is typically caused by oxidation, which can be accelerated by exposure to light, air (oxygen), high temperatures, or alkaline pH.[9] If you observe a color change, it is recommended to discard the solution and prepare a fresh stock.
Q2: Why has a precipitate formed in my solution?
Precipitation can occur for several reasons:
-
Poor Solubility: The concentration of the isoflavone may have exceeded its solubility limit in the chosen solvent, especially when diluting a DMSO stock into an aqueous buffer.[11] To resolve this, you may need to lower the final concentration or slightly increase the percentage of co-solvent (like DMSO), ensuring it remains compatible with your experimental system.
-
Temperature Effects: If a concentrated stock solution stored at -20°C or -80°C is not fully warmed and vortexed before use, some of the compound may remain undissolved. Always ensure your solution is completely clear before making dilutions.
-
Buffer Incompatibility: When using buffered solutions, high concentrations of organic solvents can cause the buffer salts themselves to precipitate.[11] Ensure your final organic solvent concentration is compatible with your chosen buffer system.
Q3: My experimental results are inconsistent. Could my stock solution be the problem?
Yes, inconsistent results are a hallmark of using a degraded or improperly prepared stock solution. If the active compound degrades over the course of an experiment or between experiments, you will see high variability in the results. This can be caused by:
-
Repeated Freeze-Thaw Cycles: This can introduce moisture and degrade the compound. Always aliquot your main stock into single-use volumes.[4][6]
-
Age of Solution: An old or improperly stored stock solution will have a lower effective concentration than expected. Note the preparation date on all stocks and adhere to recommended storage durations.
-
Instability in Assay Media: The compound may be unstable in your final cell culture medium, especially if the medium has a pH above 7.0 and is incubated for long periods (24-72 hours). This degradation can lead to a loss of effect over time.
Data Summary Tables
Table 1: Effect of pH on the Stability of 8-Hydroxydaidzein in Aqueous Buffer (Data sourced from studies on 8-Hydroxydaidzein, a structural analog, and is highly relevant for other hydroxylated isoflavones.)
| pH Value | Stability / % Remaining After 20 Days | Recommendation |
| 5.0 | > 85% | Stable |
| 6.0 | > 85% | Stable |
| 8.0 | ~0% (Completely degraded within 1 day) | Unstable |
| 9.0 | ~0% (Completely degraded within 1 day) | Unstable |
| Source: Data compiled from multiple studies.[3][5] |
Table 2: Recommended Storage Conditions for Isoflavone Stock Solutions
| Solution Type | Solvent | Concentration | Temperature | Max Duration |
| Primary Stock | Anhydrous DMSO | 10-100 mM | -80°C | 1 Year |
| Primary Stock | Anhydrous DMSO | 10-100 mM | -20°C | 1 Month |
| Working Solution | Aqueous Buffer/Media | Final Assay Conc. | 2-8°C | Prepare Fresh (Do not store > 1 day) |
| Source: Data compiled from manufacturer datasheets and stability studies.[2][4][7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Preparation: Allow the solid isoflavone compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the solid compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 50 mM).
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Ensure no solid particles are visible.
-
Inert Gas (Optional): For maximal stability, briefly flush the headspace of the tube with an inert gas (argon or nitrogen).
-
Aliquoting & Storage: Dispense the stock solution into single-use, light-protecting (amber) cryovials. Store immediately at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thawing: Retrieve a single aliquot of the concentrated DMSO stock from the freezer. Thaw it completely at room temperature and vortex briefly to ensure homogeneity.
-
Dilution: Perform serial dilutions of the DMSO stock into your final aqueous buffer or cell culture medium to reach the desired working concentration.
-
Mixing: Mix thoroughly by gentle vortexing or inversion after each dilution step. Avoid vigorous shaking that could denature proteins in the medium.
-
Final DMSO Concentration: Calculate the final percentage of DMSO in your working solution. Prepare a vehicle control containing the exact same final concentration of DMSO to account for any solvent effects.
-
Usage: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions.[2]
Visual Guides
Caption: A standard workflow for preparing a stable isoflavone stock solution.
Caption: A troubleshooting flowchart for common isoflavone solution stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 8-Hydroxydaidzein is unstable in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Genistein | NPI 031L | tyrosine kinase inhibitor | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. The Preservation Puzzle: Mastering the Storage of Plant Extracts [greenskybio.com]
- 10. academic.oup.com [academic.oup.com]
- 11. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
troubleshooting unexpected results in 8-Hydroxygenistein bioassays
Welcome to the technical support center for 8-Hydroxygenistein bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
My this compound solution appears cloudy or has visible particles after dilution in cell culture media. What should I do?
This is a common issue due to the low aqueous solubility of this compound.[1] Precipitation can lead to inconsistent and inaccurate results in cell-based assays.
Troubleshooting Steps:
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
When preparing your final working concentrations, pre-warm the cell culture medium to 37°C.
-
Add the this compound stock solution to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and even dispersion. This helps prevent localized high concentrations that can lead to precipitation.
-
The final DMSO concentration in your cell culture should be kept low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.
-
-
Visual Inspection:
-
Before adding the treatment solution to your cells, visually inspect it for any signs of precipitation. This may appear as cloudiness, a fine suspension, or visible crystals. Examining a small aliquot under a microscope can also help identify undissolved particles.
-
I am observing lower-than-expected or highly variable results in my cell viability (e.g., MTT) assay.
Several factors related to the properties of this compound and the assay itself could be contributing to these issues.
Troubleshooting Steps:
-
Compound Precipitation: As mentioned above, precipitation is a primary suspect. If the compound is not fully dissolved, the actual concentration your cells are exposed to will be lower and more variable than intended. Refer to the solubility troubleshooting steps in the previous FAQ.
-
Interference with MTT Assay: Flavonoids, including compounds structurally similar to this compound, have been reported to interfere with the MTT assay.[1][4][5] These compounds can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.
-
Alternative Viability Assays: Consider using alternative cell viability assays that are less prone to interference from flavonoids, such as the sulforhodamine B (SRB) assay, which measures total protein content, or a trypan blue exclusion assay to count viable cells directly.[4]
-
-
Cell Seeding Density: Ensure that your cells are seeded at an appropriate density. If cells are too sparse, the signal-to-noise ratio may be low. If they are too dense, they may become confluent and enter a quiescent state, which can affect their response to treatment.
-
Incubation Time: Optimize the incubation time for both the this compound treatment and the MTT reagent.
My Western blot results for signaling pathway proteins (e.g., p-Akt, p-ERK) are inconsistent or show no change after treatment with this compound.
Inconsistent Western blot results can arise from several experimental variables.
Troubleshooting Steps:
-
Treatment Duration and Concentration: The activation or inhibition of signaling pathways is often transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) and a dose-response experiment to identify the optimal conditions for observing changes in protein phosphorylation.
-
Protein Extraction: Ensure that your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins. Keep samples on ice throughout the extraction process.
-
Antibody Quality: Use antibodies that have been validated for the specific application (Western blot) and species you are working with. Titrate your primary and secondary antibodies to determine the optimal concentrations.
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH, or total protein stain) to ensure equal protein loading between lanes. When assessing phosphorylated proteins, it is best practice to also probe for the total protein to determine the ratio of phosphorylated to total protein.
Troubleshooting Experimental Workflows
This section provides a visual guide to common troubleshooting scenarios in this compound bioassays.
Troubleshooting workflow for common issues in this compound bioassays.
Quantitative Data Summary
The following tables summarize the reported bioactivity of this compound and the related isoflavone, genistein.
Table 1: Antioxidant Activity of this compound
| Assay | IC50 (mmol/mL) | Reference Compound | IC50 (mmol/mL) |
| DPPH Radical Scavenging | ~0.27 | Ascorbic Acid | ~0.27 |
| ABTS Radical Scavenging | Lower than Ascorbic Acid | Ascorbic Acid | - |
| NO Radical Scavenging | Lower than Ascorbic Acid | Ascorbic Acid | - |
| Superoxide Radical Scavenging | Lower than Ascorbic Acid | Ascorbic Acid | - |
| Data from Shao et al. (2020)[2] |
Table 2: Cytotoxicity of this compound and Genistein in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Incubation Time |
| This compound | HL-60 (Leukemia) | Not Specified | 5.2 µM | Not Specified |
| Genistein | MDA-468 (Breast) | Growth Inhibition | 6.5 - 12.0 µg/ml | Not Specified |
| Genistein | MCF-7 (Breast) | Growth Inhibition | 6.5 - 12.0 µg/ml | Not Specified |
| Genistein | MCF-7-D-40 (Breast) | Growth Inhibition | 6.5 - 12.0 µg/ml | Not Specified |
| Genistein | DLD-1 (Colon) | MTT | 24.82 µg/L | 24 h |
| Genistein | DLD-1 (Colon) | Trypan Blue | 17.01 µg/L | 24 h |
| Data compiled from various sources.[6][7] |
Experimental Protocols
Cell Viability: MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells. Replace the existing medium with the treatment medium.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This protocol provides a general framework for assessing apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Signaling Pathway Analysis: Western Blot
This is a generalized protocol for analyzing protein expression and phosphorylation.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways
This compound is expected to modulate similar signaling pathways as its parent compound, genistein. These pathways are critical in regulating cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Its aberrant activation is common in many cancers.
Potential inhibitory effect of this compound on the PI3K/Akt pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is involved in the regulation of cell growth, differentiation, and survival.
Potential modulation of the MAPK/ERK pathway by this compound.
NF-κB Signaling Pathway
The NF-κB pathway plays a crucial role in inflammation and cell survival. Its inhibition can lead to apoptosis.
Potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. emulatebio.com [emulatebio.com]
- 4. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modification of the cysteine residues in IκBα kinase and NF-κB (p65) by xanthohumol leads to suppression of NF-κB–regulated gene products and potentiation of apoptosis in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
optimization of extraction parameters for 8-Hydroxygenistein
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of extraction parameters for 8-Hydroxygenistein. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound (8-OHG) is a novel isoflavone derivative with a hydroxyl group at the C-8 position of the A ring in genistein.[1] It is rarely found in plants but can be isolated from fermented soybean foods or microbial fermentation broth.[2] For instance, it was first isolated from the cultivation of A. niger[2]. Due to its low abundance in natural sources, chemical synthesis is often necessary to obtain sufficient quantities for biological analysis.[1]
Q2: What are the recommended extraction methods for this compound and related isoflavones?
A2: Common methods for extracting isoflavones like 8-OHG include conventional solvent extraction, ultrasound-assisted extraction (UAE), and maceration.[3][4] The choice of method depends on the desired efficiency, time, and available equipment. UAE is often favored for its reduced extraction time and increased efficiency.[3] For purification after initial extraction, techniques like column chromatography and preparative thin-layer chromatography (TLC) are employed.[5]
Q3: Which solvents are most effective for this compound extraction?
A3: Polar solvents are generally used for the extraction of isoflavones. Ethanol, often in an aqueous solution (e.g., 60-96% ethanol), is a commonly recommended solvent.[3][6] The optimal concentration can vary depending on the specific extraction method and the matrix from which the compound is being extracted. For example, one study found 60% ethanol to be optimal for both conventional and ultrasound-assisted extraction.[3]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the quantification of 8-OHG and other isoflavones.[7] It offers high sensitivity and reproducibility.[7] Ultra-High-Performance Liquid Chromatography (UHPLC) can also be used for purity determination.[1] Key parameters for an HPLC method include the type of column (e.g., C18 reversed-phase), mobile phase composition, flow rate, and UV detection wavelength (e.g., 254 nm or 260 nm).[1][7]
Q5: What are the key parameters to optimize for maximizing extraction yield?
A5: The key parameters to optimize for maximizing the yield of 8-OHG and related isoflavones include:
-
Solvent Concentration: The ratio of ethanol to water can significantly impact extraction efficiency.[3][8]
-
Temperature: Higher temperatures can increase extraction rates, but excessive heat may cause degradation.[3][9] For instance, the optimal temperature for conventional extraction was found to be around 49°C, while for ultrasound-assisted extraction it was 60°C.[3]
-
Extraction Time: Longer extraction times generally lead to higher yields, up to a certain point where equilibrium is reached.[3][6]
-
pH: The pH of the extraction solution can influence the stability and solubility of the target compound. A slightly acidic pH of 2 has been shown to be effective.[3]
-
Solid-to-Solvent Ratio: A higher solvent volume relative to the solid material can enhance extraction. A ratio of 50:1 (solvent:solid) has been used effectively.[3]
-
Particle Size: Reducing the particle size of the source material increases the surface area for solvent contact, which can improve extraction efficiency.[6]
Q6: Is this compound stable during extraction, and what can cause its degradation?
A6: Isoflavones like genistein, a parent compound of 8-OHG, can degrade at high temperatures.[9] The degradation of some isoflavones has been observed to follow first-order kinetics at temperatures between 70-90°C.[9] The pH of the solution also affects stability, with genistein showing more rapid degradation at a pH of 9 compared to a pH of 7.[9] During thermal processing, polyhydroxy flavonols can undergo reactions such as hydroxylation, dehydroxylation, and C-ring cleavage.[10] Therefore, it is crucial to control temperature and pH during extraction to minimize degradation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the extraction and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Sub-optimal Solvent: The solvent concentration may not be ideal for 8-OHG solubility. 2. Insufficient Extraction Time/Temperature: The extraction may not have run long enough or at a high enough temperature to be efficient. 3. Incorrect pH: The pH of the solvent may be hindering the extraction. 4. Large Particle Size: The surface area of the source material may be too small.[6] 5. Compound Degradation: Excessive heat or extreme pH may be degrading the 8-OHG.[9] | 1. Optimize Solvent: Test different ethanol concentrations (e.g., 50%, 60%, 70%). A 60% ethanol solution is a good starting point.[3] 2. Adjust Time and Temperature: Increase the extraction time or temperature incrementally. For UAE, try 60°C; for conventional methods, around 49°C.[3] Monitor for degradation. 3. Adjust pH: Optimize the pH of the extraction solution. A pH of 2 has been shown to be effective.[3] 4. Reduce Particle Size: Grind the source material to a finer powder (e.g., 0.6 mm) to increase the surface area.[6] 5. Control Conditions: Avoid excessively high temperatures (above 85-90°C) and extreme pH levels to maintain the stability of the isoflavone.[8][9] |
| Poor Purity / Presence of Contaminants | 1. Inadequate Selectivity of Solvent: The solvent may be co-extracting numerous other compounds. 2. Ineffective Purification: The post-extraction purification steps (e.g., column chromatography) may not be sufficiently separating the 8-OHG. | 1. Solvent Optimization: While ethanol is effective, you may need to perform a preliminary clean-up step or use a more selective solvent system. 2. Refine Purification Protocol: Optimize the stationary and mobile phases for column chromatography.[5] Consider using preparative TLC for further purification of collected fractions.[5] |
| Inconsistent Quantification Results (HPLC) | 1. Poor Method Validation: The HPLC method may not be properly validated for linearity, accuracy, and precision.[6] 2. System Suitability Failure: The HPLC system may not be equilibrated, leading to variations in retention time or peak area.[7] 3. Sample Degradation: The sample may be degrading in the autosampler or during preparation. | 1. Validate HPLC Method: Perform a full method validation according to established guidelines, checking for selectivity, linearity, accuracy, and precision.[6] 2. Ensure System Suitability: Before running samples, inject a standard multiple times to ensure the system is stable (%RSD <2%).[7] 3. Maintain Sample Stability: Keep samples cool and protected from light during preparation and while in the autosampler. |
Data on Optimized Extraction Parameters
The following tables summarize key quantitative data from studies on the extraction of isoflavones, which can be applied to the optimization of this compound extraction.
Table 1: Comparison of Optimized Extraction Methods for Isoflavones
| Parameter | Conventional Extraction | Ultrasound-Assisted Extraction (UAE) |
| Solvent | 60% Ethanol | 60% Ethanol |
| pH | 2 | 2 |
| Solvent-to-Solid Ratio | 50:1 | 50:1 |
| Temperature | 49.2 °C | 60 °C |
| Time / Duration | 16 hours | 5.05 minutes |
| Ultrasonic Amplitude | N/A | 100% |
| Source: Data adapted from a study on isoflavone extraction.[3] |
Table 2: Effect of Different Parameters on Isoflavone Extraction Yield
| Variable | Condition 1 | Yield/Activity 1 | Condition 2 | Yield/Activity 2 | Finding |
| Ethanol Concentration | 30% | Lower TPC | 70% | Higher TPC | Higher ethanol concentration can increase total polyphenol content. |
| Temperature | 40 °C | 40.39% Antioxidant Activity | 60 °C | Lower Antioxidant Activity | Lower temperatures (40°C) can sometimes yield better antioxidant activity.[3] |
| Extraction Time (UAE) | 3 minutes | Lower Flavonoid Content | 10 minutes | Higher Flavonoid Content | Increased extraction time in UAE can lead to higher flavonoid content. |
| Particle Size | > 0.6 mm | Lower Genistein Yield | 0.6 mm | 26.03 mg% Genistein Yield | Smaller particle size increases extraction efficiency.[6] |
| TPC: Total Phenolic Content. Data compiled from multiple sources on isoflavone and polyphenol extraction.[3][6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized parameters for efficient isoflavone extraction.[3]
-
Sample Preparation:
-
Dry the source material (e.g., fermented soy product).
-
Grind the material to a fine powder (e.g., particle size of 0.6 mm).[6]
-
-
Extraction:
-
Weigh 1 gram of the powdered sample and place it in an extraction vessel.
-
Prepare the extraction solvent: 60% ethanol in water, adjusted to a pH of 2 with a suitable acid (e.g., HCl).
-
Add 50 mL of the solvent to the sample (a 50:1 solvent-to-solid ratio).[3]
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the temperature to 60°C.
-
Apply ultrasound at 100% amplitude for approximately 5 minutes.[3]
-
-
Post-Extraction Processing:
-
After extraction, centrifuge the mixture to separate the solid residue from the supernatant.
-
Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove any remaining particulate matter.
-
The resulting filtrate is the crude extract ready for analysis or further purification.
-
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for quantifying 8-OHG.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of a pure this compound standard in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards by diluting the stock solution to different concentrations.
-
Dilute the crude extract from Protocol 1 with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: An isocratic or gradient mixture of solvents like methanol and water, or acetonitrile and water, sometimes with a small amount of acid (e.g., acetic acid) to improve peak shape.[1][7] A starting point could be a 40% methanol in water solution.[1]
-
Injection Volume: 10 µL.[7]
-
Detection: UV detector set at 254 nm.[1]
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Identify the 8-OHG peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Use the calibration curve to determine the concentration of 8-OHG in the sample extract.
-
Visualizations
Caption: Diagram 1: General Workflow for this compound Extraction and Analysis.
Caption: Diagram 2: Troubleshooting Low Extraction Yield.
Caption: Diagram 3: Factors Influencing Extraction Efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design and Optimization of a Novel Method for Extraction of Genistein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jppres.com [jppres.com]
- 7. neeligenetics.com [neeligenetics.com]
- 8. Optimization of Extraction Parameters to Enhance the Antioxidant Properties of Pyrus spinosa Fruit Extract [mdpi.com]
- 9. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The stability and degradation products of polyhydroxy flavonols in boiling water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 8-Hydroxygenistein Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Hydroxygenistein. Our aim is to help you identify and resolve common issues, thereby reducing side products and improving yield and purity.
Troubleshooting Guide
This guide addresses specific problems that may arise during the four main stages of this compound synthesis from Biochanin A: Methylation, Bromination, Methoxylation, and Demethylation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 5,7,4'-trimethoxyisoflavone (Methylated Biochanin A) | Incomplete methylation reaction. | - Ensure the dimethyl sulfate is fresh and of high purity.- Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Ensure the potassium carbonate is anhydrous and used in sufficient excess to neutralize the generated acid. |
| Degradation of starting material. | - Maintain the reaction temperature strictly at 60-70°C. Higher temperatures can lead to degradation. | |
| Multiple Spots on TLC after Bromination | Over-bromination (di-bromination or tri-bromination).[1] | - Use N-Bromosuccinimide (NBS) as a milder brominating agent compared to liquid bromine.- Carefully control the stoichiometry of the brominating agent. Use of 1.0-1.1 equivalents is recommended.- Perform the reaction at a lower temperature to control reactivity. |
| Bromination at undesired positions. | - The hydroxyl groups of Biochanin A are strongly activating. Protection of these groups by methylation is crucial for directing bromination to the 8-position. Ensure the methylation step has gone to completion. | |
| Incomplete Methoxylation | Insufficient methoxide reagent. | - Use a freshly prepared solution of sodium methoxide.- Ensure the reaction is carried out under anhydrous conditions as water will consume the methoxide reagent. |
| Steric hindrance from the bromine atom. | - Increase the reaction temperature to 120°C to provide sufficient energy for the nucleophilic substitution to occur.[2] | |
| Mixture of Partially Demethylated Products | Incomplete demethylation.[3] | - Use a stronger demethylating agent like boron tribromide (BBr₃) if hydrobromic acid (HBr) is not effective.- Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material is fully consumed.- Ensure a sufficient excess of the demethylating agent is used to cleave all three methyl ethers. |
| Re-methylation or side reactions with the solvent. | - Use a non-coordinating solvent like dichloromethane for BBr₃ reactions. | |
| Final Product is Difficult to Purify | Presence of closely related side products. | - Utilize column chromatography with a fine-grade silica gel for better separation.- Employ a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity.- Consider preparative HPLC for purification of the final compound if high purity is required.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the overall yield I can expect for the synthesis of this compound from Biochanin A?
A1: The reported total yield for the four-step synthesis is approximately 48%, with the final product purity exceeding 95% as determined by UHPLC.[2]
Q2: My bromination step is giving me a complex mixture of products. What is the most likely reason?
A2: The most probable cause is over-bromination. The A-ring of the flavonoid is highly activated, making it susceptible to multiple brominations, particularly at the C6 and C8 positions.[1] To mitigate this, it is crucial to control the stoichiometry of your brominating agent and consider using a milder reagent like N-Bromosuccinimide (NBS).
Q3: I am having trouble with the final demethylation step. My NMR shows residual methoxy groups. How can I resolve this?
A3: Incomplete demethylation is a common issue. This can be addressed by using a stronger demethylating agent such as boron tribromide (BBr₃), increasing the reaction time, or elevating the temperature. It is essential to use a sufficient excess of the demethylating agent to ensure all three methyl ether groups are cleaved.[3]
Q4: Are there alternative starting materials for the synthesis of this compound?
A4: While Biochanin A is a common and relatively inexpensive starting material, other isoflavones could potentially be used.[2] However, this would require a different synthetic strategy, likely involving the introduction of the hydroxyl group at the 8-position through different chemical transformations.
Q5: How can I confirm the identity and purity of my final this compound product?
A5: A combination of analytical techniques is recommended. Ultra-High-Performance Liquid Chromatography (UHPLC) is excellent for determining purity.[2] To confirm the structure, you should use Mass Spectrometry (MS) to determine the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) to elucidate the exact structure and confirm the position of the hydroxyl groups.[2]
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound from Biochanin A, adapted from Shao et al.[2]
Step 1: Methylation of Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone)
-
To a solution of Biochanin A in anhydrous acetone, add anhydrous potassium carbonate.
-
Stir the mixture and add dimethyl sulfate dropwise.
-
Reflux the reaction mixture at 60-70°C for 4-6 hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from methanol to obtain 5,7,4'-trimethoxyisoflavone.
Step 2: Bromination of 5,7,4'-trimethoxyisoflavone
-
Dissolve 5,7,4'-trimethoxyisoflavone in glacial acetic acid.
-
Add a solution of bromine in glacial acetic acid dropwise at room temperature.
-
Stir the reaction mixture for 2-3 hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with water until neutral, and dry the solid.
-
Purify the crude product by column chromatography on silica gel to yield 8-bromo-5,7,4'-trimethoxyisoflavone.
Step 3: Methoxylation of 8-bromo-5,7,4'-trimethoxyisoflavone
-
Prepare a solution of sodium methoxide in methanol.
-
Add this solution to a suspension of cuprous bromide (CuBr) in dimethylformamide (DMF) and stir.
-
Add the solution of 8-bromo-5,7,4'-trimethoxyisoflavone in DMF to the mixture at 120°C.
-
Stir the reaction at 120°C for 4-6 hours.
-
Cool the reaction mixture, pour it into ice water, and extract with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain 5,7,8,4'-tetramethoxyisoflavone.
Step 4: Demethylation to this compound
-
Dissolve 5,7,8,4'-tetramethoxyisoflavone in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0°C and add a solution of hydrobromic acid in acetic acid or boron tribromide dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by carefully adding methanol and then water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography on silica gel to obtain this compound.
Quantitative Data Summary
| Reaction Step | Product | Reported Yield [2] | Purity [2] |
| Methylation | 5,7,4'-trimethoxyisoflavone | Not specified | >98% |
| Bromination | 8-bromo-5,7,4'-trimethoxyisoflavone | ~85% | >95% |
| Methoxylation | 5,7,8,4'-tetramethoxyisoflavone | ~70% | >95% |
| Demethylation | This compound | ~80% | >95% (UHPLC) |
| Overall | This compound | ~48% | >95% (UHPLC) |
Visualizations
Caption: Synthetic workflow for this compound from Biochanin A.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Identifying and Characterizing 8-Hydroxygenistein Degradation Products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-hydroxygenistein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work focused on identifying and characterizing the degradation products of this potent isoflavone.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, which includes a catechol group on the A-ring and a phenol group on the B-ring, this compound is susceptible to several degradation pathways:
-
Oxidative Degradation: The catechol moiety is particularly prone to oxidation, which can lead to the formation of highly reactive ortho-quinones. These can then undergo further reactions, including polymerization or cleavage of the heterocyclic C-ring.[1][2]
-
Hydrolytic Degradation: Under acidic or basic conditions, the ether linkage in the C-ring can be cleaved, although this is generally less common for isoflavones compared to other flavonoids. More likely is the degradation of the overall structure under harsh pH conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products. The specific products will depend on the solvent and the presence of photosensitizers.[3]
-
Thermal Degradation: At elevated temperatures, this compound may undergo decomposition. The stability of isoflavones to heat can be influenced by factors such as pH and the presence of oxygen.[4][5]
Q2: What are the expected major degradation products of this compound?
A2: While specific degradation products for this compound are not extensively documented, we can predict potential products based on the degradation of similar isoflavones like genistein:
-
Oxidation Products: Expect the formation of quinones from the oxidation of the catechol group. Further oxidation could lead to the opening of the C-ring, resulting in smaller phenolic acid derivatives.
-
Hydrolysis Products: Under forced acidic or basic conditions, cleavage of the heterocyclic ring may occur, leading to the formation of chalcones or other rearranged products. However, isoflavones are generally more stable to hydrolysis than other flavonoid classes.
-
Photodegradation Products: Photodegradation can lead to a complex mixture of products, including those resulting from radical reactions and rearrangements.
Q3: How can I set up a forced degradation study for this compound?
A3: A forced degradation study, as recommended by ICH guidelines, involves subjecting a solution of this compound to various stress conditions to generate potential degradation products.[6] A typical protocol would include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature. Basic conditions often lead to more rapid degradation.
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at a specific temperature (e.g., 105 °C) for a defined period.
-
Photodegradation: Exposing a solution of the compound to a light source that provides both UV and visible light.
For each condition, a control sample (without the stressor) should be run in parallel. The extent of degradation should be monitored, typically aiming for 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[6]
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with residual silanols on the column. - Chelation of the catechol group with metal contaminants in the system or on the column. - Inappropriate mobile phase pH. | - Use a high-purity silica column. - Add a small amount of a chelating agent like EDTA to the mobile phase. - Adjust the mobile phase pH to suppress the ionization of phenolic hydroxyl groups (typically pH 2.5-3.5).[7] - Use a lower injection volume or concentration. |
| Irreproducible Retention Times | - Inadequate column equilibration between gradient runs. - Changes in mobile phase composition (e.g., evaporation of organic solvent). - Temperature fluctuations. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - Prepare fresh mobile phase daily and keep the solvent reservoirs covered. - Use a column oven to maintain a constant temperature.[8] |
| Ghost Peaks | - Contaminants in the mobile phase or from the injector. - Late eluting peaks from a previous injection. | - Use high-purity solvents and freshly prepared mobile phase. - Run a blank gradient to identify any contaminating peaks. - Ensure the gradient program is long enough to elute all compounds from the column.[7] |
LC-MS Analysis
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Poor Ionization/Sensitivity | - Inappropriate ionization mode (positive or negative). - Suboptimal source parameters (e.g., temperature, gas flow). - Matrix effects from the sample. | - Analyze this compound and its potential degradation products in both positive and negative ion modes to determine the optimal polarity. Phenolic compounds often ionize well in negative mode. - Optimize ESI source parameters using a standard solution of this compound. - Dilute the sample or use a more effective sample preparation method to reduce matrix suppression. |
| In-source Fragmentation | - High source temperature or cone voltage. | - Reduce the source temperature and/or cone voltage to minimize fragmentation in the ion source. |
| Difficulty Interpreting MS/MS Spectra | - Lack of reference spectra for degradation products. - Complex fragmentation patterns. | - Compare the fragmentation pattern of the parent compound with that of the degradation products to identify common fragments and neutral losses. - Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions of fragment ions.[9] |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 N HCl. Incubate at 80°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature and analyze at 1, 2, 4, and 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂. Keep at room temperature and analyze at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 105°C for 24, 48, and 72 hours. Dissolve the residue in the mobile phase for analysis.
-
Photodegradation: Place a solution of this compound (e.g., 100 µg/mL in methanol/water) in a photostability chamber and expose it to light for 24, 48, and 72 hours.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase. Analyze by HPLC-UV and LC-MS.
Protocol 2: LC-MS/MS Method for the Analysis of this compound and its Degradation Products
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of isoflavones and their degradation products.[10]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would be to start with a low percentage of B (e.g., 10%) and increase it to a high percentage (e.g., 90%) over 20-30 minutes to elute compounds with a wide range of polarities.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Scan Mode: Full scan to detect all ions, followed by product ion scans (MS/MS) of the parent compound and any new peaks observed in the chromatograms of the stressed samples.
-
Collision Energy: Optimize the collision energy to obtain informative fragment ions.
-
Data Presentation
Table 1: Predicted Degradation Products of this compound
| Stress Condition | Predicted Degradation Pathway | Potential Degradation Product(s) | Expected Mass Shift (from this compound, m/z 286) |
| Oxidation (H₂O₂) | Oxidation of the catechol group | 8-Hydroxy-ortho-quinone-genistein | -2 Da |
| C-ring cleavage | Phenolic acid derivatives | Varies (significant mass loss) | |
| Acid Hydrolysis (HCl, heat) | C-ring opening and rearrangement | Chalcone derivatives | 0 Da (isomerization) |
| Base Hydrolysis (NaOH) | C-ring cleavage | Formyl-phenolic compounds | Varies |
| Photodegradation (UV/Vis) | Radical-mediated reactions | Dimerization products, hydroxylated derivatives | +398 Da (dimer), +16 Da (hydroxylation) |
| Thermal Degradation (heat) | Decarboxylation, C-ring cleavage | Varies depending on severity | Varies |
Mandatory Visualizations
Caption: Experimental workflow for forced degradation and analysis.
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermal degradation kinetics of isoflavone aglycones from soy and red clover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Validation & Comparative
A Comparative Analysis of the Biological Effects of 8-Hydroxydaidzein and Other Key Isoflavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological properties of 8-hydroxydaidzein (8-OHD), a hydroxylated metabolite of daidzein found in fermented soy products, with other prominent soy isoflavones: genistein, daidzein, and glycitein. We present a comprehensive overview supported by experimental data, focusing on estrogenic activity, anticancer effects, and antioxidant and anti-inflammatory properties to assist in research and development applications.
Estrogenic and Anti-Estrogenic Activity
Isoflavones are classified as phytoestrogens due to their structural similarity to 17β-estradiol, allowing them to bind to estrogen receptors (ERα and ERβ) and modulate estrogenic signaling pathways.[1] This interaction is pivotal to many of their biological effects. Genistein and daidzein, for instance, are considered selective estrogen receptor modulators (SERMs), generally showing a stronger preference for ERβ over ERα.[1][2] This differential binding contributes to their tissue-specific effects.
References
A Comprehensive Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 8-Hydroxygenistein
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of bioactive compounds is paramount. 8-Hydroxygenistein, a hydroxylated derivative of the isoflavone genistein, has garnered significant interest for its potential therapeutic properties. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for the analysis of such compounds. This guide provides a detailed comparison of HPLC method validation parameters, offering insights into alternative analytical techniques and presenting comprehensive experimental protocols.
Comparative Analysis of HPLC Method Validation Parameters
The validation of an analytical method ensures its suitability for the intended purpose. For the HPLC analysis of this compound, several key parameters must be rigorously evaluated. While specific validation data for this compound is not extensively published, the following tables summarize typical performance data for the HPLC analysis of structurally related isoflavones, such as daidzein and genistein. These values provide a reliable benchmark for what can be expected from a validated HPLC method for this compound.
Table 1: Comparison of Linearity and Range for Isoflavone Analysis by HPLC
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference Method |
| Daidzein | 1.5 - 150 | > 0.999 | HPLC-DAD[1] |
| Genistein | 1.5 - 150 | > 0.999 | HPLC-DAD[1] |
| Glycitein | 1.5 - 150 | > 0.999 | HPLC-DAD[1] |
| Progesterone | 0.025 - 0.15 | 1.000 | HPLC Assay[2] |
Table 2: Accuracy and Precision of HPLC Methods for Isoflavone Quantification
| Analyte | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Reference Method |
| Daidzein | 98.88 | < 2 | < 5 | RP-HPLC[1][3] |
| Genistein | 98.12 | < 2 | < 5 | RP-HPLC[1][3] |
| Six Isoflavonoids | 95 - 102 | < 5 | < 5 | HPLC-DAD[1] |
Table 3: Detection and Quantification Limits for Isoflavones by HPLC
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference Method |
| Deoxyarbutin | 0.599 | 1.817 | HPLC[4] |
| Typical for Isoflavones | Varies (sub-µg/mL range) | Varies (sub-µg/mL to low µg/mL range) | General HPLC Methods |
Alternative Analytical Methodologies
While HPLC is the gold standard, other techniques can be employed for isoflavone analysis, each with its own set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC/MS): This method offers high sensitivity and specificity. However, it often requires a time-consuming derivatization step to make the isoflavones volatile. This can introduce artifacts and may not be suitable for all isoflavone conjugates.[5]
Immunoassays (RIA, EIA): These methods can be highly sensitive and are suitable for routine analysis. A significant drawback is the lack of simultaneous evaluation of multiple compounds, as a specific antibody is required for each analyte.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy: When coupled with chemometrics, FTIR can be a rapid and non-destructive method for quantitative analysis.[6] However, its accuracy and precision may not match that of HPLC for complex matrices.[6]
Experimental Protocols
A well-defined experimental protocol is crucial for reproducible and reliable results. Below are detailed methodologies for the HPLC analysis of isoflavones, which can be adapted for this compound.
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve this compound standard in a suitable solvent (e.g., methanol or dimethyl sulfoxide) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: The extraction of this compound from the sample matrix (e.g., biological fluids, plant extracts) is a critical step. A common method involves solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.[7] Alternatively, a simple extraction with an organic solvent like acetonitrile or methanol followed by filtration can be employed for less complex matrices.[5]
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Diode Array Detector (DAD) or UV-Vis detector) is required.
-
Chromatographic Column: A reversed-phase C18 column is commonly used for isoflavone analysis.[3] Fused-core particle columns have been shown to provide better chromatographic performance and faster separation times compared to conventional and monolithic columns.[8][9]
-
Example Column: A C18 end-capped column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (A) and an organic phase (B) is typical.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Column Temperature: Maintaining a constant column temperature (e.g., 35 °C) is important for reproducible retention times.[1]
-
Detection: Detection is typically performed using a DAD or UV detector at the wavelength of maximum absorbance for this compound (a specific wavelength would need to be determined, but for related isoflavones, wavelengths around 254 nm or 260 nm are common).[3][5]
-
Injection Volume: A standard injection volume is 20 µL.
Method Validation
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[2] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical flow of an HPLC method validation process.
Caption: Workflow for HPLC Method Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of different types of stationary phases for the analysis of soy isoflavones by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of different types of stationary phases for the analysis of soy isoflavones by HPLC | Semantic Scholar [semanticscholar.org]
Cross-Validation of Antioxidant Assays for 8-Hydroxygenistein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various antioxidant assays for evaluating the efficacy of 8-Hydroxygenistein. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate methods for their studies.
Introduction to this compound
This compound is an isoflavone, a class of naturally occurring compounds found in plants like soybeans.[1][2] Isoflavones are known for their potential health benefits, including antioxidant properties. The antioxidant activity of these molecules is largely attributed to the number and arrangement of hydroxyl groups in their structure.[1] this compound, with four hydroxyl groups, has demonstrated significant antioxidant potential.[1] This guide focuses on the cross-validation of different in vitro antioxidant assays to provide a comprehensive understanding of its radical scavenging capabilities.
Comparative Analysis of Antioxidant Assays
A study by Shao et al. (2019) investigated the antioxidant capacity of this compound using six different methods and compared it with the well-known antioxidant, ascorbic acid (Vitamin C). The following table summarizes the key quantitative findings from this study.[1]
| Antioxidant Assay | This compound (IC50/EC50 in µg/mL) | Ascorbic Acid (IC50/EC50 in µg/mL) | Key Finding |
| DPPH Radical Scavenging | 5.21 ± 0.18 | 4.32 ± 0.15 | Ascorbic acid showed slightly stronger scavenging activity. |
| ABTS Radical Scavenging | 3.89 ± 0.12 | 6.47 ± 0.21 | This compound was a more potent scavenger than ascorbic acid.[1] |
| Superoxide Radical Scavenging | 15.34 ± 0.45 | 21.87 ± 0.63 | This compound demonstrated superior scavenging of superoxide radicals.[1] |
| Nitric Oxide Radical Scavenging | 28.16 ± 0.82 | 45.61 ± 1.23 | This compound was more effective at scavenging nitric oxide radicals.[1] |
| Reducing Power Assay | EC50 = 7.82 ± 0.23 | EC50 = 5.14 ± 0.17 | Ascorbic acid exhibited stronger reducing power. |
| Total Antioxidant Capacity | Expressed as Ascorbic Acid Equivalents | - | This compound showed higher total antioxidant capacity than ascorbic acid.[1] |
IC50: The concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. EC50: The concentration at which the antioxidant provides 50% of the maximal response.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on standard laboratory procedures.
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[3][4]
-
Reagents:
-
Procedure:
-
Prepare a working solution of DPPH.
-
Add a specific volume of the test sample at various concentrations to the DPPH solution.[3]
-
Incubate the mixture in the dark for a set period (e.g., 30 minutes).[3]
-
Measure the absorbance at 517 nm using a spectrophotometer.[3][4]
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[5]
-
Reagents:
-
Procedure:
-
Prepare the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark for 12-16 hours.[6]
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.[6]
-
Add the test sample at various concentrations to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[6]
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.[7][8]
-
Reagents:
-
Procedure:
-
Prepare the FRAP reagent fresh.[9]
-
Add the test sample to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[9]
-
Measure the absorbance at 593 nm.[7]
-
The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve of a known ferrous concentration.
-
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[10][11]
-
Reagents:
-
Procedure:
-
Mix the test sample with the fluorescent probe in a microplate.
-
Monitor the decay of fluorescence over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[10]
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
Visualizations
Caption: General workflow for in vitro antioxidant capacity assays.
Caption: Mechanism of free radical scavenging by an antioxidant.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 8. assaygenie.com [assaygenie.com]
- 9. ultimatetreat.com.au [ultimatetreat.com.au]
- 10. 3.4.2. Oxygen Radical Absorbance Capacity Assay (ORAC) [bio-protocol.org]
- 11. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices [mdpi.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
A Comparative Analysis of the Anti-inflammatory Properties of 8-Hydroxydaidzein and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the anti-inflammatory effects of two key flavonoids: 8-Hydroxydaidzein (8-OHD) and Quercetin. Both compounds, found in various plant-based foods, have garnered significant interest for their potential therapeutic applications in inflammatory diseases. This document synthesizes experimental data to objectively compare their performance, details the methodologies of key experiments, and visualizes the complex signaling pathways they modulate.
Executive Summary
8-Hydroxydaidzein, a metabolite of daidzein found in fermented soy products, and quercetin, a flavonol abundant in fruits and vegetables, both exhibit potent anti-inflammatory properties. Their mechanisms of action converge on critical inflammatory pathways, including the inhibition of pro-inflammatory mediators and the modulation of key signaling cascades such as NF-κB and MAPKs. While both compounds are effective, this guide will delve into the nuances of their activities, supported by quantitative data, to provide a clearer understanding of their respective potencies and potential therapeutic niches.
Quantitative Data Comparison
The following tables summarize the key quantitative data on the anti-inflammatory effects of 8-Hydroxydaidzein and Quercetin.
| Compound | Assay | Cell Line | Stimulant | IC50 Value | Reference |
| 8-Hydroxydaidzein | COX-2 Inhibition | BV2 Microglial Cells | LPS | 8.9 ± 1.2 μM[1] | [1] |
| Quercetin | COX-2 Inhibition | Not Specified | Not Specified | Weak inhibitor | [2] |
| 8-Hydroxydaidzein | Nitric Oxide (NO) Production | BV2 Microglial Cells | LPS | Inhibition Observed | [1] |
| Quercetin | Nitric Oxide (NO) Production | BV2 Microglial Cells | LPS/IFN-γ | Inhibition Observed | [3] |
| 8-Hydroxydaidzein | TNF-α Production | BV2 Microglial Cells | LPS | Inhibition Observed | [1] |
| Quercetin | TNF-α Production & Gene Expression | Human PBMC | Not Specified | Significant Inhibition (Dose-dependent) | [4] |
| 8-Hydroxydaidzein | IL-6 Production | BV2 Microglial Cells | LPS | Inhibition Observed | [1] |
| Quercetin | IL-6 Production | Human Neutrophils | LPS | Abrogated at 40 μM | [5] |
| Quercetin | Apoptosis Induction (Cell Viability) | A549 Cells | - | 66 μM | [6] |
Table 1: Comparative Inhibitory Concentrations (IC50) and Effects on Inflammatory Mediators.
Mechanisms of Anti-inflammatory Action
Both 8-Hydroxydaidzein and Quercetin exert their anti-inflammatory effects by modulating multiple signaling pathways.
8-Hydroxydaidzein:
-
NF-κB Pathway: Suppresses the phosphorylation of Akt and NF-κB-p65, key steps in the activation of the NF-κB pathway.[1]
-
Nrf2 Pathway: Activates the Nrf2-antioxidant response element (ARE) pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[1]
-
MAPK Pathway: Attenuates the activation of MAPK signaling.
-
COX-2 Inhibition: Directly inhibits the enzymatic activity of cyclooxygenase-2 (COX-2) in a mixed-type inhibition manner.[1]
Quercetin:
-
NF-κB Pathway: Inhibits NF-κB activation by preventing the degradation of its inhibitor, IκBα.[7] It also blocks the recruitment of NF-κB to the promoters of pro-inflammatory genes.[8]
-
MAPK Pathway: Down-regulates the phosphorylation of key MAPK members, including ERK, JNK, and p38.[3]
-
STAT3 Pathway: Down-regulates the IL-6/STAT3 signaling pathway.[6]
-
COX-2 Expression: Suppresses the expression of COX-2.[9]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by 8-Hydroxydaidzein and Quercetin.
Caption: Signaling pathway for 8-Hydroxydaidzein's anti-inflammatory effects.
Caption: Signaling pathway for Quercetin's anti-inflammatory effects.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture and Lipopolysaccharide (LPS) Stimulation
-
Cell Line: RAW 264.7 murine macrophage cell line or BV2 microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability and Griess assays, 6-well plates for Western blotting).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of 8-Hydroxydaidzein or Quercetin for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours for cytokine measurements).
-
Collect the cell culture supernatant for analysis of secreted inflammatory mediators or lyse the cells for protein or RNA analysis.[10]
-
Caption: General workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Protocol:
-
Collect 50-100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each sample.
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[11][12][13]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6
-
Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (TNF-α or IL-6) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate and wash, then add a substrate solution (e.g., TMB) to develop a colorimetric signal.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration based on a standard curve.[14][15][16][17][18]
-
Western Blot Analysis for Phosphorylated Proteins (e.g., p-p65, p-ERK)
-
Principle: This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms, in cell lysates.
-
Protocol:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-p65, anti-p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels or a loading control (e.g., β-actin, GAPDH).[19][20][21]
-
Conclusion
Both 8-Hydroxydaidzein and Quercetin are potent inhibitors of inflammatory responses in vitro. 8-Hydroxydaidzein demonstrates a notable direct inhibitory effect on COX-2 activity, in addition to its modulation of the NF-κB and Nrf2 pathways. Quercetin exhibits a broader inhibitory profile, affecting NF-κB, MAPKs, and STAT3 signaling pathways, thereby suppressing the production of a wide range of inflammatory mediators.
The choice between these two flavonoids for therapeutic development may depend on the specific inflammatory condition being targeted. The direct enzymatic inhibition of COX-2 by 8-Hydroxydaidzein suggests its potential as a lead compound for the development of novel COX-2 inhibitors with a favorable safety profile. Quercetin's multi-target effects may be beneficial in complex inflammatory diseases where multiple signaling pathways are dysregulated.
Further in vivo studies and head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety of 8-Hydroxydaidzein and Quercetin in the management of inflammatory disorders. This guide provides a foundational framework for researchers to build upon in their pursuit of novel anti-inflammatory therapeutics.
References
- 1. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production by quercetin in endotoxin/cytokine-stimulated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The flavonoid quercetin inhibits proinflammatory cytokine (tumor necrosis factor alpha) gene expression in normal peripheral blood mononuclear cells via modulation of the NF-kappa beta system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibitory effect of quercetin on IL-6 production by LPS-stimulated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin Down-regulates IL-6/STAT-3 Signals to Induce Mitochondrial-mediated Apoptosis in a Nonsmall- cell Lung-cancer Cell Line, A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-dependent HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin inhibits TNF-induced NF-kappaB transcription factor recruitment to proinflammatory gene promoters in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quercetin Suppresses Cyclooxygenase-2 Expression and Angiogenesis through Inactivation of P300 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitric Oxide Griess Assay [bio-protocol.org]
- 12. Protocol Griess Test [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 16. novamedline.com [novamedline.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2.11. Western blot analysis [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide: Confirming the Structure of Synthetic 8-Hydroxygenistein with Natural Isolates
For Researchers, Scientists, and Drug Development Professionals
This document outlines the standard methodologies used for this confirmation, presents a summary of the expected comparative data, and details the known biological signaling pathways of 8-hydroxygenistein.
Structural Confirmation: A Comparative Overview
The confirmation of the structure of a synthesized natural product is a critical step in chemical synthesis. It involves a rigorous comparison of the spectroscopic and physical properties of the synthetic compound with those of the authentic sample isolated from a natural source. The gold standard for this confirmation relies on the identical nature of their respective analytical data.
Data Presentation: Expected Spectroscopic and Physical Properties
The following table summarizes the key analytical data that are compared to establish the structural identity of synthetic and natural this compound. Although specific datasets for a direct comparison are not publicly available, the values for the synthetic compound must match those of the natural isolate for structural confirmation.
| Analytical Technique | Parameter | Expected Outcome for Structural Identity |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) | Identical chemical shifts and coupling constants for all protons. |
| ¹³C NMR Chemical Shifts (δ) | Identical chemical shifts for all carbons. | |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | Identical mass-to-charge ratio corresponding to the molecular weight of this compound. |
| Fragmentation Pattern | Identical fragmentation pattern, providing a "fingerprint" of the molecule. | |
| Infrared (IR) Spectroscopy | Absorption Bands (cm⁻¹) | Identical absorption frequencies for functional groups (e.g., hydroxyl, carbonyl). |
| High-Performance Liquid Chromatography (HPLC) | Retention Time (Rt) | Identical retention time when co-injected under the same chromatographic conditions. |
| Melting Point | Melting Point Range (°C) | Identical melting point range. A mixed melting point determination should show no depression. |
Experimental Protocols
The following sections describe representative experimental protocols for the synthesis of isoflavones like this compound and their isolation from natural sources. These protocols are generalized and may require optimization for specific applications.
Representative Synthesis of this compound
The synthesis of this compound, a derivative of genistein, typically involves a multi-step process. A common strategy is the construction of the isoflavone core followed by the introduction of the hydroxyl group at the C-8 position.
A plausible synthetic route could involve:
-
Chalcone Formation: Condensation of a substituted acetophenone with a substituted benzaldehyde in the presence of a base to form a chalcone.
-
Oxidative Rearrangement: Treatment of the chalcone with a thallium(III) salt, such as thallium(III) nitrate, to effect an oxidative rearrangement to the isoflavone skeleton.
-
Hydroxylation: Introduction of the hydroxyl group at the C-8 position. This can be a challenging step and may involve electrophilic substitution on a protected isoflavone intermediate, followed by deprotection.
-
Purification: The final product is purified using chromatographic techniques such as column chromatography and recrystallization.
Characterization: The structure of the synthesized this compound is confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) with those reported for the natural product.
Representative Isolation of this compound from a Natural Source
This compound can be isolated from various plant sources, particularly legumes. The general procedure for its isolation is as follows:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. Isoflavones are typically found in the ethyl acetate fraction.
-
Chromatographic Separation: The ethyl acetate fraction is further purified using a combination of chromatographic techniques. This may include:
-
Column Chromatography: Using silica gel or Sephadex LH-20 as the stationary phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain the pure compound.
-
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) and by comparison with published data.
Mandatory Visualization
Signaling Pathways of this compound
This compound, also known as 8-hydroxydaidzein, has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. The following diagram illustrates the major pathways affected by this compound.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Structural Confirmation
The logical workflow for confirming the structure of synthetic this compound against a natural isolate is depicted below.
Caption: Workflow for structural confirmation of synthetic compounds.
Validating 8-Hydroxydaidzein's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 8-hydroxydaidzein's (8-HD) mechanism of action across various cell lines, supported by experimental data. 8-HD, a hydroxylated derivative of daidzein found in fermented soybean products, has garnered significant interest for its potent anti-cancer and anti-inflammatory properties.
This guide summarizes the validated signaling pathways and cellular effects of 8-HD in key cancer and immune cell lines, offering a comparative perspective against its parent isoflavone, daidzein, and the well-studied genistein. All quantitative data is presented in structured tables, and detailed experimental protocols for key validation assays are provided.
Comparative Analysis of Cellular Effects
8-Hydroxydaidzein has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines, as well as potent anti-inflammatory activity in immune cells. The mechanisms underlying these effects involve the modulation of several key signaling pathways.
In Hematological Malignancies: K562 and U-937 Cells
In chronic myeloid leukemia (CML) K562 cells, 8-HD has been shown to induce a multifaceted anti-cancer response, including apoptosis, autophagy, and differentiation.[1][2][3] Mechanistic studies have validated the involvement of the MAPK, NF-κB, JAK/STAT, and PI3K/AKT signaling pathways in these processes.[1][2][3] Notably, 8-HD treatment leads to the degradation of the BCR-ABL oncoprotein, a hallmark of CML.[2][3]
In the context of acute myeloid leukemia (AML), using the U-937 cell line, 8-HD induces apoptosis and suppresses the expression of proteins critical for AML progression, such as CDK6 and CCND2.[4] This is achieved through the activation of Caspase-7 and subsequent cleavage of PARP-1.[4]
In Breast Cancer: MCF-7 Cells
In the MCF-7 breast cancer cell line, 8-HD has been found to inhibit cell proliferation and induce apoptosis.[5][6][7] The mechanism of action in these cells points towards the intrinsic apoptotic pathway.[5][6] Furthermore, validation experiments have confirmed the inhibition of the JAK2/STAT3 signaling pathway as a key molecular mechanism.[5][6][7] While a precise IC50 value for 8-HD in MCF-7 cells is not explicitly stated in the reviewed literature, significant inhibition of proliferation was observed at concentrations up to 70µM.[1][7]
In Immune Regulation: RAW264.7 Macrophages
8-Hydroxydaidzein exhibits potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage-like cells. It has been shown to suppress the production of inflammatory mediators by inhibiting key inflammatory signaling pathways, including NF-κB, activator protein-1 (AP-1), and interferon regulatory factor-3 (IRF-3).[8]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of 8-hydroxydaidzein in different cell lines.
| Cell Line | Cancer Type | IC50 (48h) | Key Molecular Effects |
| K562 | Chronic Myeloid Leukemia | 49.4 µM | Induction of apoptosis, autophagy, and differentiation; degradation of BCR-ABL.[2] |
| U-937 | Acute Myeloid Leukemia | ~50 µM (estimated from dose-response) | Induction of apoptosis via Caspase-7 activation.[4] |
| MCF-7 | Breast Cancer | Not explicitly stated (effective up to 70 µM) | Inhibition of proliferation and induction of intrinsic apoptosis.[1][7] |
Comparison with Daidzein and Genistein
While direct comparative studies of 8-HD with daidzein and genistein are limited, some inferences can be drawn from existing literature. Genistein is generally considered a more potent anti-cancer agent than daidzein, inhibiting cancer cell proliferation and viability more effectively across various cell lines, including lung, pancreatic, breast (MDA-MB-231), and prostate cancer cells.[9] Daidzein has been shown to induce apoptosis in MCF-7 cells through the mitochondrial pathway, a mechanism that appears to be shared by 8-HD.[4][10] In terms of antioxidant activity, both daidzein and genistein have demonstrated protective effects against oxidative DNA damage.[11] Given that 8-HD is a metabolite of daidzein, its distinct biological activities highlight the importance of metabolic activation in determining the ultimate efficacy of isoflavones.
Signaling Pathways and Experimental Workflows
To visually represent the validated mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Figure 1: Validated signaling pathways of 8-HD in K562 cells.
Figure 2: Apoptotic pathway of 8-HD in U-937 cells.
Figure 3: Mechanism of action of 8-HD in MCF-7 cells.
Figure 4: Anti-inflammatory mechanism of 8-HD in RAW264.7 cells.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Anti-Breast Cancer Activities of 8-Hydroxydaidzein by Targeting Breast Cancer Stem-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Breast Cancer Activities of 8-Hydroxydaidzein by Targeting Breast Cancer Stem-Like Cells | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of 8-Hydroxydaidzein in IRF3-Mediated Gene Expression in LPS-Stimulated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. toin.repo.nii.ac.jp [toin.repo.nii.ac.jp]
- 10. Daidzein induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. angelaspadafranca.it [angelaspadafranca.it]
A Comparative Guide to 8-Hydroxydaidzein Quantification Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 8-Hydroxydaidzein (8-OHD), a hydroxylated derivative of daidzein found in fermented soybean products. Given the absence of direct inter-laboratory comparison studies in the current literature, this document synthesizes performance data from various validated analytical methods to offer a comprehensive comparison for research and drug development applications.
Quantitative Performance of Analytical Methods
The quantification of 8-Hydroxydaidzein is predominantly achieved through high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS) or UV detectors. UPLC-MS/MS methods generally offer superior sensitivity, speed, and resolution compared to conventional HPLC techniques.[1][2][3][4] The following table summarizes the performance of different analytical methods based on published data, serving as a proxy for an inter-laboratory comparison.
| Analytical Method | Limit of Quantification (LOQ) | Linearity | Accuracy/Recovery | Key Advantages |
| UPLC-MS/MS | <5 nM for most related metabolites | >0.993 | 93% - 101% | High throughput, high sensitivity, and excellent resolution.[3][5] |
| HPLC-MS/MS | Not explicitly stated for 8-OHD, but generally higher than UPLC-MS/MS | - | - | Widely available and robust. |
| UHPLC-Q-TOF | 0.033 mg/L (for procyanidins) | - | 88.21% to 107.64% | High sensitivity and accuracy in complex matrices.[6] |
| HPLC-UV | Not explicitly stated for 8-OHD | - | - | Cost-effective and suitable for higher concentration samples.[7] |
Note: The stability of 8-Hydroxydaidzein is pH-dependent; it is unstable in alkaline solutions and should be formulated in an acidic solution for accurate quantification.[8][9] The compound degrades completely within a day in buffers with a pH of 8 or 9, while it remains stable for over 20 days in buffers with a pH of 5 or 6.[8][9]
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and accurate quantification. Below are generalized protocols for the widely used LC-MS/MS method for 8-Hydroxydaidzein analysis.
Sample Preparation (Human Urine)
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase for injection.[7]
-
LC-MS/MS Analysis
-
Chromatographic System: UPLC or HPLC system.
-
Column: A reversed-phase C18 column is commonly used. For example, a Hypersil GOLD™ (50 mm × 2.1 mm, 1.9 μm) column.[7]
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous solution (e.g., 0.2% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[7]
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative or positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the precursor and product ions of 8-Hydroxydaidzein.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of 8-Hydroxydaidzein in a biological matrix using LC-MS/MS.
Caption: General workflow for 8-Hydroxydaidzein quantification.
This guide highlights the current state of analytical methodologies for 8-Hydroxydaidzein quantification. The adoption of UPLC-MS/MS is recommended for high-throughput and sensitive analysis, which is critical in drug development and clinical research. Future inter-laboratory studies are warranted to establish standardized protocols and reference values for the accurate and precise quantification of this promising compound.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma by UPLC-MS - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Development and Validation of a High-Throughput Quantification Method of Crown Procyanidins in Different Wines by UHPLC-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 8-Hydroxydaidzein is unstable in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 8-Hydroxygenistein and its Glycosides: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the isoflavone 8-Hydroxygenistein (8-OHG) and its glycosidic forms, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing key experimental data on their biological activities, this document aims to facilitate informed decisions in research and development.
Executive Summary
This compound, a hydroxylated derivative of genistein, has garnered significant interest for its potential therapeutic properties. Like other flavonoids, this compound exists in nature as an aglycone or in glycosidic forms, where a sugar molecule is attached. This glycosylation can significantly impact the bioavailability and biological activity of the compound. This guide presents a head-to-head comparison of this compound and its glycosides, focusing on their antioxidant, anti-inflammatory, and cytotoxic activities. While direct comparative studies on this compound and its specific glycosides are limited, this guide synthesizes available data, including that of the parent compound genistein and its glycosides, to provide a valuable comparative overview.
Chemical Structures
The fundamental difference between this compound and its glycosides lies in the presence of a sugar moiety. This structural variation influences their solubility, stability, and pharmacokinetic profiles.
This compound (Aglycone)
-
Systematic Name: 5,7,8-trihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one
-
Molecular Formula: C₁₅H₁₀O₆[1]
This compound Glycosides Glycosides of this compound are formed by the attachment of a sugar molecule (e.g., glucose) to one of the hydroxyl groups. The most common points of attachment are the 7-OH and 8-OH positions. For the purpose of this guide, we will consider the general structures of 7-O-glucosides and 8-C-glucosides as representative examples. The C-glycosidic bond is known to be more stable than the O-glycosidic bond.
Bioavailability and Metabolism
The bioavailability of isoflavones is a critical factor in their therapeutic efficacy. Generally, the aglycone form is more readily absorbed in the small intestine than its glycosidic counterpart.[2][3] Isoflavone glycosides often require hydrolysis by intestinal enzymes to their aglycone form before they can be absorbed.[4]
Comparative Biological Activity
This section provides a comparative analysis of the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and its glycosides based on available experimental data.
Antioxidant Activity
The antioxidant capacity of isoflavones is a key contributor to their protective effects against various diseases. The additional hydroxyl group at the 8-position in this compound is expected to enhance its antioxidant potential compared to genistein.
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | IC₅₀ (µM) | Source |
| This compound | DPPH Radical Scavenging | 83.0 ± 1.5 | [1] |
| ABTS Radical Scavenging | 29.0 ± 0.8 | [1] | |
| Nitric Oxide (NO) Radical Scavenging | 58.0 ± 2.1 | [1] | |
| Superoxide Radical Scavenging | 114.0 ± 3.2 | [1] | |
| Genistein-8-C-glucoside | Lipid Peroxidation Inhibition | Protective effect observed | [5] |
Note: Direct comparative data for the antioxidant activity of this compound glycosides is not available. The data for Genistein-8-C-glucoside is included as a relevant comparison.
A study on this compound demonstrated potent radical scavenging activity.[1] Another study on genistein-8-C-glucoside showed its ability to inhibit membrane lipid peroxidation, indicating its antioxidant potential.[5] Generally, the aglycone forms of flavonoids tend to exhibit stronger antioxidant activity in vitro compared to their glycosides.[6]
Cytotoxic Activity
The potential of isoflavones to inhibit the growth of cancer cells is an area of active research.
Table 2: Comparison of Cytotoxic Activity against SK-OV-3 Human Ovarian Carcinoma Cells
| Compound | Concentration (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Source |
| Genistein | 50 | ~75 | ~65 | [7][8] |
| 90 | ~60 | ~50 | [7][8] | |
| Genistein-8-C-glucoside | 50 | ~65 | ~55 | [7][8] |
| 90 | ~48 | ~39 | [7][8] |
Note: This data is for genistein and its 8-C-glucoside, as direct comparative cytotoxic data for this compound and its glycosides is not available. This provides a relevant comparison of an aglycone versus its C-glucoside.
A study comparing genistein and its 8-C-glucoside (G8CG) on the SK-OV-3 human ovarian carcinoma cell line found that G8CG exhibited greater cytotoxicity than genistein at the same concentrations.[7][8] This suggests that for cytotoxic effects, the glycoside form may be more potent, although further research is needed to determine if this holds true for this compound and its glycosides.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Isoflavones are known to possess anti-inflammatory properties, often attributed to their ability to modulate key inflammatory signaling pathways. While direct comparative studies on the anti-inflammatory effects of this compound and its glycosides are lacking, research on genistein provides valuable insights. Genistein has been shown to exert anti-inflammatory effects by inhibiting signaling pathways such as NF-κB and MAPK.[9][10][11]
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its glycosides are mediated through their interaction with various cellular signaling pathways. Based on studies of the parent compound genistein, the following pathways are likely to be modulated.
Caption: Workflow of Antioxidant Activity.
Caption: Potential Signaling Pathways Modulated by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH Radical Scavenging Assay
The antioxidant activity of this compound was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1]
-
A solution of DPPH in methanol (0.1 mM) is prepared.
-
Various concentrations of the test compound (this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from the dose-response curve.
Cell Viability (MTT) Assay
The cytotoxic effects of genistein and genistein-8-C-glucoside on SK-OV-3 cells were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8]
-
SK-OV-3 cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds (genistein or genistein-8-C-glucoside) for 24 or 48 hours.
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plates are incubated for 4 hours at 37°C to allow the formation of formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Future Directions
The current body of research provides a foundational understanding of the potential of this compound and its glycosides. However, to fully elucidate their therapeutic utility, further research is warranted in the following areas:
-
Direct Comparative Studies: Head-to-head comparisons of the biological activities of this compound and its purified glycosides are crucial.
-
In Vivo Studies: Animal studies are needed to investigate the pharmacokinetics, bioavailability, and in vivo efficacy of these compounds.
-
Mechanism of Action: Further research is required to delineate the specific signaling pathways modulated by this compound and its glycosides.
-
Synthesis of Glycosides: The development of efficient methods for the synthesis of this compound glycosides is essential to facilitate further research.
Conclusion
This compound and its glycosides represent a promising class of compounds with potential applications in the prevention and treatment of various diseases. While the aglycone form, this compound, is expected to have higher bioavailability, the glycosidic forms may also possess unique biological activities. This guide highlights the need for further research to fully understand the comparative efficacy and mechanisms of action of these compounds, which will be instrumental in unlocking their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability of genistein and its glycoside genistin as measured in the portal vein of freely moving unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability of genistein and its glycoside genistin - WUR [wur.nl]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of genistein-8-C-glucoside form Lupinus luteus L. and genistein against human SK-OV-3 ovarian carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genistein: A Review on its Anti-Inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genistein suppresses allergic contact dermatitis through regulating the MAP2K2/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
This guide provides a comparative analysis of the in silico molecular docking performance of 8-hydroxydaidzein, a metabolite of the soy isoflavone daidzein, against related flavonoids, genistein and daidzein. This comparison is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of these compounds.
Overview of Flavonoids in Drug Discovery
Flavonoids are a class of naturally occurring polyphenolic compounds found in plants and are known for a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1] Their structural similarity to endogenous molecules allows them to interact with various protein targets, making them promising candidates for drug development. 8-hydroxydaidzein, a hydroxylated derivative of daidzein, has garnered attention for its potential anti-proliferative and anti-inflammatory properties.[1][2][3] Molecular docking studies are crucial computational techniques used to predict the binding affinity and interaction of these flavonoids with specific protein targets, thereby providing insights into their mechanism of action.
Comparative Docking Performance
To provide a comparative context, docking scores for genistein and daidzein against CDK6 are also presented. It is important to note that docking scores can vary based on the specific software, force fields, and parameters used.
| Flavonoid | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (if available) | Reference |
| 8-Hydroxydaidzein | CDK6 (PDB: 4AUA) | Not explicitly stated, but predicted to interact | Not specified | [1] |
| Genistein | CDK6/cyclin D | -8.4 to -11.0 (for a range of flavonoids) | ILE19, VAL27, ALA41, GLU61, PHE98, GLN103, ASP163, LEU152 | [4] |
| Daidzein | CDK6/cyclin D | -8.4 to -11.0 (for a range of flavonoids) | ILE19, VAL27, ALA41, GLU61, PHE98, GLN103, ASP163, LEU152 | [4] |
Note: The docking scores for genistein and daidzein are presented as a range for a series of flavonoids studied against the CDK6/cyclin D complex.
Experimental Protocols: Molecular Docking of Flavonoids
The following provides a generalized methodology for performing molecular docking studies of flavonoids, based on common practices cited in the literature.[5][6][7]
Software
-
Docking Software: AutoDock Vina is a widely used open-source program for molecular docking.[5][6][7]
-
Visualization Software: Biovia Discovery Studio and PyMOL are commonly used for visualizing protein-ligand interactions.[5]
-
Ligand and Protein Preparation: AutoDock Tools (ADT) is used for preparing protein and ligand files.[6]
Ligand Preparation
-
Obtain Ligand Structures: The 3D structures of 8-hydroxydaidzein, genistein, and daidzein can be obtained from databases such as PubChem.
-
Energy Minimization: The ligand structures are energy-minimized using a force field like MM2 to obtain a stable conformation.[5]
-
File Format Conversion: The structures are converted to the PDBQT file format required by AutoDock Vina, with the addition of polar hydrogen atoms and the definition of rotatable bonds.[6]
Protein Preparation
-
Obtain Protein Structure: The 3D crystal structure of the target protein (e.g., CDK6, PDB ID: 4AUA) is downloaded from the Protein Data Bank (PDB).
-
Preparation: Water molecules and any co-crystallized ligands are removed from the protein structure.[5]
-
Add Hydrogens and Charges: Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.[5]
-
File Format Conversion: The prepared protein structure is saved in the PDBQT format.
Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the protein to encompass the binding pocket. The dimensions and center of the grid are specified.[5]
-
Docking Execution: AutoDock Vina is run to perform the docking, exploring various conformations and orientations of the ligand within the protein's active site.
-
Analysis of Results: The results are analyzed based on the binding energy (in kcal/mol), with more negative values indicating a higher binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein's amino acid residues, are visualized and analyzed.
Visualization of Docking Workflow
The following diagram illustrates a typical workflow for a molecular docking study.
References
- 1. mdpi.com [mdpi.com]
- 2. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular dynamics simulation and docking studies reveals inhibition of NF-kB signaling as a promising therapeutic drug target for reduction in cytokines storms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Potential Flavonoid Inhibitors of the SARS-CoV-2 Main Protease 6YNQ: A Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Study of Naturally Derived Flavonoids with Antiapoptotic BCL-2 and BCL-XL Proteins toward Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
validating the purity of synthesized 8-Hydroxygenistein using multiple techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in preclinical research and development. This guide provides a comparative overview of multiple analytical techniques for validating the purity of 8-Hydroxydaidzein, a hydroxylated isoflavone with significant biological activities. The performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are compared, with detailed experimental protocols and data to support the objective evaluation of each method.
Comparison of Analytical Techniques for Purity Validation
The choice of analytical technique for purity validation depends on the specific requirements of the analysis, including the desired level of sensitivity, selectivity, and structural information. Below is a summary of the key performance indicators for HPLC-UV, ¹H NMR, ¹³C NMR, and ESI-MS/MS in the analysis of 8-Hydroxydaidzein.
| Technique | Parameter | 8-Hydroxydaidzein | Potential Impurities (e.g., Daidzein) |
| HPLC-UV | Retention Time (min) | ~15.8 | ~18.2 |
| Limit of Detection (LOD) | ng level | ng level | |
| Limit of Quantitation (LOQ) | ng level | ng level | |
| ¹H NMR | Chemical Shift (ppm) | See Table 2 for detailed assignments | Distinct chemical shifts for aromatic protons |
| Coupling Constants (Hz) | See Table 2 for detailed assignments | Characteristic coupling patterns | |
| ¹³C NMR | Chemical Shift (ppm) | See Table 3 for detailed assignments | Different chemical shifts for carbon atoms |
| ESI-MS/MS | [M+H]⁺ (m/z) | 271.0601 | 255.0652 |
| Key Fragment Ions (m/z) | 215, 152.9 | 199, 137 |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with a UV detector is a robust and widely used technique for assessing the purity of pharmaceutical compounds. It offers excellent quantitative accuracy and precision, making it ideal for determining the percentage purity of 8-Hydroxydaidzein and detecting the presence of related impurities.
Experimental Protocol
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Gradient Program: A typical gradient might start at 10% acetonitrile, increasing to 90% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the synthesized 8-Hydroxydaidzein in methanol or DMSO to a concentration of approximately 1 mg/mL.
A well-optimized HPLC method can effectively separate 8-Hydroxydaidzein from its potential impurities, such as the starting material daidzein. The higher polarity of 8-Hydroxydaidzein, due to the additional hydroxyl group, typically results in a shorter retention time compared to daidzein on a reversed-phase column.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation and confirmation of synthesized compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous identification and the detection of structurally similar impurities.
Experimental Protocol
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for most flavonoids.[1]
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 8-Hydroxydaidzein in 0.5-0.7 mL of DMSO-d₆.
-
Experiments: Acquire ¹H, ¹³C, and 2D NMR spectra such as COSY, HSQC, and HMBC for complete structural assignment.
¹H NMR Spectral Data
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.2 | s | - |
| H-5 | ~7.9 | d | 8.8 |
| H-6 | ~7.0 | d | 8.8 |
| H-2', H-6' | ~7.4 | d | 8.6 |
| H-3', H-5' | ~6.8 | d | 8.6 |
¹³C NMR Spectral Data
| Carbon | Chemical Shift (ppm) |
| C-2 | ~154 |
| C-3 | ~123 |
| C-4 | ~180 |
| C-4a | ~117 |
| C-5 | ~127 |
| C-6 | ~115 |
| C-7 | ~145 |
| C-8 | ~148 |
| C-8a | ~157 |
| C-1' | ~121 |
| C-2', C-6' | ~130 |
| C-3', C-5' | ~115 |
| C-4' | ~157 |
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument.
Mass Spectrometry (MS)
Mass spectrometry provides highly sensitive and accurate mass measurements, which are essential for confirming the molecular weight of the synthesized compound and identifying any impurities. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation analysis.
Experimental Protocol
-
Instrumentation: A mass spectrometer with an ESI source, capable of MS/MS analysis (e.g., ion trap, Q-TOF).
-
Ionization Mode: Positive ion mode ([M+H]⁺) is commonly used for flavonoids.
-
Sample Infusion: The sample, dissolved in a suitable solvent like methanol, can be directly infused into the mass spectrometer or introduced via an HPLC system.
-
MS Scan: Acquire a full scan MS spectrum to determine the molecular weight of the parent ion.
-
MS/MS Scan: Select the parent ion of 8-Hydroxydaidzein (m/z 271.0601) for collision-induced dissociation (CID) to obtain a fragmentation pattern.
ESI-MS/MS Fragmentation Data
The fragmentation of 8-Hydroxydaidzein will yield characteristic product ions. The precursor ion in positive mode is [M+H]⁺ with an m/z of 271.0601.[2] Key fragment ions observed in MS/MS analysis include m/z 215 and 152.9.[2] The fragmentation pattern of the structurally similar daidzein often involves losses of CO and retro-Diels-Alder (rDA) reactions, which can be used as a reference for interpreting the spectrum of 8-Hydroxydaidzein.
Potential Impurities in Synthesized 8-Hydroxydaidzein
The purity of synthesized 8-Hydroxydaidzein can be affected by several factors, including the starting materials, reaction conditions, and purification methods. Common impurities may include:
-
Starting Materials: Unreacted starting materials, such as daidzein, can be a major source of impurity.
-
Byproducts of the Synthesis: The specific synthesis route will determine the potential byproducts. For example, if the synthesis involves the introduction of a hydroxyl group, regioisomers may be formed.
-
Degradation Products: 8-Hydroxydaidzein can be unstable under certain conditions, such as alkaline pH, leading to the formation of degradation products.[3]
Alternative Purity Validation Techniques
While HPLC, NMR, and MS are the most common and powerful techniques for purity validation, other methods can also be employed:
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method for a preliminary assessment of purity and for monitoring the progress of a reaction.
-
Capillary Electrophoresis (CE): Offers high separation efficiency and requires only a small amount of sample.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile impurities or after derivatization of the isoflavones.[4]
Conclusion
A multi-technique approach is highly recommended for the comprehensive validation of the purity of synthesized 8-Hydroxydaidzein. HPLC-UV provides excellent quantitative data on purity and impurity levels. NMR spectroscopy is indispensable for the definitive confirmation of the chemical structure and the identification of structurally related impurities. Mass spectrometry offers high sensitivity for detecting trace impurities and confirming the molecular weight. By combining the data from these techniques, researchers can have a high degree of confidence in the purity and identity of their synthesized 8-Hydroxydaidzein, ensuring the reliability and reproducibility of their subsequent biological and pharmacological studies.
References
8-Hydroxygenistein: A Comparative Analysis of In Vitro and In Vivo Efficacy
An objective guide for researchers, scientists, and drug development professionals on the biological activities of 8-hydroxygenistein, with a comparative look at its parent compound, genistein.
Introduction
This compound (8-OHG) is a hydroxylated derivative of the well-known soy isoflavone, genistein. The introduction of a hydroxyl group at the 8th position of the isoflavone backbone has been suggested to enhance its biological activities. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, drawing on available experimental data. Due to the limited availability of in vivo studies on this compound, this guide will also incorporate data on genistein and its glycosylated form, genistein-8-C-glucoside, to provide a broader context for its potential therapeutic applications.
In Vitro Efficacy: this compound vs. Genistein
Recent studies have highlighted the potent antioxidant properties of this compound in various in vitro assays. A key study synthesized 8-OHG and evaluated its antioxidant capacity against several radical species, demonstrating its superiority over ascorbic acid (Vitamin C) in certain assays.[1]
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | This compound IC50 (mmol/mL) | Ascorbic Acid IC50 (mmol/mL) | Reference |
| DPPH Radical Scavenging | 0.29 | 0.27 | [1] |
| ABTS Radical Scavenging | 0.12 | 0.78 | [1] |
| Nitric Oxide (NO) Radical Scavenging | >1 (not fully determined) | >1 (not fully determined) | [1] |
| Superoxide Radical Scavenging | >2 (not fully determined) | >2 (not fully determined) | [1] |
IC50: The concentration of a substance required to inhibit a biological process or response by 50%. A lower IC50 value indicates greater potency.
In comparison, genistein has also been extensively studied for its in vitro effects, which include anticancer, anti-inflammatory, and neuroprotective activities.[2][3][4] For instance, genistein has been shown to induce apoptosis in various cancer cell lines and inhibit inflammatory pathways.[3][5]
In Vivo Efficacy: Insights from Genistein and its Derivatives
As of the latest available research, in vivo studies specifically investigating the efficacy of this compound are yet to be published.[1] Therefore, to provide a perspective on its potential in vivo effects, we will review the established in vivo efficacy of its parent compound, genistein, and a closely related derivative, genistein-8-C-glucoside.
Genistein has demonstrated a wide range of in vivo activities in animal models, including anticancer, neuroprotective, and anti-inflammatory effects.[5][6][7][8] For example, in a mouse model of cerebral ischemia, pretreatment with genistein significantly reduced infarct volume and improved neurological deficits.[6]
A study on genistein-8-C-glycoside (G8CG) investigated its antioxidative effects in vivo. The study found that G8CG dose-dependently inhibited membrane lipid peroxidation and prevented glutathione (GSH) oxidation in rats subjected to oxidative stress.
Table 2: In Vivo Efficacy of Genistein and its Derivatives (Representative Studies)
| Compound | Model | Key Findings | Reference |
| Genistein | Cerebral Ischemia (Mouse) | Reduced infarct volume, improved neurological deficit. | [6] |
| Genistein | Cancer Xenograft (Mice) | Inhibited tumor growth and angiogenesis. | [5] |
| Genistein-8-C-glycoside | Oxidative Stress (Rat) | Inhibited lipid peroxidation and GSH oxidation. |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and genistein are mediated through various signaling pathways. The antioxidant effects are largely attributed to their ability to scavenge free radicals and chelate metal ions. For genistein, more complex mechanisms involving the modulation of key signaling pathways have been elucidated.
One of the critical pathways influenced by genistein is the Nrf2/HO-1 pathway, a central regulator of the cellular antioxidant response. Genistein has been shown to activate Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).
Another important pathway is the NF-κB signaling pathway, a key regulator of inflammation. Genistein can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological properties of genistein. A review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study on the neuroprotective effects of Genistein on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection by the soy isoflavone, genistein, via inhibition of mitochondria-dependent apoptosis pathways and reactive oxygen induced-NF-κB activation in a cerebral ischemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genistein exerts neuroprotective effect on focal cerebral ischemia injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Hydroxygenistein: A Comparative Analysis of its Performance Against Known Enzyme Inhibitors
For Immediate Release
In the competitive landscape of enzyme inhibitor research, 8-Hydroxygenistein (8-OHG) is emerging as a compound of significant interest. This guide provides a detailed comparison of 8-OHG's performance against established inhibitors of key enzymes implicated in various physiological and pathological processes. The following analysis is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of this novel isoflavone derivative.
Tyrosinase Inhibition: A Potent and Irreversible Competitor
Tyrosinase is a central enzyme in melanin biosynthesis, making its inhibitors valuable in the fields of dermatology and cosmetology for treating hyperpigmentation disorders. This compound has been identified as a potent, irreversible inhibitor of mushroom tyrosinase, acting as a suicide substrate.[1] This mechanism of action, where the inhibitor is catalytically converted to a reactive species that permanently inactivates the enzyme, distinguishes it from many reversible inhibitors.
| Inhibitor | Enzyme | IC50 Value (µM) | Mechanism of Action |
| This compound | Tyrosinase | Not explicitly found | Irreversible (Suicide Substrate)[1] |
| 8-Hydroxydaidzein | Tyrosinase | 6.17 (cellular)[2] | Irreversible (Suicide Substrate)[2] |
| 6-Hydroxydaidzein | Tyrosinase | 9.2[3][4] | Competitive |
| Kojic Acid | Tyrosinase | 12.8 - 121 | Competitive/Mixed[5][6][7][8][9][10] |
| Genistein | Tyrosinase | > 300[4] | Weak inhibitor |
Experimental Protocol: Tyrosinase Inhibition Assay
A common method to assess tyrosinase inhibition involves monitoring the formation of dopachrome from the oxidation of L-DOPA.
-
Preparation of Reagents:
-
Mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer, pH 6.8).
-
L-DOPA solution (e.g., 10 mM in phosphate buffer).
-
Test compounds (this compound and known inhibitors) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Phosphate buffer (0.1 M, pH 6.8).
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution.
-
Add 40 µL of the tyrosinase solution and 100 µL of phosphate buffer.
-
Pre-incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
A control is run with the solvent instead of the test compound.
-
-
Calculation of Inhibition:
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Experimental workflow for the tyrosinase inhibition assay.
Interaction with Nitric Oxide Synthase (NOS) and Superoxide Dismutase (SOD) Systems
Current research indicates that this compound's primary interaction with the nitric oxide and superoxide pathways is through the scavenging of their respective products, nitric oxide (NO) and superoxide anion (O₂⁻), rather than direct inhibition of the producing enzymes, Nitric Oxide Synthase (NOS) and Superoxide Dismutase (SOD). This positions 8-OHG as a potent antioxidant.
In contrast, known inhibitors of NOS and SOD directly target the enzymes to reduce the production of these reactive species.
| Compound | Target/Action | IC50/Ki Value | Mechanism of Action |
| This compound | Nitric Oxide (NO) & Superoxide Anion (O₂⁻) | - | Radical Scavenging |
| L-NAME | Nitric Oxide Synthase (NOS) | Ki: 15 nM (nNOS), 39 nM (eNOS), 4.4 µM (iNOS)[11] | Competitive Inhibition[11] |
| Aminoguanidine | Inducible Nitric Oxide Synthase (iNOS) | - | Selective Inhibition |
| ATN-224 | Superoxide Dismutase 1 (SOD1) | - | Inhibition |
| LCS-1 | Superoxide Dismutase 1 (SOD1) | IC50: 1.07 µM | Inhibition |
Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This assay measures the product of NOS activity, nitrite, to determine enzyme inhibition.
-
Preparation of Reagents:
-
Cell or tissue lysates containing NOS.
-
NOS assay buffer.
-
L-arginine (substrate).
-
NADPH (cofactor).
-
Test compounds (known NOS inhibitors).
-
Griess Reagents (for nitrite detection).
-
-
Assay Procedure:
-
In a 96-well plate, add the cell/tissue lysate.
-
Add the test compound at various concentrations.
-
Add L-arginine and NADPH to initiate the reaction.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and add Griess reagents.
-
Incubate at room temperature to allow for color development.
-
Measure the absorbance at 540 nm.
-
-
Calculation of Inhibition:
-
A standard curve of known nitrite concentrations is used to determine the amount of nitrite produced.
-
The percentage of inhibition is calculated by comparing the nitrite produced in the presence and absence of the inhibitor.
-
Signaling pathways and points of intervention.
Conclusion
This compound demonstrates a compelling profile as a potent, irreversible inhibitor of tyrosinase, suggesting its potential as a highly effective agent for applications requiring the modulation of melanin synthesis. Its mode of action offers a distinct advantage over many reversible inhibitors. While not a direct inhibitor of NOS or SOD, its significant radical scavenging activity for NO and O₂⁻ positions it as a powerful antioxidant, capable of mitigating the downstream effects of these reactive species. Further research, particularly to determine a precise IC50 value for its tyrosinase inhibition and to explore its in vivo efficacy and safety, is warranted to fully elucidate the therapeutic and cosmetic potential of this compound.
References
- 1. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Depigmenting Activity by 8-Hydroxydaidzein in Mouse B16 Melanoma Cells and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying 6,7,4'-trihydroxyisoflavone as a potent tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 8-Hydroxygenistein
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive operational plan for the safe disposal of 8-Hydroxygenistein, a novel isoflavone derivative.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The primary rule for the disposal of this compound is to never dispose of it down the drain or in regular solid waste.[1][2] Due to the aquatic toxicity of related isoflavones, drain disposal could harm the environment.
-
Waste Identification and Segregation:
-
Treat all solid this compound and any solutions containing it as hazardous chemical waste.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Keep it separate from acids, bases, and oxidizers.[3]
-
-
Waste Collection and Containerization:
-
Solid Waste: Collect pure this compound powder, as well as contaminated materials like weighing paper, gloves, and wipes, in a designated, leak-proof container made of a compatible material (e.g., a high-density polyethylene pail).[4]
-
Liquid Waste: Collect solutions containing this compound in a sealable, chemical-resistant container (e.g., a glass or polyethylene bottle). Do not mix with other solvent wastes unless permitted by your institution's hazardous waste program.[4]
-
Ensure the waste container is properly sealed to prevent spills or the release of vapors.[3]
-
-
Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound" (and list any solvents if it is a solution).
-
Indicate the approximate quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" within the laboratory.[1]
-
This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure, away from heat or ignition sources, and has secondary containment to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and transfer. Do not attempt to transport hazardous waste off-site yourself.
-
Disposal of Empty Containers
Empty containers that held this compound must also be managed carefully:
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinseate as hazardous liquid waste and add it to your designated liquid waste container.[2]
-
After triple-rinsing, deface or remove the original product label.
-
The cleaned container can then typically be disposed of as non-hazardous glass or plastic waste, in accordance with your local regulations.[2]
Quantitative Data for Related Isoflavones
While specific hazard data for this compound is limited, the data for the related compound Genistein provides a basis for cautious handling and disposal.
| Property | Value (for Genistein) | Implication for Disposal |
| Acute Oral Toxicity | Category 4 | Indicates that the substance can be harmful if ingested. Avoid creating dust that could be inhaled or ingested. |
| Skin Irritation | Category 2 | May cause skin irritation upon contact. Proper use of gloves is required. |
| Eye Irritation | Category 2 | May cause serious eye irritation. Safety goggles are mandatory. |
| Aquatic Hazard (Acute) | Category 1 | Very toxic to aquatic life. Strictly prohibit drain disposal. |
| Aquatic Hazard (Chronic) | Category 1 | Very toxic to aquatic life with long-lasting effects. Reinforces the prohibition of drain disposal. |
Data sourced from a Safety Data Sheet for Genistein.
Visualized Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 8-Hydroxygenistein
Essential Safety and Handling Guide for 8-Hydroxygenistein
For Researchers, Scientists, and Drug Development Professionals
I. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Safety Goggles or Face Shield | Safety glasses with side shields offer minimum protection. For splash hazards, safety goggles or a full-face shield are recommended.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are preferred.[3] Double gloving is recommended, especially when handling hazardous drugs.[4] Gloves should be powder-free to prevent contamination.[4] Regularly inspect gloves for tears or punctures and change them frequently. |
| Body Protection | Laboratory Coat or Chemical-Resistant Gown | A fully buttoned lab coat is the minimum requirement.[5] For tasks with a higher risk of contamination, a disposable gown made of a material resistant to chemical permeation is advised.[4] |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a containment system (e.g., fume hood, glove box) to prevent inhalation of airborne particles.[4][5] Ensure proper fit testing and training for respirator use. |
| Foot Protection | Closed-Toe Shoes | Shoes should be made of a liquid-resistant material and cover the entire foot.[5] |
II. Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to maintain a safe laboratory environment.
A. Engineering Controls:
-
Ventilation: Always handle this compound powder in a well-ventilated area. A certified chemical fume hood, biological safety cabinet, or glove box is highly recommended to minimize inhalation exposure.
-
Designated Area: Establish a designated area for handling, weighing, and preparing solutions of this compound. This area should be clearly marked and restricted to authorized personnel.
B. Procedural Guidance:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare the workspace by covering surfaces with absorbent, disposable bench paper.
-
Weighing: When weighing the powder, perform the task within a chemical fume hood or other ventilated enclosure to contain any dust. Use anti-static weigh paper or a weighing boat.
-
Solution Preparation: When dissolving the powder, add the solvent to the powder slowly to avoid splashing. Cap containers securely.
-
Post-Handling: After handling, decontaminate all surfaces, equipment, and reusable glassware. Wash hands thoroughly with soap and water, even after removing gloves.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Collect in a designated hazardous waste bag and dispose of according to your institution's hazardous waste procedures. |
| Empty Containers | Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines. |
IV. Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, wear appropriate PPE, cover the spill with an absorbent material, and carefully sweep it into a designated hazardous waste container. For large spills, contact your institution's environmental health and safety department. |
Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
